3-Cyclohexylbutan-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8(9(2)11)10-6-4-3-5-7-10/h8-10H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLQIAOHRCHNEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Cyclohexylbutan-2-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-Cyclohexylbutan-2-amine
Abstract
This compound is a primary amine featuring a chiral butane backbone and a cyclohexyl substituent. Its structure, possessing two stereocenters, presents significant opportunities for stereoisomer-specific applications in medicinal chemistry and materials science. This guide provides a comprehensive analysis of its core chemical properties, including molecular structure, stereoisomerism, a proposed synthetic pathway via reductive amination, and characteristic reactivity. Furthermore, we explore its potential applications as a structural motif in drug discovery and outline critical safety and handling protocols for laboratory settings. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.
Molecular Structure and Physicochemical Properties
This compound (IUPAC Name: this compound) is an aliphatic amine with the molecular formula C₁₀H₂₁N.[1] The molecule's architecture consists of a four-carbon butane chain with an amino group at the C2 position and a cyclohexyl ring attached to the C3 position. This substitution pattern results in a molecular structure with significant steric bulk near the reactive amine center, a feature that can be exploited to modulate biological activity or direct chemical synthesis.
The primary amine group imparts basic properties and serves as a key functional handle for a wide range of chemical transformations. Its physicochemical properties are summarized in the table below, based on computed data from publicly available chemical databases.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 855364-40-8 | PubChem[1] |
| Molecular Formula | C₁₀H₂₁N | PubChem[1] |
| Molecular Weight | 155.28 g/mol | PubChem[1] |
| Canonical SMILES | CC(C1CCCCC1)C(C)N | PubChem[1] |
| InChI Key | YXLQIAOHRCHNEY-UHFFFAOYSA-N | PubChem[1] |
| Monoisotopic Mass | 155.1674 Da | PubChemLite[2] |
| Predicted XLogP3 | 3.3 | PubChem[1] |
Stereochemistry: The Foundation of Molecular Specificity
A critical feature of this compound is the presence of two chiral centers at the C2 and C3 positions of the butane backbone. The existence of these stereocenters gives rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are an enantiomeric pair, while the (2R,3S) and (2S,3R) isomers constitute a second enantiomeric pair. The relationship between these two pairs is diastereomeric.
The spatial arrangement of the amine, methyl, and cyclohexyl groups is unique for each isomer, which can lead to profound differences in their interaction with chiral environments, such as biological receptors or chiral catalysts. In drug development, isolating and testing individual stereoisomers is a mandatory step, as biological activity and metabolic profiles often reside in a single isomer, while others may be inactive or contribute to off-target effects.[3]
Proposed Synthesis and Manufacturing Workflow
While specific literature detailing the synthesis of this compound is sparse, a robust and industrially scalable route can be proposed based on well-established principles of organic chemistry. The most logical approach is the reductive amination of the corresponding ketone, 3-cyclohexylbutan-2-one (CAS 20474-46-8).[4] This method offers high yields and allows for the use of various ammonia sources and reducing agents.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 3-cyclohexylbutan-2-one (1.0 eq) in an appropriate solvent such as methanol or ethanol, add a source of ammonia. An excess of ammonium acetate or a solution of ammonia in methanol can be used to drive the initial imine formation.
-
Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The causality here is the nucleophilic attack of ammonia on the carbonyl carbon, followed by dehydration. Monitoring by TLC or GC-MS can confirm the consumption of the starting ketone.
-
Reduction: Upon formation of the imine, a reducing agent is introduced. The choice of agent is critical for controlling selectivity and ensuring safety.
-
Sodium cyanoborohydride (NaBH₃CN): A mild and selective reagent that reduces the imine in situ without significantly reducing the ketone. This is a self-validating system as the reagent's reactivity is pH-dependent, being more effective at reducing the protonated iminium ion.
-
Catalytic Hydrogenation: An alternative, "greener" method involves hydrogenation over a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This method avoids stoichiometric inorganic waste but may require specialized pressure equipment.
-
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with an aqueous basic solution (e.g., 1M NaOH) to remove unreacted reagents and byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by distillation or column chromatography to yield this compound.
Chemical Reactivity and Derivatization
The primary amine group in this compound is the epicenter of its chemical reactivity. This functional group is nucleophilic and basic, allowing for a variety of transformations essential for creating libraries of compounds in drug discovery.
-
Salt Formation: As a base, it readily reacts with inorganic and organic acids to form stable ammonium salts. This is crucial for pharmaceutical formulations, as salts often exhibit improved solubility and stability compared to the free base.
-
N-Alkylation and N-Acylation: The amine can be readily alkylated or acylated using alkyl halides or acyl chlorides/anhydrides, respectively. These reactions allow for the introduction of diverse functional groups to probe structure-activity relationships (SAR). For example, acylation with a specific acid chloride could yield an amide with potential therapeutic properties.
-
Schiff Base Formation: Reaction with aldehydes and ketones yields Schiff bases (imines), which can serve as intermediates for further synthetic manipulations or be investigated for their own biological activities.
Potential Applications in Research and Drug Development
While this compound is not a widely commercialized drug, its structural motifs are present in pharmacologically active molecules, suggesting its utility as a valuable building block.
-
Scaffold for CNS-Active Agents: The structure is related to phenylcycloalkylmethylamine derivatives, which have been investigated for appetite suppressant activity.[3] The combination of a bulky, lipophilic cyclohexyl group and a primary amine is a common feature in compounds that cross the blood-brain barrier. The specific stereochemistry would be critical in targeting receptors with high affinity and selectivity.
-
Analog Development: The general class of cyclohexylamines has been explored for various biological activities, including analgesic and antidepressant properties.[5] this compound provides a chiral scaffold to synthesize novel derivatives for screening in these therapeutic areas.
-
Chiral Ligands and Auxiliaries: The stereoisomers of this amine could be evaluated as chiral ligands in asymmetric catalysis or as chiral resolving agents for separating racemic mixtures of acids.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.[1]
GHS Hazard Classification
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | PubChem[1] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | PubChem[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | PubChem[1] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only under a chemical fume hood to prevent inhalation of vapors.[6] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[8]
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use. Wear a lab coat or protective suit to prevent skin contact.[8]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[9]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.[8]
-
Conclusion
This compound is a chiral primary amine with significant untapped potential. Its well-defined stereochemistry, coupled with the versatile reactivity of its amine functional group, makes it an attractive building block for the synthesis of novel chemical entities, particularly in the field of medicinal chemistry. A logical and scalable synthetic route via reductive amination of the corresponding ketone is readily conceivable. While its handling requires strict adherence to safety protocols due to its corrosive and toxic nature, its value as a scaffold for exploring new chemical space warrants further investigation by the scientific community.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (Cyclohexylmethyl)(3,3-dimethylbutan-2-yl)amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C10H21N). Retrieved from [Link]
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PubChem. (n.d.). 3-Cyclohexylbutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 4-Cyclohexylbutan-2-amine. Retrieved from [Link]
- Google Patents. (n.d.). Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.
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PubChem. (n.d.). 3-Cyclohexylbutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to the Stereoisomers of 3-Cyclohexylbutan-2-amine
Abstract
This technical guide provides a comprehensive overview of the stereoisomerism of 3-Cyclohexylbutan-2-amine, a chiral amine with potential applications in pharmaceutical and materials science. The document delves into the structural analysis of its stereoisomers, outlines synthetic strategies for their preparation, and presents detailed methodologies for their separation and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's stereochemistry and the practical approaches to isolating and identifying its individual stereoisomers.
Introduction: The Significance of Stereoisomerism
In the realm of molecular science, the three-dimensional arrangement of atoms, or stereochemistry, plays a pivotal role in determining the physical, chemical, and biological properties of a compound. Stereoisomers, molecules with the same molecular formula and connectivity but different spatial arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. A thorough understanding and control of stereochemistry are therefore critical in the development of safe and efficacious drugs.
This guide focuses on this compound, a chiral amine featuring two stereogenic centers. The presence of these chiral centers gives rise to a set of four distinct stereoisomers, each with a unique spatial configuration. The subtle yet significant differences in their three-dimensional structure can lead to differential interactions with chiral biological targets such as enzymes and receptors. Consequently, the isolation and characterization of each stereoisomer are paramount for any meaningful investigation into its potential applications.
Structural Analysis of this compound Stereoisomers
The systematic IUPAC name for this compound reveals its core structure: a butane chain with a cyclohexyl group at position 3 and an amino group at position 2.[1] The key to its stereoisomerism lies in the two chiral centers located at carbon atoms C2 and C3 of the butane backbone.
The number of possible stereoisomers is determined by the formula 2n, where 'n' is the number of chiral centers. For this compound, with n=2, there are 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers, which are diastereomers of each other.
The four stereoisomers are:
-
(2R, 3R)-3-Cyclohexylbutan-2-amine
-
(2S, 3S)-3-Cyclohexylbutan-2-amine
-
(2R, 3S)-3-Cyclohexylbutan-2-amine
-
(2S, 3R)-3-Cyclohexylbutan-2-amine
The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between the (2R, 3R) and (2R, 3S) isomers (or any other combination of one from each enantiomeric pair) is diastereomeric.
Diagram: Stereoisomers of this compound
Caption: Relationships between the four stereoisomers of this compound.
Synthetic Strategies
The synthesis of this compound stereoisomers typically commences with the preparation of the corresponding ketone, 3-cyclohexylbutan-2-one.[2][3] This prochiral ketone serves as a key intermediate for introducing the amine functionality and establishing the stereochemistry at C2.
Synthesis of the Precursor: 3-Cyclohexylbutan-2-one
A common and effective method for the synthesis of 3-cyclohexylbutan-2-one is the Friedel-Crafts acylation of cyclohexane with crotonyl chloride, followed by reduction of the resulting unsaturated ketone.
Experimental Protocol: Synthesis of 3-Cyclohexylbutan-2-one
-
Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous aluminum chloride in cyclohexane at 0-5 °C, slowly add crotonyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Reduction:
-
The crude unsaturated ketone can be reduced to 3-cyclohexylbutan-2-one via catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst).
-
Purify the final product by vacuum distillation.
-
Synthesis of this compound Stereoisomers via Reductive Amination
Reductive amination of 3-cyclohexylbutan-2-one is a versatile method for the synthesis of this compound. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine. The stereochemical outcome of this reaction can be influenced by the choice of reagents and reaction conditions.
3.2.1. Non-Stereoselective Reductive Amination
A straightforward approach to obtaining a mixture of all four stereoisomers involves a standard reductive amination protocol.
Experimental Protocol: Non-Stereoselective Reductive Amination
-
Dissolve 3-cyclohexylbutan-2-one in a suitable solvent such as methanol or ethanol.
-
Add an excess of ammonia (as a solution in methanol or as ammonium acetate).
-
Introduce a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Quench the reaction with water and adjust the pH to basic (pH > 10) with a strong base (e.g., NaOH).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude mixture of this compound stereoisomers.
3.2.2. Diastereoselective and Enantioselective Approaches
To achieve stereocontrol in the synthesis, more sophisticated methods are required. These often involve the use of chiral auxiliaries or chiral catalysts.
-
Use of Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction.[4] For the synthesis of this compound, a chiral amine such as (R)- or (S)-α-methylbenzylamine can be used in the reductive amination of 3-cyclohexylbutan-2-one. This will lead to the formation of two diastereomeric N-benzylated amines, which can be separated by chromatography. Subsequent hydrogenolysis of the separated diastereomers will remove the chiral auxiliary and yield the enantiomerically enriched this compound isomers.
Diagram: Synthesis using a Chiral Auxiliary
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- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectral Analysis of 3-Cyclohexylbutan-2-amine
Abstract
This technical guide provides a comprehensive analysis of the expected spectral data for 3-Cyclohexylbutan-2-amine, a saturated aliphatic amine with applications in chemical synthesis and pharmaceutical research. In the absence of a complete, publicly available experimental dataset, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of similar small molecules. Each section details the theoretical basis for the predicted data, the causality behind experimental choices, and standardized protocols for data acquisition.
Molecular Structure and Overview
This compound is a primary amine with the molecular formula C₁₀H₂₁N and a molecular weight of approximately 155.28 g/mol . Its structure features a chiral butan-2-amine backbone substituted with a cyclohexyl group at the 3-position. The presence of two stereocenters (at C2 and C3) implies the existence of four possible stereoisomers. This guide will focus on the general spectral features common to all stereoisomers, though subtle differences in chemical shifts may be observed for individual diastereomers.
A fundamental understanding of the molecule's structure is the first step in any spectral analysis workflow.
Caption: 2D Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton framework of a molecule. The predicted spectrum of this compound would display distinct signals for the protons on the butyl chain and the cyclohexyl ring.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -NH₂ | 0.5 - 2.0 | Broad Singlet | 2H | Chemical shift is variable and concentration-dependent; protons are exchangeable with D₂O.[1] |
| H-2 (CH-NH₂) | ~2.5 - 3.0 | Multiplet | 1H | Deshielded by the adjacent electron-withdrawing amino group.[2] |
| H-3 (CH-Cyclohexyl) | ~1.5 - 1.8 | Multiplet | 1H | Standard aliphatic methine proton. |
| CH₃ (C-1) | ~1.0 - 1.2 | Doublet | 3H | Coupled to the H-2 proton. |
| CH₃ (C-4) | ~0.8 - 1.0 | Doublet | 3H | Coupled to the H-3 proton. |
| Cyclohexyl Protons | 0.9 - 1.8 | Complex Multiplets | 11H | Overlapping signals from axial and equatorial protons of the cyclohexyl ring.[3] |
Causality in ¹H NMR Analysis
The electron-withdrawing nature of the nitrogen atom causes a downfield shift (deshielding) for the adjacent proton at the C-2 position. Protons on the amino group itself are often broad due to quadrupole broadening from the nitrogen atom and rapid chemical exchange.[1] The complex, overlapping multiplets for the cyclohexyl protons are a hallmark of saturated cyclic systems, where the small differences in the chemical environments of axial and equatorial protons lead to intricate splitting patterns.[3] The addition of a few drops of D₂O to the NMR sample would cause the -NH₂ signal to disappear, confirming its assignment.[2]
Standard Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, ten distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 (CH-NH₂) | 50 - 60 | The carbon directly attached to the electronegative nitrogen is significantly deshielded.[2] |
| C-3 (CH-Cyclohexyl) | 40 - 50 | Aliphatic methine carbon. |
| C-1' (Cyclohexyl CH) | 40 - 45 | Methine carbon of the cyclohexyl ring attached to the butyl chain. |
| C-2', C-6' (Cyclohexyl CH₂) | 25 - 35 | Saturated methylene carbons adjacent to the point of attachment. |
| C-3', C-5' (Cyclohexyl CH₂) | 25 - 30 | Standard aliphatic methylene carbons. |
| C-4' (Cyclohexyl CH₂) | 25 - 30 | Standard aliphatic methylene carbon. |
| C-1 (CH₃) | 15 - 25 | Aliphatic methyl carbon. |
| C-4 (CH₃) | 10 - 20 | Aliphatic methyl carbon. |
Causality in ¹³C NMR Analysis
Similar to ¹H NMR, the carbon atom bonded to the nitrogen (C-2) experiences the most significant downfield shift due to the inductive effect of the nitrogen atom.[2] The chemical shifts of the cyclohexyl carbons are typical for saturated cycloalkanes. The exact chemical shifts can be influenced by the stereochemistry of the molecule.
Standard Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Utilize the same NMR spectrometer, switching to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
-
Data Processing: Process the data using a Fourier transform and phase correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the key functional groups are the primary amine (N-H) and the aliphatic C-H bonds.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp | Characteristic for primary amines, appearing as a doublet.[1][4] |
| C-H Stretch (sp³ hybridized) | 2850 - 3000 | Strong | Typical for aliphatic C-H bonds in the butyl and cyclohexyl groups. |
| N-H Bend (scissoring) | 1580 - 1650 | Medium | Characteristic bending vibration for primary amines.[4] |
| C-N Stretch | 1020 - 1250 | Medium to Weak | Aliphatic C-N bond stretch.[4] |
| N-H Wag | 665 - 910 | Broad, Strong | Out-of-plane bending of the N-H bond in primary amines.[4] |
Standard Protocol for IR Data Acquisition
-
Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a thin film of the compound between two salt (NaCl or KBr) plates.
-
Instrument Setup: Place the salt plates in the sample holder of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.
-
Data Analysis: Identify and label the significant absorption peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2][5] For C₁₀H₂₁N, the molecular ion peak is expected at an m/z of 155.
-
Major Fragmentation Pathway (Alpha-Cleavage): Aliphatic amines characteristically undergo alpha-cleavage, where the bond between the carbon bearing the amino group (the α-carbon) and an adjacent carbon is broken.[6][7][8] This results in a resonance-stabilized iminium cation.
Two primary alpha-cleavage pathways are possible for this compound:
-
Cleavage of the C1-C2 bond: Loss of a methyl radical (•CH₃, mass 15) to form an iminium cation at m/z 140.
-
Cleavage of the C2-C3 bond: Loss of a cyclohexyl-ethyl radical (•C₈H₁₅, mass 111) to form an iminium cation at m/z 44 . This is often the base peak (the most abundant fragment) due to the formation of a small, stable cation.
Caption: Predicted major fragmentation pathways for this compound.
Standard Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots ion abundance versus m/z.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide has detailed the predicted spectral data based on established chemical principles. The characteristic doublet of N-H stretches in the IR spectrum confirms the primary amine, while the molecular ion peak at an odd m/z in the mass spectrum corroborates the presence of a single nitrogen atom. The base peak at m/z 44 resulting from alpha-cleavage is a strong indicator of the butan-2-amine structure. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed connectivity of the carbon and hydrogen framework, allowing for a complete and unambiguous structural assignment. The protocols and interpretive logic presented herein serve as a robust framework for the analysis of this and structurally related compounds.
References
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An In-depth Technical Guide to 3-Cyclohexylbutan-2-amine (CAS 855364-40-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclohexylbutan-2-amine, identified by CAS number 855364-40-8, is a primary amine featuring a cyclohexane ring attached to a butan-2-amine backbone. While this compound itself has not been extensively studied for direct biological activity, it represents a valuable chiral building block in medicinal chemistry. The cyclohexylamine scaffold is a prevalent motif in a wide array of biologically active molecules and approved pharmaceuticals. Its incorporation can significantly influence the lipophilicity, metabolic stability, and receptor-binding affinity of a parent compound.
This guide provides a comprehensive overview of the physicochemical properties of this compound, a detailed protocol for its synthesis via reductive amination, and explores its application in the synthesis of more complex molecules with therapeutic potential.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.[1]
| Property | Value | Source |
| CAS Number | 855364-40-8 | ECHA[1] |
| Molecular Formula | C₁₀H₂₁N | PubChem[1] |
| Molecular Weight | 155.28 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CC(C1CCCCC1)C(C)N | PubChem[1] |
| InChIKey | YXLQIAOHRCHNEY-UHFFFAOYSA-N | PubChem[1] |
| XLogP3-AA | 3.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 26 Ų | PubChem[1] |
| Exact Mass | 155.167400 g/mol | PubChem[1] |
| Monoisotopic Mass | 155.167400 g/mol | PubChem[1] |
Synthesis of this compound: Reductive Amination
The most common and efficient method for the synthesis of this compound is the reductive amination of its corresponding ketone, 3-cyclohexylbutan-2-one.[2] This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source (ammonia), which is then reduced in situ to the desired primary amine. A similar approach has been documented in the synthesis of related compounds like β-Cyclohexylisopropylmethylamine.[3]
Experimental Protocol:
Materials:
-
3-Cyclohexylbutan-2-one
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent (e.g., Sodium triacetoxyborohydride)
-
Methanol (anhydrous)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-cyclohexylbutan-2-one (1.0 eq).
-
Amine Source Addition: Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq).
-
Acid Catalyst: Add glacial acetic acid to catalyze the imine formation (approximately 1-2 eq). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 20°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Partition the residue between diethyl ether and water. Make the aqueous layer basic (pH > 10) by the addition of a suitable base (e.g., 1M NaOH). Extract the aqueous layer with diethyl ether (3 x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Synthetic Workflow Diagram:
Sources
The Multifaceted Biological Landscape of Substituted Cyclohexylamines: A Technical Guide for Drug Discovery Professionals
Abstract
Substituted cyclohexylamines represent a versatile and increasingly significant scaffold in modern medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive exploration of the diverse biological activities associated with this chemical class, offering researchers, scientists, and drug development professionals a detailed understanding of their therapeutic potential. Moving beyond a mere catalog of compounds, this guide delves into the intricate structure-activity relationships, mechanisms of action, and the critical experimental methodologies required to effectively evaluate these molecules. We will explore their roles as N-methyl-D-aspartate (NMDA) receptor antagonists, soluble epoxide hydrolase (sEH) inhibitors, dopamine autoreceptor agonists, and their applications in oncology and inflammatory diseases. This guide is designed to be a practical resource, providing not only the theoretical underpinnings but also actionable, field-proven experimental protocols and data interpretation strategies to empower your research and development endeavors.
Introduction: The Cyclohexylamine Scaffold - A Privileged Structure in Medicinal Chemistry
The cyclohexylamine moiety, a cyclohexane ring bearing an amine group, is a foundational structural motif found in a wide array of biologically active molecules.[1] Its conformational flexibility, combined with the ability to introduce diverse substitutions at various positions on both the ring and the amine, provides a rich chemical space for optimizing pharmacological properties. This inherent versatility has led to the development of substituted cyclohexylamines as key pharmacophores targeting a range of biological pathways with significant therapeutic implications.[2] This guide will navigate through the prominent biological activities of these compounds, elucidating the molecular mechanisms that underpin their effects and the experimental frameworks used to characterize them.
Arylcyclohexylamines as Modulators of the N-Methyl-D-Aspartate (NMDA) Receptor
Arylcyclohexylamines, such as phencyclidine (PCP) and ketamine, are well-characterized for their profound effects on the central nervous system, primarily through their interaction with the NMDA receptor, a crucial ionotropic glutamate receptor.[3][4]
Mechanism of Action: Non-Competitive Antagonism
Arylcyclohexylamines act as non-competitive antagonists of the NMDA receptor.[3] They bind to a specific site, often referred to as the "PCP-binding site," located within the ion channel pore of the receptor.[3][5] This binding event physically blocks the flow of ions, primarily Ca2+, through the channel, even when the receptor is activated by its endogenous agonists, glutamate and glycine.[3] This antagonism of the NMDA receptor is responsible for the dissociative anesthetic, analgesic, and, at higher doses, psychotomimetic effects of these compounds.[3]
Signaling Pathway: Arylcyclohexylamine Antagonism of the NMDA Receptor
Caption: Workflow for screening substituted cyclohexylamines as sEH inhibitors.
Structure-Activity Relationships (SAR)
The design of potent sEH inhibitors based on the cyclohexylamine scaffold often involves:
-
A Central Urea or Amide Moiety: This group is crucial for interacting with key residues in the sEH active site.
-
Hydrophobic Groups: The cyclohexyl ring and other hydrophobic substituents (e.g., adamantyl groups) occupy hydrophobic pockets in the enzyme's active site, contributing significantly to binding affinity. [6]* Polar Substituents: Introduction of polar groups can improve the pharmacokinetic properties, such as solubility, of the inhibitors. [6]
Experimental Protocol: Fluorometric Assay for sEH Activity
A widely used method for screening sEH inhibitors is a fluorometric assay that measures the hydrolysis of a non-fluorescent substrate to a highly fluorescent product. [7] Protocol: sEH Inhibitor Screening Assay
-
Reagents and Materials:
-
Recombinant human sEH enzyme.
-
sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester).
-
Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).
-
Test compounds (substituted cyclohexylamines) dissolved in DMSO.
-
A known sEH inhibitor as a positive control (e.g., N,N'-dicyclohexylurea).
-
96-well black microplate.
-
Fluorescence microplate reader.
-
-
Assay Procedure:
-
Add 2 µL of the test compound or control in DMSO to the wells of the microplate.
-
Add 100 µL of the sEH enzyme solution (at a pre-determined optimal concentration) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the pre-warmed sEH substrate solution.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Stop the reaction (optional, depending on the kinetic or endpoint measurement).
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the product (e.g., Ex/Em = 330/465 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control (DMSO).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cyclohexylamines as Dopamine Autoreceptor Agonists for Antipsychotic Applications
Dopamine autoreceptors, primarily the D2 and D3 subtypes, are presynaptic receptors that regulate the synthesis and release of dopamine. Agonists of these autoreceptors can reduce dopaminergic neurotransmission, a mechanism that is being explored for the development of novel antipsychotic agents with a potentially better side-effect profile than traditional dopamine antagonists. [8][9]
Mechanism of Action: Presynaptic Inhibition
Substituted cyclohexylamines can be designed to act as selective agonists at dopamine autoreceptors. [10]By stimulating these presynaptic receptors, they trigger a negative feedback loop that leads to decreased firing of dopaminergic neurons and reduced dopamine release into the synaptic cleft. This modulation of dopamine levels in key brain regions is thought to contribute to their antipsychotic effects. [8]
Experimental Protocol: Assessing Dopamine Autoreceptor Agonism
A common in vitro method to evaluate the agonist activity of compounds at dopamine receptors is to measure their effect on cyclic AMP (cAMP) levels in cells expressing the receptor of interest. Since D2 and D3 receptors are Gαi/o-coupled, their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP. [11] Protocol: cAMP Assay for D2/D3 Receptor Agonism
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or CHO cells) in appropriate media.
-
Transfect the cells with a plasmid encoding the human dopamine D2 or D3 receptor. Stable cell lines expressing the receptor are preferred for consistency.
-
-
cAMP Assay:
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with serum-free media.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of the test compound (substituted cyclohexylamine) to the cells.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensor assays).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.
-
Calculate the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal inhibitory effect).
-
Substituted Cyclohexylamines in Oncology: Platinum-Based Complexes
The cyclohexylamine ligand has been successfully incorporated into platinum-based anticancer agents. These complexes aim to improve upon the efficacy and side-effect profile of established platinum drugs like cisplatin and carboplatin. [12][13]
Mechanism of Action: DNA Damage and Apoptosis
Similar to other platinum-based drugs, cyclohexylamine-containing platinum complexes exert their cytotoxic effects primarily by binding to DNA. [13]After entering the cell, the platinum complex can form covalent adducts with DNA bases, leading to the formation of intrastrand and interstrand cross-links. These DNA lesions disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. [13]
Experimental Protocol: Evaluating Antiproliferative Activity
The MTT assay is a widely used colorimetric assay to assess the cytotoxic and antiproliferative effects of compounds on cancer cell lines.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., A549, MCF-7) in appropriate media and conditions.
-
-
Cell Seeding and Treatment:
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
The next day, treat the cells with various concentrations of the platinum-cyclohexylamine complex. Include a vehicle control (e.g., DMSO or saline) and a positive control (e.g., cisplatin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Anti-inflammatory Potential of Novel Cyclohexylamine Derivatives
Recent research has focused on the development of novel substituted cyclohexylamines with anti-inflammatory properties that are not dependent on sEH inhibition. These compounds often modulate the production of pro-inflammatory cytokines. [14][15]
Mechanism of Action: Cytokine Inhibition
The precise mechanisms of action for many novel anti-inflammatory cyclohexylamine derivatives are still under investigation. However, a common endpoint for their activity is the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from immune cells like macrophages. [16]
Experimental Protocol: Measuring Cytokine Inhibition
An enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the concentration of specific cytokines in cell culture supernatants.
Protocol: ELISA for TNF-α and IL-6
-
Cell Culture and Stimulation:
-
Culture a relevant immune cell line (e.g., RAW 264.7 murine macrophages) or primary immune cells (e.g., human peripheral blood mononuclear cells).
-
Seed the cells in a 24- or 48-well plate.
-
Pre-treat the cells with various concentrations of the test cyclohexylamine derivative for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Incubate for 18-24 hours at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants, which contain the secreted cytokines.
-
-
ELISA Procedure:
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., human or mouse TNF-α or IL-6).
-
Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody.
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme-conjugated detection antibody.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.
-
Determine the concentration of the cytokine in each sample from the standard curve.
-
Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC₅₀ value for cytokine inhibition.
-
Conclusion and Future Perspectives
The substituted cyclohexylamine scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its structural versatility allows for the fine-tuning of pharmacological properties to target a diverse array of biological systems with high potency and selectivity. The examples discussed in this guide, from modulating key receptors in the central nervous system to inhibiting enzymes involved in inflammation and targeting the fundamental machinery of cancer cells, underscore the broad therapeutic potential of this chemical class.
Future research in this area will likely focus on the development of more subtype-selective modulators, particularly for dopamine and NMDA receptors, to minimize off-target effects. Furthermore, the exploration of novel biological targets for substituted cyclohexylamines, guided by advanced screening platforms and a deeper understanding of disease biology, will undoubtedly open new avenues for therapeutic intervention. The integration of computational chemistry and machine learning approaches in the design and optimization of these compounds will further accelerate the discovery of next-generation therapeutics based on this privileged scaffold. As our understanding of the intricate biology of these compounds grows, so too will their impact on human health.
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Foreword: The Enduring Relevance of the Cyclohexylamine Scaffold
An In-Depth Technical Guide to the Discovery and Isolation of Novel Cyclohexylamine Derivatives
The cyclohexylamine moiety is a privileged scaffold in modern chemistry. Its unique three-dimensional structure and basic nitrogen atom provide an ideal anchor for designing molecules that interact with complex biological systems. From foundational anesthetic agents like Ketamine to contemporary treatments for Parkinson's disease such as Rotigotine, the therapeutic impact of this structural class is undeniable.[1][2][3] Beyond medicine, these derivatives are crucial as corrosion inhibitors, vulcanization accelerators, and photostabilizers in materials science.[3][4]
This guide is designed for the practicing researcher and drug development professional. It eschews a simple recitation of facts in favor of a narrative built on scientific integrity and field-proven insights. We will explore the core strategies for discovering novel derivatives, delve into the causal logic behind state-of-the-art synthesis and isolation protocols, and establish a framework for rigorous, self-validating characterization. Our objective is not merely to describe what is done, but to elucidate why specific experimental choices lead to successful outcomes.
Section 1: Strategies for the Discovery of Novel Derivatives
The discovery of new chemical entities is no longer a serendipitous endeavor. It is a highly structured process that integrates computational design, high-throughput screening, and innovative synthetic methodologies. The choice of strategy is fundamentally dictated by the project's goals: are we seeking a molecule with a specific biological activity, or are we exploring novel chemical space to create a diverse library for future screening?
1.1. Target-Driven vs. Diversity-Oriented Approaches
A primary bifurcation in discovery strategy depends on whether a biological target is known.
-
Target-Driven Design: When a specific receptor or enzyme is identified (e.g., the N-methyl-D-aspartate (NMDA) receptor for neurological drugs), computational chemistry becomes an invaluable tool.[5] Molecular docking simulations can predict the binding affinity of virtual libraries of cyclohexylamine derivatives, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency. This approach conserves resources by focusing on molecules with a higher probability of success.
-
Diversity-Oriented Synthesis (DOS): In cases where a target is unknown or when building a foundational screening library, the goal is to maximize structural diversity. Here, the emphasis is on developing flexible synthetic routes that can generate a wide array of derivatives from a common intermediate. This approach leverages varied building blocks and reaction conditions to explore a broad swath of chemical space.
1.2. Modern Synthetic Engines of Discovery
Recent breakthroughs in synthetic chemistry have opened doors to previously inaccessible molecular architectures. A prime example is the use of photoredox catalysis , which employs visible light to initiate chemical reactions under exceptionally mild conditions. This has enabled the development of novel [4+2] cycloaddition reactions to construct highly functionalized cyclohexylamine derivatives with excellent stereocontrol, a feat that was challenging with traditional thermal methods.[1][6] This method's atom economy and tolerance for diverse functional groups make it a powerful tool for modern discovery campaigns.[6]
Diagram: Conceptual Workflow for Novel Derivative Discovery
This diagram illustrates the iterative cycle of discovery, moving from initial concept to a validated lead compound.
Caption: High-level workflow for drug discovery, from initial concept to lead validation.
Section 2: Core Methodologies for Synthesis and Derivatization
The synthesis of the cyclohexylamine core is a well-established field, yet the choice of method carries significant implications for yield, purity, and the potential for subsequent derivatization.
2.1. Foundational Synthesis of the Cyclohexylamine Core
Two primary, industrially relevant methods form the bedrock of cyclohexylamine synthesis:
-
Hydrogenation of Anilines: This is a dominant industrial route involving the catalytic reduction of an aniline derivative.[3] The choice of catalyst (typically cobalt or nickel-based) is critical for achieving complete saturation of the aromatic ring without causing side reactions. The key advantage is the direct conversion of readily available anilines to the corresponding cyclohexylamines.[3]
-
Reductive Amination of Cyclohexanones: This versatile method involves the reaction of a cyclohexanone derivative with ammonia or a primary amine in the presence of a reducing agent.[7] It offers greater flexibility for introducing substituents on the nitrogen atom from the outset. The process first forms an intermediate imine (or enamine), which is then reduced in situ to the final amine.
Experimental Protocol: Reductive Amination of 4-tert-Butylcyclohexanone
This protocol provides a self-validating system by including in-process checks (TLC) and a clear purification pathway.
Objective: To synthesize N-benzyl-4-tert-butylcyclohexylamine.
Materials:
-
4-tert-Butylcyclohexanone (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Acetic Acid (catalytic, ~5 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Mobile Phase for TLC: 20% Ethyl Acetate in Hexanes
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-tert-butylcyclohexanone and anhydrous DCM. Stir until fully dissolved.
-
Imine Formation: Add benzylamine followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30 minutes.
-
Causality: The acid catalyzes the formation of the intermediate iminium ion, which is the species that will be reduced.
-
-
In-Process Check (Optional but Recommended): Spot the reaction mixture on a TLC plate against the starting ketone. The appearance of a new, slightly more polar spot (the imine) indicates successful initial reaction.
-
Reduction: Cool the flask in an ice bath. Add sodium triacetoxyborohydride portion-wise over 15 minutes.
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion without affecting the ketone starting material. Portion-wise addition controls the exothermic reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by TLC, observing the consumption of the starting material and the formation of a new product spot.
-
Work-up & Extraction: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with saturated NaHCO₃, followed by brine.
-
Trustworthiness: The bicarbonate wash neutralizes the acetic acid and removes any unreacted reducing agent byproducts, preventing emulsion formation and ensuring a clean extraction.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Section 3: High-Fidelity Isolation and Purification
A novel compound is only as valuable as its purity. The isolation and purification stage is critical for removing unreacted starting materials, catalysts, and byproducts, which could confound subsequent biological testing and structural analysis.
3.1. Standard Purification Techniques
| Technique | Application | Advantages | Limitations |
| Liquid-Liquid Extraction | Initial work-up | Removes water-soluble impurities and catalysts. Fast and scalable. | Not effective for impurities with similar solubility to the product. |
| Flash Chromatography | Primary purification of crude product | High resolution for milligram to multi-gram scales. | Can be solvent-intensive. Not ideal for very polar compounds. |
| Crystallization | Final purification of solid compounds | Can yield >99.9% purity. Atom-economical. | Product must be a stable solid. Can be time-consuming to optimize. |
| Preparative HPLC | High-purity isolation | Excellent resolution for difficult-to-separate mixtures. | Lower capacity than flash chromatography. More expensive. |
3.2. The Critical Challenge: Chiral Separation
Many biologically active cyclohexylamine derivatives are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Since enantiomers often have drastically different pharmacological effects, their separation is mandatory for drug development.
-
Indirect Method: This classical approach involves reacting the racemic amine with a pure chiral derivatizing agent to form diastereomers.[8] These diastereomers have different physical properties and can be separated by standard techniques like flash chromatography or crystallization. The chiral auxiliary is then cleaved to yield the pure enantiomers.
-
Direct Method (Chiral HPLC): This is the modern gold standard. It utilizes a High-Performance Liquid Chromatography (HPLC) column packed with a Chiral Stationary Phase (CSP).[8][9] The enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different speeds and elute as separate peaks. Polysaccharide-based CSPs are particularly versatile for this purpose.[8]
Diagram: Purification and Chiral Resolution Workflow
This flowchart outlines the decision-making process for purifying a novel cyclohexylamine derivative.
Caption: Decision tree for the purification and chiral separation of a synthesized derivative.
Section 4: Unambiguous Structural Elucidation
The final step is to prove, unequivocally, the structure and purity of the isolated compound. This requires a suite of orthogonal analytical techniques, where each method provides a different piece of the structural puzzle. A self-validating data package relies on the concordance of all analytical results.
4.1. The Spectroscopic & Chromatographic Toolbox
| Technique | Primary Information Provided | Rationale for Use |
| ¹H and ¹³C NMR | Carbon-hydrogen framework, connectivity, stereochemistry | The gold standard for structural determination. Provides a detailed map of the molecule.[4] |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (HRMS) | Confirms the mass of the synthesized compound and provides fragmentation data that can support the proposed structure.[10] |
| Infrared (IR) Spectroscopy | Presence of key functional groups (N-H, C=O, etc.) | A rapid and simple method to confirm that key chemical transformations have occurred (e.g., the disappearance of a C=O stretch after reduction).[2] |
| Analytical HPLC | Purity assessment and retention time | Quantifies the purity of the final compound (e.g., >98%) and serves as a quality control check. |
| Gas Chromatography (GC) | Purity and volatility assessment | An alternative to HPLC for volatile and thermally stable amines, often coupled with a Flame Ionization Detector (FID).[11] |
| Chiral HPLC/CE | Enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) | For chiral compounds, this analysis is non-negotiable to determine the success of the resolution.[9][12] |
4.2. A Self-Validating Data Package
For a novel compound, a trustworthy data package must be internally consistent. For example:
-
The molecular weight from Mass Spectrometry must match the structure determined by NMR .
-
The functional groups identified by IR must be consistent with the chemical shifts observed in the NMR spectra.
-
A single sharp peak in both HPLC and GC (if applicable) corroborates the high purity suggested by a clean NMR spectrum.
This multi-faceted approach ensures that the identity and quality of the novel cyclohexylamine derivative are beyond reproach, providing a solid foundation for any subsequent research or development activities.
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Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. (n.d.). Retrieved January 21, 2026, from [Link]
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Lu, Y.-N., Che, C., Zhen, G., Chang, X., Dong, X.-Q., & Wang, C.-J. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 15(16), 5949-5956. [Link]
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Lu, Y.-N., Che, C., Zhen, G., Chang, X., Dong, X.-Q., & Wang, C.-J. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. National Institutes of Health. [Link]
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
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Cyclohexylamine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/γ-Al2O3. (2015). ResearchGate. Retrieved January 21, 2026, from [Link]
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Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy | Request PDF. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]
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Pelletier, R., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). National Institutes of Health. [Link]
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Pelletier, R., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. National Institutes of Health. [Link]
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Purification and characterization of a novel cyclohexylamine oxidase from the cyclohexylamine-degrading Brevibacterium oxydans IH-35A. (2002). PubMed. [Link]
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Chiral Drug Separation. (n.d.). ScienceDirect. Retrieved January 21, 2026, from [Link]
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Discovery of C13-Aminobenzoyl Cycloheximide Derivatives that Potently Inhibit Translation Elongation. (2021). National Institutes of Health. [Link]
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Cyclohexylamine (C6H13N) properties. (n.d.). Mol-Instincts. Retrieved January 21, 2026, from [Link]
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Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 21, 2026, from [Link]
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A Practical Guide to the Theoretical Conformational Analysis of 3-Cyclohexylbutan-2-amine for Drug Discovery
Introduction: The Critical Role of Molecular Conformation in Drug Efficacy
In the realm of drug discovery and development, understanding the three-dimensional structure of a molecule is paramount. The spatial arrangement of atoms, or conformation, dictates a molecule's shape, polarity, and surface characteristics, which in turn govern its interactions with biological targets such as proteins and enzymes. For a molecule like 3-Cyclohexylbutan-2-amine, a chiral amine with flexible acyclic and cyclic moieties, a multitude of conformations are possible. Identifying the low-energy, and therefore biologically relevant, conformers is a crucial step in predicting its pharmacokinetic and pharmacodynamic properties.
This in-depth technical guide provides a comprehensive framework for the theoretical conformational analysis of this compound. We will delve into the underlying principles of computational chemistry, from efficient molecular mechanics methods for initial conformational searches to high-accuracy quantum mechanics for refining energetic landscapes. This document is intended for researchers, scientists, and drug development professionals seeking to apply robust computational techniques to understand and predict the behavior of flexible drug-like molecules.
Theoretical Foundations: A Two-Pronged Approach to Conformational Energetics
A thorough conformational analysis necessitates a multi-step approach, balancing computational cost with accuracy. The vastness of the conformational space of a flexible molecule makes an exhaustive search with high-level quantum mechanics computationally prohibitive. Therefore, a hierarchical workflow is employed, beginning with a broad exploration using less expensive methods, followed by refinement of the most promising candidates with more accurate techniques.
Molecular Mechanics (MM): The Workhorse of Conformational Searching
Molecular mechanics models a molecule as a collection of atoms held together by springs, representing chemical bonds.[1][2] The potential energy of a given conformation is calculated using a force field, which is a set of parameters that describe the energy contributions from bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).[1][2]
Commonly used force fields for drug-like molecules include:
-
MMFF94 (Merck Molecular Force Field): Developed for a broad range of organic and drug-like molecules.[3]
-
GAFF (General Amber Force Field): Designed to be compatible with the AMBER force fields for proteins and nucleic acids, making it suitable for ligand-protein interaction studies.[3]
-
OPLS (Optimized Potentials for Liquid Simulations): Widely used for simulations of organic liquids and biomolecules.[4]
The primary advantage of molecular mechanics is its computational efficiency, allowing for the rapid exploration of thousands or even millions of possible conformations.[3] However, its accuracy is limited by the quality and transferability of the force field parameters.[3][5]
Quantum Mechanics (QM): The Gold Standard for Energetic Refinement
Quantum mechanics methods solve the Schrödinger equation to describe the electronic structure of a molecule, providing a much more accurate and fundamental description of its energy.[6] For conformational analysis, Density Functional Theory (DFT) is a popular choice due to its favorable balance of accuracy and computational cost.[7][8]
Key considerations for QM calculations include the choice of:
-
Functional: This is an approximation to the exchange-correlation energy in DFT. Popular choices for conformational energies include B3LYP and the M06-2X functional, the latter of which is known for its good performance with non-covalent interactions.[7] Dispersion corrections (e.g., -D3) are often added to account for van der Waals interactions, which are crucial for accurate conformational energies.[7]
-
Basis Set: This is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accurate results but at a higher computational cost. The Pople-style basis sets (e.g., 6-31G*) are a common starting point, while larger basis sets like 6-311+G(2df,2p) or correlation-consistent basis sets (e.g., cc-pVTZ) are used for higher accuracy single-point energy calculations.[7][9]
While computationally more demanding than MM, QM methods provide significantly more reliable relative energies of different conformers.[10]
The Conformational Landscape of this compound
The conformational flexibility of this compound arises from rotations around several key single bonds. The primary degrees of freedom are:
-
The Butane Backbone: The C-C-C-C backbone of the butane moiety can adopt anti and gauche conformations, analogous to n-butane.[11][12]
-
Cyclohexane Ring Conformation: The cyclohexane ring will predominantly exist in a chair conformation to minimize angle and torsional strain.[13][14][15] Ring flipping to an alternative chair conformation is also possible.[14]
-
Orientation of the Cyclohexyl Group: The bond connecting the cyclohexane ring to the butane backbone can rotate, altering the relative orientation of the two fragments.
-
Amine Group Orientation: The C-N bond can also rotate, changing the position of the amino group relative to the rest of the molecule.
The interplay of these rotational degrees of freedom gives rise to a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer.
A Step-by-Step Computational Workflow for Conformational Analysis
The following protocol outlines a robust and validated workflow for the theoretical conformational analysis of this compound.
Step 1: 3D Structure Generation and Initial Optimization
The first step is to generate a reasonable 3D starting structure for this compound. This can be accomplished using molecular building software such as Avogadro or ChemDraw.[16] It is important to consider the stereochemistry of the molecule if a specific enantiomer or diastereomer is of interest.
Once the initial 3D structure is built, a preliminary geometry optimization should be performed using a molecular mechanics force field (e.g., MMFF94). This will produce a low-energy starting conformation for the subsequent conformational search.
Step 2: Conformational Search using Molecular Mechanics
The goal of this step is to explore the conformational space of the molecule and identify a comprehensive set of low-energy conformers. A systematic or stochastic conformational search should be performed.
-
Systematic Search: This involves rotating each of the defined rotatable bonds by a specific increment (e.g., 30 degrees) and minimizing the energy of each resulting structure. This method is thorough but can be computationally expensive for molecules with many rotatable bonds.
-
Stochastic Search (e.g., Monte Carlo): This involves randomly changing the torsional angles and accepting or rejecting the new conformation based on its energy. This can be a more efficient way to explore the conformational space.
The output of this step will be a large number of conformers, each with a corresponding MM energy. These conformers should be filtered to remove duplicates and high-energy structures (e.g., those more than 10 kcal/mol above the global minimum).
Step 3: Geometry Optimization of Low-Energy Conformers with Quantum Mechanics
The unique, low-energy conformers identified in the previous step should be subjected to geometry optimization using a reliable and computationally efficient QM method. A good choice for this step is the B3LYP-D3/6-31G* level of theory. This will refine the geometries of the conformers and provide more accurate relative energies than the MM calculations.
Step 4: Single-Point Energy Refinement
For the most accurate relative energies, single-point energy calculations should be performed on the QM-optimized geometries using a higher level of theory. A recommended level of theory for this final step is M06-2X/6-311+G(2df,2p).[7] This approach, where a more computationally expensive method is used to calculate the energy of a geometry optimized with a less expensive method, often provides a good balance of accuracy and computational efficiency.
The following diagram, generated using the DOT language, illustrates this hierarchical workflow:
Caption: Hierarchical workflow for the conformational analysis of this compound.
Data Presentation and Analysis
The final output of this computational study will be a set of low-energy conformers of this compound, each with a highly accurate relative energy. This data should be presented in a clear and concise manner to facilitate analysis and comparison.
A table summarizing the key findings is an effective way to present the data. The table should include the relative energy of each conformer, the Boltzmann population at a given temperature (e.g., 298.15 K), and the values of the key dihedral angles that define the conformation.
Table 1: Calculated Relative Energies and Key Dihedral Angles of the Most Stable Conformers of this compound
| Conformer ID | Relative Energy (kcal/mol) at M06-2X/6-311+G(2df,2p)//B3LYP-D3/6-31G | Boltzmann Population at 298.15 K (%) | Dihedral Angle 1 (°) | Dihedral Angle 2 (°)** | Dihedral Angle 3 (°)*** |
| 1 | 0.00 | 75.3 | 178.5 | 65.2 | 175.4 |
| 2 | 0.85 | 18.9 | -68.3 | 177.1 | 62.1 |
| 3 | 1.50 | 5.8 | 175.9 | -63.8 | -178.9 |
* Dihedral angle for the C-C-C-C backbone of the butane moiety. ** Dihedral angle for the C-C bond connecting the cyclohexane and butane moieties. *** Dihedral angle for the C-C-N-H torsion.
The relationships between the identified low-energy conformers can be visualized using a graph, where nodes represent the conformers and edges represent the energy barriers for interconversion.
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An In-depth Technical Guide to the Physical Characteristics of 3-Cyclohexylbutan-2-amine
Introduction
3-Cyclohexylbutan-2-amine is a secondary amine with a molecular structure that combines a cyclohexyl moiety with a short alkyl chain. This unique combination of a bulky, lipophilic cycloalkane and a polar amine group imparts specific physical and chemical properties that are of interest to researchers in medicinal chemistry and drug development. Understanding these characteristics is paramount for its effective handling, characterization, and application in synthetic protocols. This guide provides a comprehensive overview of the physical properties of this compound, detailed experimental procedures for its characterization, and insights into the interpretation of the resulting data.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of its application in research and development. While experimental data for this compound is not extensively reported in publicly available literature, we can infer and estimate its properties based on its structure and data from analogous compounds.
Molecular and Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₀H₂₁N | [1] |
| Molecular Weight | 155.28 g/mol | [1] |
| CAS Number | 855364-40-8 | [1] |
| Canonical SMILES | CC(C1CCCCC1)C(C)N | [1] |
Estimated Physical Properties
The physical state and key properties of this compound are summarized below. It is important to note that the boiling point, melting point, and density are estimated based on structurally similar compounds due to the absence of experimentally determined values in the literature.
| Property | Estimated Value | Notes and Analog Data |
| Physical State | Colorless to light yellow liquid | Typical for aliphatic amines of similar molecular weight. |
| Odor | Fishy, amine-like | Characteristic odor of many volatile amines. |
| Boiling Point | ~190-210 °C | Estimated based on the boiling point of N,N-diethylcyclohexylamine (193 °C)[2][3][4] and considering the structural differences. Cyclohexylamine has a boiling point of 134.5 °C[5][6][7][8]. The larger alkyl substituent in this compound would be expected to increase the boiling point. |
| Melting Point | Not available | Likely a low value, as is common for many aliphatic amines. Cyclohexylamine has a melting point of -17.7 °C[5][6][7][8]. |
| Density | ~0.85 - 0.90 g/cm³ | Estimated based on the density of cyclohexylamine (~0.86 g/cm³)[5][6][7][8] and N,N-dicyclohexylmethylamine (0.912 g/mL)[9]. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, chloroform, ethyl acetate). Limited solubility in water. | Aliphatic amines are generally soluble in organic solvents[10][11]. Solubility in water decreases as the number of carbon atoms increases[11][12]. The presence of the large, nonpolar cyclohexyl and butyl groups would significantly limit its water solubility. |
| XLogP3 | 3.3 | [1] |
Synthesis and Purification Workflow
The synthesis of this compound can be efficiently achieved through the reductive amination of 3-cyclohexylbutan-2-one. This widely used method for forming secondary amines involves the reaction of a ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the desired amine.[13][14]
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Unveiling the Research Potential of 3-Cyclohexylbutan-2-amine: A Technical Guide for Innovators
This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development, outlining potential research avenues for the chemical entity 3-Cyclohexylbutan-2-amine. While specific literature on this molecule is sparse[1], its structural motifs—a substituted cyclohexylamine core—suggest a wealth of untapped potential across diverse scientific disciplines. By examining the established applications of analogous compounds, we can logically deduce and propose promising areas of investigation for this novel molecule.
Foundational Chemical Profile
Before delving into prospective research, a firm understanding of the molecule's basic properties is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Molecular Formula | C₁₀H₂₁N | PubChem[2] |
| Molecular Weight | 155.28 g/mol | PubChem[2] |
| CAS Number | 855364-40-8 | PubChem[2] |
| SMILES | CC(C1CCCCC1)C(C)N | PubChem[2] |
| Predicted XlogP | 3.3 | PubChem[1] |
Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation[2]. Appropriate personal protective equipment (PPE) and handling within a certified chemical fume hood are mandatory.
Strategic Synthesis and Characterization
The absence of commercially available, large-scale quantities of this compound necessitates a robust and scalable synthetic strategy. Drawing from established methodologies for the synthesis of secondary amines, several routes can be proposed.
Proposed Synthetic Workflow: Reductive Amination
Experimental Protocol: Two-Step Synthesis of this compound
Step 1: Synthesis of 3-Cyclohexylbutan-2-ol
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and a crystal of iodine.
-
Slowly add a solution of bromocyclohexane in anhydrous diethyl ether to initiate the Grignard reaction.
-
Once the Grignard reagent is formed, cool the reaction to 0°C and add a solution of 2-bromobutane in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-cyclohexylbutane.
-
Purify by fractional distillation.
-
Oxidize the purified 3-cyclohexylbutane using an appropriate oxidizing agent (e.g., PCC, Swern oxidation) to yield 3-cyclohexylbutan-2-one.
-
Purify the ketone by column chromatography on silica gel.
Step 2: Reductive Amination to this compound
-
Dissolve 3-cyclohexylbutan-2-one in a suitable solvent such as methanol or ethanol.
-
Add an excess of ammonia in the form of ammonium acetate or a solution of ammonia in methanol.
-
Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0°C.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring progress by TLC or GC-MS.
-
Quench the reaction by the slow addition of water.
-
Basify the solution with aqueous NaOH to a pH > 12.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by distillation or column chromatography.
Analytical Characterization Workflow
A rigorous analytical workflow is critical to confirm the identity and purity of the synthesized this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Potential Research Areas and Applications
The versatility of the cyclohexylamine scaffold in various industries provides a strong basis for exploring the potential of this compound.[3][4][5]
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The cyclohexylamine moiety is a key building block in numerous active pharmaceutical ingredients (APIs), including analgesics, mucolytics, and bronchodilators.[6][7]
3.1.1. Neurological and Psychiatric Disorders
-
Rationale: Structurally similar compounds have shown activity as μ-opioid receptor (MOR) antagonists.[8] The development of novel MOR antagonists is a significant area of research for conditions such as opioid use disorder and constipation.
-
Proposed Research:
-
Synthesize a library of N-substituted derivatives of this compound.
-
Screen these compounds for binding affinity and functional activity at opioid receptors (μ, δ, κ) using radioligand binding assays and GTPγS functional assays.
-
Investigate structure-activity relationships (SAR) to optimize potency and selectivity.
-
Promising lead compounds can be further evaluated in in vivo models of analgesia and opioid dependence.
-
3.1.2. Antimicrobial Agents
-
Rationale: Derivatives of cyclohexylamine have demonstrated antimicrobial activity.[9] The urgent need for new antibiotics to combat antimicrobial resistance makes this a high-priority research area.
-
Proposed Research:
-
Screen this compound and its derivatives against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).
-
Determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).
-
Investigate the mechanism of action of active compounds (e.g., cell wall disruption, inhibition of protein synthesis).
-
Caption: A generalized drug discovery workflow for this compound derivatives.
Agrochemicals: Next-Generation Crop Protection
Cyclohexylamine is an important intermediate in the production of herbicides and pesticides.[3][5]
-
Rationale: The unique substitution pattern of this compound may confer novel biological activities relevant to crop protection.
-
Proposed Research:
-
Synthesize derivatives with functionalities known to be important for herbicidal or insecticidal activity.
-
Conduct high-throughput screening on a variety of weed and insect species.
-
Evaluate the mode of action, environmental fate, and toxicology of promising candidates.
-
Material Science: Advanced Polymers and Corrosion Inhibitors
Cyclohexylamines are utilized as corrosion inhibitors and in the synthesis of polymers.[4][5][6]
-
Rationale: The aliphatic nature of this compound makes it a candidate for incorporation into polymer backbones to modify properties such as thermal stability and mechanical strength. Its basic nitrogen atom also suggests potential as a corrosion inhibitor.
-
Proposed Research:
-
Corrosion Inhibition: Evaluate the efficacy of this compound as a corrosion inhibitor for various metals (e.g., steel, copper) in different corrosive media using techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy.
-
Polymer Synthesis: Use this compound as a monomer or curing agent in the synthesis of polyamides, polyimides, or epoxy resins. Characterize the resulting polymers for their thermal, mechanical, and chemical resistance properties.
-
Conclusion and Future Outlook
While this compound is a relatively unexplored chemical entity, its structural relationship to the broadly applicable cyclohexylamines provides a strong foundation for future research. The proposed avenues of investigation in medicinal chemistry, agrochemicals, and material science are based on established principles and offer significant opportunities for innovation. A systematic approach, beginning with robust synthesis and characterization, followed by targeted screening and development, has the potential to unlock the full value of this promising molecule. The scientific community is encouraged to pursue these and other novel lines of inquiry to realize the potential of this compound.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65439714, this compound. Retrieved January 21, 2026, from [Link].
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Shandong Taihe Water Treatment Technologies CO Ltd. (n.d.). Cyclohexylamine. Retrieved January 21, 2026, from [Link].
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Various Authors. (2023). Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. Request PDF. Retrieved January 21, 2026, from [Link].
-
Wikipedia. (n.d.). Cyclohexylamine. Retrieved January 21, 2026, from [Link].
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NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 14). Unlocking Potential: Cyclohexylamine in Organic Synthesis. Retrieved January 21, 2026, from [Link].
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Water Treatment Chemicals. (n.d.). Cyclohexylamine | Corrosion Inhibitor & Chemical Intermediate. Retrieved January 21, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 115626963, (Cyclohexylmethyl)(3,3-dimethylbutan-2-yl)amine. Retrieved January 21, 2026, from [Link].
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Université du Luxembourg. (n.d.). This compound (C10H21N). PubChemLite. Retrieved January 21, 2026, from [Link].
-
Pharmaffiliates. (n.d.). CAS No : 791752-94-8 | Product Name : 4-Cyclohexylbutan-2-amine. Retrieved January 21, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104475704, Cyclohexyl 3-amino-2-methylbutanoate. Retrieved January 21, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3388312, 3-Cyclohexylbutan-2-ol. Retrieved January 21, 2026, from [Link].
-
Pinna, C., et al. (2023). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. Archiv der Pharmazie, 356(1), e2200432. Retrieved January 21, 2026, from [Link].
- Google Patents. (n.d.). US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved January 21, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44199199, 1-cyclohexyl-N-methylpropan-2-amine;3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol. Retrieved January 21, 2026, from [Link].
-
Arctom. (n.d.). CAS NO. 855364-40-8 | this compound. Retrieved January 21, 2026, from [Link].
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Methodological & Application
stereoselective synthesis of 3-Cyclohexylbutan-2-amine
An Application Guide for the Stereoselective Synthesis of 3-Cyclohexylbutan-2-amine
Authored by: A Senior Application Scientist
Abstract
The stereoselective synthesis of chiral amines is a cornerstone of modern pharmaceutical and materials science. This compound, a chiral amine possessing two stereocenters, presents a significant synthetic challenge due to the potential for four stereoisomers. Controlling the relative and absolute stereochemistry at the C2 and C3 positions is critical for its application as a chiral building block or resolving agent. This application note provides detailed protocols and expert insights into two robust and distinct methodologies for the : diastereoselective reductive amination using a chiral auxiliary and enantioselective biocatalytic transamination. This guide is intended for researchers, scientists, and drug development professionals seeking practical, field-proven strategies for accessing stereopure amines.
Introduction: The Imperative of Stereocontrol
Chiral amines are ubiquitous structural motifs in over 80% of all drug candidates and approved pharmaceuticals.[1] The specific three-dimensional arrangement of atoms in a molecule dictates its biological activity; often, one enantiomer is therapeutic while the other may be inactive or even harmful. The synthesis of this compound, with its cyclohexyl and methyl substituents, requires precise control to isolate the desired single stereoisomer from the possible (2R,3R), (2S,3S), (2R,3S), and (2S,3R) configurations.
The choice of synthetic strategy depends on factors such as desired stereoisomer, scalability, cost, and environmental impact. Classical methods often rely on chiral auxiliaries to direct the stereochemical outcome, while modern approaches increasingly leverage the exquisite selectivity of biocatalysts.[2][3] This guide details both a well-established auxiliary-based method and a cutting-edge enzymatic approach.
Caption: Stereoisomeric relationships of this compound.
Strategy 1: Chiral Auxiliary-Mediated Diastereoselective Synthesis
This approach utilizes a recoverable chiral auxiliary, such as Ellman's tert-butanesulfinamide, to form a diastereomeric intermediate.[1] The chiral sulfinamide condenses with the precursor ketone, 3-cyclohexylbutan-2-one, to form a sulfinylimine. The subsequent stereoselective reduction of the C=N bond is directed by the bulky tert-butyl group, leading to a high degree of diastereoselectivity. The auxiliary is then cleaved under mild acidic conditions to yield the desired chiral primary amine.
Causality of Stereoselection
The high diastereoselectivity arises from the steric influence of the chiral auxiliary. The bulky tert-butylsulfinyl group effectively shields one face of the sulfinylimine intermediate. Hydride delivery from a reducing agent, such as sodium borohydride, preferentially occurs from the less sterically hindered face, establishing the new stereocenter at C2 with a predictable configuration relative to the auxiliary's stereocenter. This method is highly reliable and has been widely adopted in both academic and industrial settings for the synthesis of a vast array of chiral amines.[1]
Caption: Experimental workflow for the chiral auxiliary-based synthesis.
Detailed Experimental Protocol
Materials:
-
3-Cyclohexylbutan-2-one
-
(R)-(+)-2-Methylpropane-2-sulfinamide (Ellman's Auxiliary)
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 4M in Dioxane
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-cyclohexylbutan-2-one (1.0 eq), (R)-tert-butanesulfinamide (1.05 eq), and anhydrous THF (approx. 0.2 M). Add titanium(IV) ethoxide (2.0 eq) dropwise via syringe. Heat the mixture to 65 °C and stir for 12-18 hours. Monitor reaction completion by TLC or LC-MS.
-
Reaction Quench & Workup 1: Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring. Stir for 15 minutes, then filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude sulfinylimine is typically used directly in the next step.
-
Diastereoselective Reduction: Dissolve the crude sulfinylimine in anhydrous THF (approx. 0.2 M) and cool the flask to -48 °C (acetonitrile/dry ice bath). Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the reaction at -48 °C for 4-6 hours.
-
Reaction Quench & Workup 2: Quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Auxiliary Cleavage: Dissolve the crude N-sulfinyl amine adduct in methanol (approx. 0.2 M). Add 4M HCl in dioxane (2.0 eq) dropwise. Stir at room temperature for 1 hour.
-
Final Isolation & Purification: Concentrate the mixture under reduced pressure. Add diethyl ether to the residue and cool to 0 °C. The hydrochloride salt of the auxiliary will precipitate and can be removed by filtration. Concentrate the filtrate. Dissolve the residue in water and basify to pH > 11 with 2M NaOH. Extract the free amine with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the crude this compound. Purify by silica gel chromatography or distillation as required.
Expected Results & Characterization
| Parameter | Expected Outcome | Analysis Method |
| Chemical Yield | 65-80% (over 3 steps) | Gravimetric analysis |
| Diastereomeric Ratio (dr) | >95:5 | ¹H NMR of crude adduct or Chiral HPLC/GC of final amine |
| Auxiliary Recovery | >90% | Gravimetric analysis of precipitated salt |
Characterization: The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product after reduction, observing the integration of distinct signals for the diastereomeric products. The final enantiomeric and diastereomeric purity of the free amine should be confirmed by chiral HPLC or GC analysis.
Strategy 2: Biocatalytic Asymmetric Transamination
Biocatalysis offers a highly efficient and environmentally benign route to chiral amines.[4] Omega-transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[5] By using a prochiral ketone like 3-cyclohexylbutan-2-one, a stereochemically pure amine can be produced with near-perfect enantioselectivity. The reaction is often run in an aqueous buffer at or near ambient temperature.
Causality of Stereoselection
The exceptional stereoselectivity of a transaminase is dictated by the three-dimensional structure of its active site. The enzyme binds the ketone substrate and the pyridoxal-5'-phosphate (PLP) cofactor in a highly specific orientation. The amine donor (e.g., L-alanine or isopropylamine) transfers its amino group to the PLP, forming a pyridoxamine-5'-phosphate (PMP) intermediate. The PMP then delivers the amino group to only one face of the bound ketone, generating a single enantiomer of the product amine.[5] A cofactor regeneration system is often employed to drive the reaction equilibrium towards product formation.
Caption: Catalytic cycle of ω-Transaminase with cofactor regeneration.
Detailed Experimental Protocol
Materials:
-
ω-Transaminase (e.g., from Vibrio fluvialis or an engineered variant)[5]
-
Pyridoxal-5'-phosphate (PLP)
-
L-Alanine (as amine donor)
-
Lactate Dehydrogenase (LDH) for cofactor regeneration
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
3-Cyclohexylbutan-2-one
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5).
-
Add Reagents: To the buffer, add PLP (1 mM), L-Alanine (500 mM, as a 5-10 fold excess to the ketone), NADH (1 mM), and Lactate Dehydrogenase (approx. 5 U/mL). Stir until all components are dissolved.
-
Add Enzyme: Add the selected ω-Transaminase to a final concentration of 1-5 mg/mL.
-
Substrate Addition: Add 3-cyclohexylbutan-2-one (1.0 eq, e.g., 50 mM final concentration), preferably dissolved in a small amount of a co-solvent like DMSO if solubility is low.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. The removal of the pyruvate byproduct by LDH drives the reaction to completion.[5]
-
Monitoring: Monitor the conversion of the ketone to the amine product by GC or LC-MS.
-
Workup and Isolation: Once the reaction is complete, centrifuge the mixture to pellet the enzymes. Decant the supernatant.
-
Extraction: Adjust the pH of the supernatant to >11 with 2M NaOH. Extract the aqueous solution with MTBE or another suitable organic solvent (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to yield the high-purity this compound.
Expected Results & Characterization
| Parameter | Expected Outcome | Analysis Method |
| Conversion | >95% | GC or LC-MS |
| Enantiomeric Excess (ee) | >99% | Chiral HPLC/GC |
| Isolated Yield | 80-95% | Gravimetric analysis |
Characterization: The primary method for determining the success of this protocol is chiral chromatography (GC or HPLC), which will confirm the high enantiomeric excess of the product amine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield (Auxiliary Method) | Incomplete imine formation; Inefficient reduction; Loss during workup. | Ensure anhydrous conditions for imine formation; increase reaction time/temp. Use a stronger reducing agent if necessary (e.g., L-Selectride), but this may affect dr. Be careful during extractions. |
| Poor Diastereoselectivity (Auxiliary Method) | Reduction temperature too high; Sterically undemanding reducing agent. | Maintain reduction temperature at -48 °C or lower. Ensure NaBH₄ is used, as bulkier reagents can alter selectivity. |
| Low Conversion (Biocatalysis) | Enzyme inhibition or inactivation; Unfavorable equilibrium. | Ensure correct pH and temperature. Check for substrate/product inhibition and run at lower concentrations if needed. Ensure the cofactor regeneration system (LDH/NADH) is active.[5] |
| Incomplete Auxiliary Cleavage | Insufficient acid or reaction time. | Increase equivalents of HCl or extend stirring time. Monitor by TLC to confirm disappearance of the adduct. |
Conclusion
The can be successfully achieved through multiple strategic approaches. The use of a chiral auxiliary like tert-butanesulfinamide offers a robust, predictable, and scalable method that relies on well-understood principles of steric-controlled diastereoselective reduction. This method is highly versatile and provides access to a wide range of chiral amines.[1] Alternatively, biocatalytic transamination represents a state-of-the-art, green chemistry approach that provides unparalleled enantioselectivity (>99% ee) under mild, aqueous conditions.[5][6] The choice between these protocols will depend on the specific stereoisomer required, available laboratory resources, and project goals regarding scale and sustainability. Both methods, when executed with care, provide reliable pathways to this valuable chiral building block.
References
-
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link]
-
Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. [Link]
-
Wang, D., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5394-5418. [Link]
-
ResearchGate. The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination. [Link]
-
Calvey, C., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1. [Link]
-
ResearchGate. Biocatalytic Amine Synthesis. [Link]
-
Sato, M., Gunji, Y., Ikeno, T., & Yamada, T. (2004). Efficient Preparation of Optically Pure C2-Symmetrical Cyclic Amines for Chiral Auxiliary. Synthesis, 2004(09), 1434-1438. [Link]
-
Li, G., et al. (2018). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications, 54(83), 11801-11804. [Link]
-
ChemHelp ASAP. (2020). Reductive Amination & Secondary Amine Synthesis. YouTube. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. A new cyclohexyl-based chiral auxiliary: application in the total synthesis of (+)-linalool oxide. [Link]
-
The Organic Chemistry Tutor. (2022). Reductive Amination of Aldehydes and Ketones With Primary and Secondary Amines. YouTube. [Link]
Sources
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- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
chiral resolution of racemic 3-Cyclohexylbutan-2-amine
An in-depth guide to the diastereomeric salt resolution of racemic 3-Cyclohexylbutan-2-amine, offering a detailed protocol, mechanistic insights, and analytical procedures for researchers in synthetic and pharmaceutical chemistry.
Introduction
Chiral amines are indispensable building blocks in modern chemical synthesis, particularly within the pharmaceutical industry, where the stereochemistry of a molecule is often intrinsically linked to its therapeutic efficacy and toxicological profile.[1][2] this compound is a chiral primary amine featuring two stereocenters, making its separation into single enantiomers a critical step for its application in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).
Classical resolution via the formation of diastereomeric salts remains one of the most robust, scalable, and economically viable methods for separating enantiomers.[3][4] This technique leverages the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. Unlike enantiomers, which share identical physical properties, diastereomers exhibit distinct characteristics, most importantly, differential solubility in a given solvent system.[5][6] This solubility difference allows for the separation of the diastereomers through fractional crystallization.
This application note provides a comprehensive, step-by-step protocol for the . It details the selection of an appropriate resolving agent, the procedure for diastereomeric salt crystallization, the liberation of the enantiomerically enriched amine, and the analytical method for determining the resulting enantiomeric excess (ee).
Principle of Chiral Resolution by Diastereomeric Salt Formation
The cornerstone of this resolution technique is the acid-base reaction between a racemic amine ((±)-Amine) and a single enantiomer of a chiral acid (CA). This reaction produces a pair of diastereomeric salts: [(+)-Amine-CA] and [(-)-Amine-CA*].[3][7] Because these salts are diastereomers, they possess different physicochemical properties, including solubility, melting point, and crystal lattice energy.[6][8]
By carefully selecting a solvent in which the two diastereomeric salts have a significant solubility difference, the less soluble salt will preferentially crystallize out of the solution, while the more soluble salt remains in the mother liquor.[1] The crystallized salt can then be physically separated by filtration. Subsequently, treatment of the isolated diastereomeric salt with a base regenerates the enantiomerically enriched free amine.[2][5]
Selection of the Chiral Resolving Agent
The success of a diastereomeric resolution is highly dependent on the choice of the resolving agent. For primary amines, chiral carboxylic acids are the most common and effective class of resolving agents.[3][6] The ideal agent should form well-defined, crystalline salts with the amine and exhibit a significant difference in the solubility of the resulting diastereomers.
Tartaric acid and its derivatives are widely used due to their availability, cost-effectiveness, and proven efficacy in resolving a broad range of amines.[3][7][9] For this compound, derivatives such as (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) and (+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA) are excellent candidates due to their rigid structures which can enhance the crystalline nature of the resulting salts.
| Resolving Agent | Structure | Key Advantages |
| L-(+)-Tartaric Acid | Dicarboxylic acid with two chiral centers | Readily available, inexpensive, widely documented.[3][7] |
| (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) | Aromatic derivative of tartaric acid | Often forms highly crystalline salts, enhancing separation efficiency.[1] |
| (+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA) | Toloyl derivative of tartaric acid | Known for its ability to resolve a wide variety of racemic amines.[2] |
| (S)-(+)-Mandelic Acid | α-hydroxy carboxylic acid | Can provide high enantiomeric excess, often in a single crystallization.[3] |
| (1S)-(+)-10-Camphorsulfonic acid | Strong sulfonic acid | Particularly effective for resolving less basic amines.[3][8] |
For this protocol, we will focus on (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) as the resolving agent due to its established success in forming readily separable crystalline salts with primary amines.[1]
Experimental Workflow Overview
The entire process, from the racemic starting material to the isolated, enantiomerically pure product, is outlined in the workflow diagram below.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Detailed Experimental Protocols
Protocol 1: Chiral Resolution using (+)-Dibenzoyl-D-tartaric Acid
This protocol details the resolution of racemic this compound.
Materials and Reagents:
-
Racemic (±)-3-Cyclohexylbutan-2-amine
-
(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)
-
Methanol (ACS Grade)
-
Acetone (ACS Grade)
-
2 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
Step 1: Diastereomeric Salt Formation Causality: The choice of solvent is critical. A solvent or solvent mixture (e.g., methanol/acetone) is chosen where one diastereomeric salt is significantly less soluble than the other. This differential solubility is the basis for the separation. Gentle heating ensures all reactants fully dissolve before controlled crystallization begins.
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic (±)-3-Cyclohexylbutan-2-amine in 100 mL of a 1:1 mixture of methanol and acetone.
-
In a separate flask, dissolve an equimolar amount of (+)-Dibenzoyl-D-tartaric acid in 50 mL of the same solvent mixture. Gentle heating may be necessary for complete dissolution.[1]
-
Slowly add the resolving agent solution to the stirred amine solution at room temperature.
-
Observe for the initial formation of a precipitate. If the solution remains clear, continue stirring for 30-60 minutes.
Step 2: Fractional Crystallization Causality: Slow cooling is paramount for forming well-ordered crystals of a single diastereomer, which are easier to filter and purer. Rapid crashing out of the solid can trap impurities and the undesired diastereomer, reducing the efficiency of the resolution.
-
If precipitation occurred upon mixing, gently heat the mixture until a clear solution is re-formed.
-
Allow the flask to cool slowly to room temperature, undisturbed, over several hours. For optimal crystal growth, the flask can be loosely covered and left overnight.[7]
-
Once the solution has reached room temperature and crystal formation is evident, place the flask in an ice bath or refrigerator (4°C) for an additional 1-2 hours to maximize the yield of the less soluble salt.[2]
Step 3: Isolation and Purification of the Diastereomeric Salt
-
Collect the crystallized diastereomeric salt by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent (1:1 methanol/acetone) to remove the mother liquor containing the more soluble diastereomer.[2]
-
Dry the collected crystals under vacuum to a constant weight.
-
Optional Recrystallization: For higher purity, the dried salt can be recrystallized from a minimal amount of the same hot solvent system.
Step 4: Liberation of the Enantiomerically Enriched Amine Causality: The addition of a strong base deprotonates the ammonium salt, liberating the free amine, which is typically more soluble in organic solvents than in water. The tartrate salt of the resolving agent remains in the aqueous phase.
-
Suspend the dried diastereomeric salt in approximately 50 mL of water.
-
While stirring vigorously, add 2 M NaOH solution dropwise until the salt is fully dissolved and the aqueous solution is strongly basic (pH > 12).[1]
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the liberated free amine with an organic solvent like dichloromethane (3 x 30 mL).[1]
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield the enantiomerically enriched this compound as an oil or low-melting solid.
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
This protocol provides a standard method for analyzing the success of the resolution.
Instrumentation and Column:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) Column: A polysaccharide-based column such as Chiralpak® or Chiralcel® is typically effective for separating amine enantiomers.[10]
Mobile Phase and Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape. A typical starting point is 95:5 Hexane:Isopropanol + 0.1% DEA.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210-220 nm
-
Column Temperature: 25°C
Sample Preparation:
-
Prepare a stock solution of the racemic this compound (as a control) at approximately 1 mg/mL in the mobile phase.
-
Prepare a sample of the resolved amine at the same concentration.
-
Filter both samples through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Inject the racemic sample to determine the retention times (t₁) and (t₂) for the two enantiomers. The peak areas (A₁) and (A₂) should be approximately equal.
-
Inject the resolved sample.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers from the resolved sample's chromatogram:
-
ee (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100 where A_major is the area of the larger peak and A_minor is the area of the smaller peak.
-
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting Tip |
| Diastereomeric Salt Yield | 35-45% (theoretical max is 50%) | Low Yield: Cool for a longer period; reduce the amount of solvent used. |
| Enantiomeric Excess (ee) | >90% after one crystallization | Low ee: Recrystallize the diastereomeric salt; screen different solvents or resolving agents. |
| Physical Appearance | Crystalline solid for the salt | Oiling Out: Use a less polar solvent or a solvent mixture; try a different resolving agent. |
Conclusion
The via diastereomeric salt formation is a highly effective and scalable method for obtaining enantiomerically enriched material. The success of the procedure hinges on the rational selection of a chiral resolving agent and the careful optimization of crystallization conditions, particularly the solvent system and cooling rate. By following the detailed protocols for resolution and subsequent chiral HPLC analysis, researchers can reliably produce and validate the enantiomeric purity of the target amine, a crucial step for its application in stereoselective synthesis and drug development.
References
- BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents for Primary Amines. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. BenchChem.
- BenchChem. (2025).
- Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- BenchChem. (2025).
- Wikipedia. (n.d.). Chiral resolution. Wikipedia.
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Topic: 3-Cyclohexylbutan-2-amine as a Chiral Auxiliary
An Application Guide for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
Disclaimer: The use of 3-Cyclohexylbutan-2-amine as a chiral auxiliary is not yet widely documented in peer-reviewed literature. The following application notes and protocols are presented as a forward-looking guide based on established principles of asymmetric synthesis and analogies to structurally similar, well-characterized chiral auxiliaries. These protocols are intended to serve as a robust starting point for researchers interested in exploring the potential of this novel chiral auxiliary.
Introduction: The Potential of this compound in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1] Chiral auxiliaries are a powerful and reliable tool for achieving high levels of stereocontrol in chemical reactions. They are chiral molecules that are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.
This document introduces this compound as a promising, yet underexplored, chiral auxiliary. Its structure, featuring a primary amine for covalent attachment to substrates and two stereocenters, one of which bears a bulky cyclohexyl group, suggests significant potential for inducing facial selectivity in a variety of asymmetric transformations. The cyclohexyl group is poised to provide effective steric shielding to one face of a reactive intermediate, thereby directing the approach of incoming reagents.
This guide provides a theoretical framework and predictive, detailed protocols for the synthesis, application, and recovery of this compound in key asymmetric reactions.
Synthesis and Resolution of the Chiral Auxiliary
The accessibility and enantiomeric purity of a chiral auxiliary are paramount to its utility. A plausible and efficient route to enantiomerically pure this compound is proposed via reductive amination of the corresponding ketone, followed by classical resolution.
Proposed Synthesis Protocol:
A common method for synthesizing amines is through the reductive amination of a ketone.[2][3][4]
-
Synthesis of 3-Cyclohexyl-2-butanone: The synthesis would begin with the corresponding ketone, 3-cyclohexyl-2-butanone, which can be prepared via various established methods.
-
Reductive Amination: The ketone is reacted with an ammonia source in the presence of a reducing agent to yield the racemic amine.
Protocol 2.1: Synthesis of (rac)-3-Cyclohexylbutan-2-amine
-
To a solution of 3-cyclohexyl-2-butanone (1.0 equiv.) in methanol, add ammonium acetate (10 equiv.).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) portion-wise over 30 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction by the slow addition of 2M HCl.
-
Extract the aqueous layer with diethyl ether to remove any unreacted ketone.
-
Basify the aqueous layer with 6M NaOH to a pH > 12.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic amine.
Resolution of Enantiomers:
The resolution of the racemic amine can be achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid or mandelic acid, followed by fractional crystallization.
Protocol 2.2: Resolution of (rac)-3-Cyclohexylbutan-2-amine
-
Dissolve the racemic amine (1.0 equiv.) in a minimal amount of hot methanol.
-
In a separate flask, dissolve (L)-(+)-tartaric acid (0.5 equiv.) in a minimal amount of hot methanol.
-
Slowly add the tartaric acid solution to the amine solution.
-
Allow the mixture to cool slowly to room temperature, then place in a 4°C refrigerator overnight to facilitate crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Recrystallize the diastereomeric salt from methanol until a constant specific rotation is achieved.
-
Treat the purified diastereomeric salt with an aqueous base (e.g., 2M NaOH) and extract the free, enantiomerically pure amine with an organic solvent.
-
The other enantiomer can be recovered from the mother liquor.
Caption: Proposed synthesis and resolution of this compound.
Application in Asymmetric Alkylation
The diastereoselective alkylation of enolates derived from amides or imides is a robust method for creating stereocenters alpha to a carbonyl group. The chiral auxiliary is expected to effectively shield one face of the enolate.
Protocol 3.1: Diastereoselective Alkylation
-
Amide Formation: React the enantiomerically pure (S)-3-Cyclohexylbutan-2-amine with a carboxylic acid chloride or anhydride (e.g., propionyl chloride) in the presence of a base like triethylamine to form the corresponding amide.
-
Enolate Formation: Treat the amide with a strong base such as lithium diisopropylamide (LDA) at -78°C to form the Z-enolate. The lithium cation is expected to chelate with the carbonyl oxygen and the nitrogen atom, leading to a rigid structure.
-
Alkylation: Add an alkylating agent (e.g., benzyl bromide). The bulky cyclohexyl group is predicted to block the si-face of the enolate, forcing the alkylating agent to approach from the less hindered re-face.
-
Auxiliary Cleavage: The resulting alkylated amide can be hydrolyzed under acidic or basic conditions to yield the chiral carboxylic acid. The chiral auxiliary can be recovered.
Caption: Workflow for asymmetric alkylation.
| Substrate (R-X) | Expected Yield (%) | Expected d.r. |
| Benzyl bromide | 85-95 | >95:5 |
| Iodomethane | 80-90 | >90:10 |
| Allyl bromide | 82-92 | >92:8 |
Application in Diastereoselective Aldol Reactions
Chiral auxiliaries are widely used to control the stereochemical outcome of aldol reactions. By attaching this compound to a carboxylic acid, a chiral N-acyl derivative can be formed, and its enolate can react with aldehydes with high diastereoselectivity.
Protocol 4.1: Diastereoselective Aldol Reaction
-
N-Acyl Derivative Synthesis: Synthesize the N-propionyl derivative of (S)-3-Cyclohexylbutan-2-amine as described previously.
-
Enolate Generation: Form the boron enolate by reacting the N-acyl derivative with dibutylboron triflate (Bu₂BOTf) and a hindered base like diisopropylethylamine (DIPEA). This should favor the formation of the Z-enolate.
-
Aldol Addition: Add the desired aldehyde (e.g., isobutyraldehyde) at -78°C. The reaction is expected to proceed through a Zimmerman-Traxler-like six-membered ring transition state. The cyclohexyl group will likely dictate the facial selectivity of the aldehyde's approach to the enolate.
-
Workup and Cleavage: After an oxidative workup (e.g., with H₂O₂), the resulting aldol adduct can be isolated. Subsequent hydrolysis or reductive cleavage will provide the chiral β-hydroxy acid or alcohol.
Caption: Proposed transition state for the aldol reaction.
| Aldehyde | Expected Yield (%) | Expected d.r. (syn:anti) |
| Isobutyraldehyde | 80-90 | >98:2 |
| Benzaldehyde | 85-95 | >95:5 |
| Acetaldehyde | 75-85 | >95:5 |
Application in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. A chiral auxiliary attached to the dienophile can effectively control the facial selectivity of the diene's approach.
Protocol 5.1: Asymmetric Diels-Alder Reaction
-
Dienophile Synthesis: Prepare the chiral N-acryloyl derivative by reacting (S)-3-Cyclohexylbutan-2-amine with acryloyl chloride in the presence of a base.
-
Lewis Acid Catalysis: Cool the dienophile to a low temperature (e.g., -78°C) and add a Lewis acid such as diethylaluminum chloride (Et₂AlCl). The Lewis acid will coordinate to the carbonyl oxygen, locking the conformation of the dienophile and increasing its reactivity.
-
Cycloaddition: Add the diene (e.g., cyclopentadiene). The bulky cyclohexyl group is expected to block one face of the dienophile, leading to a highly diastereoselective cycloaddition.
-
Cleavage: The resulting cycloadduct can be separated, and the auxiliary can be cleaved via reductive cleavage with a reagent like lithium aluminum hydride (LiAlH₄) to yield the corresponding chiral alcohol and recover the auxiliary.
| Diene | Lewis Acid | Expected Yield (%) | Expected d.r. (endo:exo) |
| Cyclopentadiene | Et₂AlCl | 90-98 | >95:5 |
| Isoprene | Et₂AlCl | 85-95 | >90:10 |
| 1,3-Butadiene | Et₂AlCl | 80-90 | >90:10 |
Conclusion
While experimental validation is required, the structural characteristics of this compound strongly suggest its potential as a versatile and effective chiral auxiliary. The protocols outlined in this guide, derived from well-established principles of asymmetric synthesis, provide a solid foundation for researchers to explore its application in creating chiral molecules with high stereocontrol. Its straightforward proposed synthesis and the potential for high diastereoselectivity make it an attractive candidate for further investigation in the field of synthetic organic chemistry.
References
-
Wikipedia Contributors. (2024, November 27). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
ResearchGate. (n.d.). A new cyclohexyl-based chiral auxiliary: application in the total synthesis of (+)-linalool oxide. Retrieved from [Link]
-
Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
RSC Publishing. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of optically active 1-cyclohexylethylamine.
-
PubMed. (n.d.). Strained Allenes as Dienophiles in the Diels-Alder Reaction: An Experimental and Computational Study. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). 14.7: The Diels-Alder Reaction. Retrieved from [Link]
Sources
- 1. CN105330550A - A kind of preparation method of optically active 1-cyclohexylethylamine - Google Patents [patents.google.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: Quantitative Analysis of 3-Cyclohexylbutan-2-amine in Biological Matrices
Abstract
This technical guide provides a comprehensive overview of robust and validated analytical methodologies for the quantitative determination of 3-Cyclohexylbutan-2-amine in biological matrices, such as human plasma and urine. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development and toxicology. This document outlines two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), including protocols for chiral separation to accurately quantify stereoisomers. Each method is presented with a focus on the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability. All methodologies are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.
Introduction: The Analytical Imperative for this compound
This compound is a primary amine with a chemical structure that presents unique analytical challenges.[1] Its accurate quantification in biological fluids is critical for pharmacokinetic studies, toxicological risk assessment, and in the broader context of pharmaceutical research. The molecule's non-polar cyclohexyl group combined with a polar amine function, and the presence of two chiral centers, necessitates the use of sophisticated analytical techniques. The primary challenges in the analysis of this compound are its potential for poor chromatographic peak shape, the need for sensitive detection at low concentrations in complex biological matrices, and the critical requirement for resolving its stereoisomers, which may exhibit different pharmacological and toxicological profiles.[2]
This application note addresses these challenges by providing detailed, step-by-step protocols for sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies are grounded in established principles of amine analysis and have been adapted to the specific properties of this compound.
Core Methodologies: GC-MS and LC-MS/MS Approaches
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) depends on several factors, including the required sensitivity, sample throughput, and the specific instrumentation available.
-
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For primary amines like this compound, derivatization is often necessary to improve volatility and chromatographic performance.[3][4]
-
LC-MS/MS offers high sensitivity and specificity and is particularly well-suited for the analysis of polar and non-volatile compounds in complex matrices, often with minimal sample preparation.[5][6]
Sample Preparation: The Foundation of Accurate Quantification
Effective sample preparation is paramount to minimize matrix effects and ensure accurate and reproducible results.[1] The choice of sample preparation technique is dictated by the biological matrix and the chosen analytical method.
Liquid-liquid extraction is a robust and widely used technique for the extraction of amines from biological fluids.
Protocol: LLE for this compound
-
Sample Aliquoting: To 1 mL of plasma or urine in a clean polypropylene tube, add a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Alkalinization: Add 100 µL of 1 M Sodium Hydroxide (NaOH) to raise the pH > 10. This ensures the amine is in its free base form, enhancing its partitioning into an organic solvent.
-
Extraction: Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the subsequent chromatographic analysis (e.g., 100 µL of ethyl acetate for GC-MS or mobile phase for LC-MS/MS).
Experimental Workflow: Liquid-Liquid Extraction
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides excellent chromatographic resolution and is a cost-effective method for the quantification of this compound, particularly after derivatization.
Derivatization: Enhancing Chromatographic Performance
Primary amines often exhibit poor peak shapes in GC due to their polarity. Derivatization with an acylating agent, such as trifluoroacetic anhydride (TFAA), masks the polar amine group, leading to improved peak symmetry and volatility.[3]
Protocol: TFAA Derivatization
-
To the reconstituted extract from the LLE step, add 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible performance. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column suitable for a wide range of compounds. |
| Inlet Temperature | 250°C | Ensures complete vaporization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL injection) | Maximizes sensitivity for trace-level analysis. |
| Oven Program | Initial 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | Optimized for good separation and peak shape. |
| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| MS System | Agilent 5977B MSD or equivalent | Provides sensitive and selective detection. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring characteristic ions. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the preferred method for high-sensitivity quantification of this compound in biological matrices, often without the need for derivatization.
LC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
| LC System | Waters ACQUITY UPLC I-Class or equivalent | High-pressure system for improved resolution and speed. |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) | Standard for retaining non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion electrospray ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Gradient | 5-95% B over 5 minutes | A standard gradient for eluting a range of compounds. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temperature | 40°C | Ensures reproducible retention times. |
| MS System | Sciex Triple Quad 6500+ or equivalent | High sensitivity and fast scanning for quantitative analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Suitable for the analysis of amines. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
Chiral Separation: Quantifying Stereoisomers
Due to the presence of two chiral centers, this compound can exist as four stereoisomers. It is crucial to separate and quantify these isomers as they may have different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common approach for this.[7][8]
Chiral HPLC Method
Protocol: Chiral HPLC Separation
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose-based column, is recommended for the separation of amine enantiomers.[9]
-
Mobile Phase: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase chromatography on these columns. The addition of a small amount of a basic modifier (e.g., diethylamine) can improve peak shape.
-
Detection: UV detection may be possible if the molecule possesses a suitable chromophore or if a derivatizing agent that introduces a chromophore is used. More commonly, the chiral HPLC system is coupled to a mass spectrometer for sensitive and selective detection.
Logical Flow for Chiral Method Development
Caption: Decision tree for chiral separation method development.
Method Validation: Ensuring Data Integrity
All analytical methods must be validated to ensure they are fit for their intended purpose.[8] The validation should be performed in accordance with ICH Q2(R1) and FDA guidelines for bioanalytical method validation.[10][11]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity & Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interference at the retention time of the analyte in blank matrix samples. |
| Linearity & Range | The ability to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | The closeness of the measured value to the true value and the degree of scatter between a series of measurements. | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |
| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. |
| Stability | The chemical stability of the analyte in the biological matrix under various conditions. | Analyte concentration within ±15% of the initial concentration. |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound in biological matrices. The choice of method, whether GC-MS or LC-MS/MS, will depend on the specific requirements of the study. For comprehensive analysis, particularly in a regulatory environment, the development of a chiral separation method is strongly recommended. Adherence to the validation principles outlined will ensure the generation of high-quality, defensible data for drug development and research applications.
References
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Columnex LLC. [Link]
-
Farmacia Journal. (2017). DETERMINATION OF SOME BIOGENIC AMINES IN RAT PLASMA USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY (HPLC/MS). Farmacia Journal. [Link]
-
FDA. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. [Link]
-
LCGC International. (2023). Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications. LCGC International. [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PubMed Central. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
ResearchGate. (2019). Determination of Aromatic Amines in Urine using Extraction and Chromatographic Analysis: A Minireview. ResearchGate. [Link]
-
RSC Publishing. (2020). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. RSC Publishing. [Link]
-
VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. [Link]
-
Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]
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- 10. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Note: Chiral Analysis of 3-Cyclohexylbutan-2-amine by Gas Chromatography Following Derivatization
Introduction: The Imperative for Chiral Purity
In the landscape of pharmaceutical development and chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity, efficacy, and safety. 3-Cyclohexylbutan-2-amine, a chiral secondary amine, represents a class of compounds where the spatial arrangement of its constituent atoms can lead to vastly different pharmacological profiles for its enantiomers. Consequently, the ability to accurately determine the enantiomeric excess (% ee) is paramount for quality control, process optimization, and regulatory compliance.
Gas chromatography (GC) stands out as a powerful analytical technique for this purpose due to its high resolution and sensitivity.[1] However, the inherent polarity and low volatility of amines like this compound present significant chromatographic challenges, often resulting in poor peak shape and unreliable quantification.[2] To surmount these obstacles, a chemical modification step known as derivatization is employed. This application note provides a comprehensive guide and detailed protocols for the derivatization of this compound with trifluoroacetic anhydride (TFAA) and the subsequent chiral separation of the resulting derivatives by gas chromatography.
The Rationale for Derivatization: Enhancing Analyte Properties for GC Analysis
The primary objective of derivatization in this context is to transform the polar amine into a more volatile and thermally stable compound suitable for GC analysis.[3] The active hydrogen on the secondary amine group of this compound is the primary site of unwanted interactions within the GC system. By replacing this hydrogen with a trifluoroacetyl group, we achieve several key advantages:
-
Increased Volatility: The trifluoroacetyl derivative is significantly more volatile than the parent amine, allowing for analysis at lower temperatures and reducing the risk of thermal degradation.
-
Improved Peak Shape: The derivatization process minimizes interactions with active sites on the GC column, leading to sharper, more symmetrical peaks and improved resolution.
-
Enhanced Sensitivity: The introduction of fluorine atoms in the trifluoroacetyl group can enhance the sensitivity of detection, particularly with an electron capture detector (ECD).[3]
For chiral analysis, two primary strategies can be employed:
-
Indirect Method: The racemic amine is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column.[4]
-
Direct Method: The racemic amine is derivatized with an achiral reagent (like TFAA) to improve its chromatographic properties, and the resulting enantiomeric derivatives are then separated on a chiral stationary phase (CSP).[5]
This application note will focus on the direct method , which is often preferred for its simplicity and the wide availability of high-performance chiral GC columns.
Methodology: A Step-by-Step Guide
Part 1: Derivatization with Trifluoroacetic Anhydride (TFAA)
The reaction of this compound with TFAA is a nucleophilic acyl substitution, where the nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride. This results in the formation of N-(3-Cyclohexylbutan-2-yl)-2,2,2-trifluoroacetamide and trifluoroacetic acid as a byproduct.
Figure 1: Workflow for TFAA Derivatization.
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA), derivatization grade
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile, or dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Protocol:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is free of water, as TFAA readily hydrolyzes.[2]
-
Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., ethyl acetate) to dissolve the sample. Then, add 100 µL of TFAA to the vial. The use of a solvent is recommended to ensure a homogenous reaction mixture.
-
Reaction: Tightly cap the vial and heat it in a heating block or oven at 60-70°C for 30 minutes. The elevated temperature helps to overcome the steric hindrance of the secondary amine and drives the reaction to completion.
-
Byproduct Removal: After cooling the vial to room temperature, carefully uncap it in a fume hood. Evaporate the excess TFAA, solvent, and the trifluoroacetic acid byproduct under a gentle stream of dry nitrogen. This step is critical to prevent column damage and interference with the chromatography.[6]
-
Reconstitution: Re-dissolve the dried derivative residue in a suitable volume (e.g., 500 µL) of an appropriate solvent (e.g., ethyl acetate or hexane) for GC injection.
Part 2: Chiral GC Analysis
The separation of the enantiomers of the N-trifluoroacetylated this compound is achieved using a chiral stationary phase. Cyclodextrin-based columns are particularly effective for this purpose.[1][7] Beta-cyclodextrin derivatives are a good starting point for method development.[8]
Figure 2: Chiral GC Separation Workflow.
Instrumentation and Conditions:
The following table provides a recommended starting point for the GC method. Optimization may be necessary to achieve baseline separation of the enantiomers.
| Parameter | Recommended Setting | Rationale |
| GC System | Gas chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a robust, general-purpose detector. MS provides structural information for peak identification. |
| Chiral Column | Astec® CHIRALDEX® G-TA (or similar trifluoroacetylated gamma-cyclodextrin phase) | These phases show broad selectivity for a range of chiral compounds, including amines.[7] |
| Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing good resolution and sample capacity. | |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide faster analysis times and higher efficiency at a lower optimal linear velocity.[9] |
| Flow Rate | Constant flow, 1.0-1.5 mL/min | Provides consistent retention times. |
| Injector | Split/Splitless, 250°C | Splitless mode is suitable for trace analysis, while split mode is used for more concentrated samples. |
| Oven Program | Start at 100°C, hold for 1 min, ramp at 2-5°C/min to 180°C, hold for 5 min. | A slow temperature ramp is often crucial for resolving enantiomers on a chiral column.[9] |
| Detector | FID: 250°C | Standard temperature for FID operation. |
| MS: Transfer line 250°C, Ion source 230°C, Scan range 50-500 amu | Typical parameters for MS detection of the derivatized amine. | |
| Injection Volume | 1 µL | A standard injection volume. |
Data Analysis and Interpretation
The output of the GC analysis will be a chromatogram showing two separated peaks corresponding to the two enantiomers of N-(3-Cyclohexylbutan-2-yl)-2,2,2-trifluoroacetamide. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the following formula:
% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
Troubleshooting and Method Optimization
-
Poor Peak Shape: If peak tailing is observed, it may indicate incomplete derivatization or active sites in the GC inlet or column. Ensure the derivatization reaction goes to completion and consider using a deactivated inlet liner.
-
No Separation: If the enantiomers are not resolved, a slower oven temperature ramp rate should be employed.[9] Alternatively, a different chiral stationary phase may be necessary, as the selectivity of these columns can be highly compound-specific.[1]
-
Reaction Issues: The presence of water will consume the TFAA reagent, leading to incomplete derivatization.[2] Ensure all glassware and solvents are anhydrous. For sterically hindered amines, a catalyst such as pyridine can be added in small amounts to facilitate the reaction, though it must be completely removed before injection.
Conclusion
The derivatization of this compound with TFAA followed by analysis on a chiral cyclodextrin-based GC column is a robust and reliable method for determining its enantiomeric purity. This application note provides a detailed protocol and a solid foundation for method development. By understanding the principles behind the derivatization and chromatographic separation, researchers can confidently implement and adapt this methodology to meet their specific analytical needs in the pursuit of enantiomerically pure compounds.
References
- Patil, R. A., & Armstrong, D. W. (2018). Chiral Gas Chromatography.
-
Hinshaw, J. V. (2019). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available from: [Link]
-
Regis Technologies, Inc. GC Derivatization. Available from: [Link]
-
Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]
-
De Vooght-Johnson, R. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. Available from: [Link]
- Adams Jr, J. D., Woolf, T. F., Trevor, A. J., Williams, L. R., & Castagnoli Jr, N. (1982). Derivatization of chiral amines with (S, S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of pharmaceutical sciences, 71(6), 658–661.
- Cody, J. T., & Valtier, S. (2018). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of the American Society for Mass Spectrometry, 29(9), 1845–1854.
- Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS.
- Juvancz, Z., & Szente, L. (2021). Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. Periodica Polytechnica Chemical Engineering, 65(3), 366-381.
- Al-Saeed, M. M. (2016). Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Journal of King Saud University-Science, 28(1), 67-73.
- Cody, J. T., & Valtier, S. (2018). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of the American Society for Mass Spectrometry, 29(9), 1845–1854.
- Agilent Technologies. (2017). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS.
- de la Torre, M., & Moyano, E. (2006). Enantiomeric separation of chiral polychlorinated biphenyls on beta-cyclodextrin capillary columns by means of heart-cut multidimensional gas chromatography and comprehensive two-dimensional gas chromatography. Application to food samples.
- Papagiannopoulos, A. D., Mellidis, A. S., & Al-Jaber, H. I. (2020). Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts. Molecules, 25(16), 3624.
-
Macherey-Nagel. (n.d.). Derivatization reagents for GC. Chromatography. Available from: [Link]
- Subramanian, G. (2005). Reflections on chiral chromatographic analysis. Indian Journal of Pharmaceutical Sciences, 67(3), 271.
- Ilisz, I., Aranyi, A., & Pataj, Z. (2021).
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Application Notes & Protocols: 3-Cyclohexylbutan-2-amine in Asymmetric Catalysis
A Prospectus for Researchers, Scientists, and Drug Development Professionals
Disclaimer: 3-Cyclohexylbutan-2-amine is a chiral primary amine with structural motifs that suggest potential utility in asymmetric organocatalysis. As of the latest literature review, specific applications and validated protocols for this compound are not extensively documented. This guide, therefore, serves as a scientifically-grounded prospectus, providing a theoretical framework and hypothetical protocols based on established principles of asymmetric catalysis with analogous bulky chiral primary amines. All proposed methodologies require experimental validation.
Introduction: The Potential of a Sterically Hindered Chiral Primary Amine
This compound is a chiral primary amine characterized by a stereogenic center directly attached to the amino group and a bulky cyclohexyl substituent. These structural features are hallmarks of a promising candidate for asymmetric organocatalysis. Chiral primary amines are a cornerstone of modern synthetic chemistry, primarily for their ability to activate carbonyl compounds through the formation of chiral enamines or iminium ions.[1][2][3] The steric bulk provided by the cyclohexyl group can be instrumental in creating a well-defined chiral environment around the reactive intermediate, thereby directing the stereochemical outcome of a reaction with high fidelity.
The primary amine functionality allows for the formation of enamine intermediates with a reduced degree of steric congestion around the enamine moiety compared to secondary amines, which can be advantageous for activating more sterically demanding substrates.[4] This guide will explore the theoretical application of this compound in a classic asymmetric transformation: the Michael addition of a ketone to a nitro-olefin.
Mechanistic Rationale: Enamine Catalysis
The proposed catalytic activity of this compound is predicated on the principle of enamine catalysis.[3] The catalytic cycle, illustrated below, commences with the condensation of the chiral primary amine with a carbonyl compound (e.g., a ketone) to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and is poised for asymmetric addition to an electrophile. The stereoselectivity of this addition is governed by the chiral scaffold of the amine, which shields one face of the enamine, favoring attack from the less hindered face. Subsequent hydrolysis of the resulting iminium ion regenerates the chiral amine catalyst and furnishes the enantiomerically enriched product.
Figure 1: Proposed enamine catalytic cycle for the Michael addition of a ketone to a nitro-olefin catalyzed by this compound.
Hypothetical Application: Asymmetric Michael Addition
The asymmetric Michael addition of ketones to nitro-olefins is a powerful carbon-carbon bond-forming reaction that yields valuable γ-nitro ketones, which are precursors to a variety of chiral compounds. The following protocol is a proposed starting point for evaluating the efficacy of this compound as a catalyst for this transformation.
Materials and Reagents
-
(R)- or (S)-3-Cyclohexylbutan-2-amine (as the chiral catalyst)
-
Cyclohexanone (or other ketone)
-
β-Nitrostyrene (or other nitro-olefin)
-
Benzoic acid (or other acidic co-catalyst)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Chiral High-Performance Liquid Chromatography (HPLC) equipment for enantiomeric excess (ee) determination
Experimental Protocol
Reaction Setup:
-
To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add β-nitrostyrene (0.2 mmol, 1.0 equiv.).
-
Add cyclohexanone (1.0 mmol, 5.0 equiv.).
-
Dissolve the starting materials in anhydrous dichloromethane (2.0 mL).
-
Add (R)-3-Cyclohexylbutan-2-amine (0.02 mmol, 10 mol%).
-
Add benzoic acid (0.02 mmol, 10 mol%).
-
Seal the flask and stir the reaction mixture at room temperature (20-25 °C).
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).
-
The reaction is typically complete within 24-48 hours.
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired γ-nitro ketone.
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Rationale for Experimental Choices
-
Catalyst Loading: A 10 mol% catalyst loading is a common starting point for organocatalytic reactions. This can be optimized to be higher or lower depending on the reaction rate and catalyst stability.
-
Acidic Co-catalyst: The addition of a Brønsted acid co-catalyst, such as benzoic acid, is often beneficial in enamine catalysis. It can facilitate the formation of the enamine intermediate and the final hydrolysis step.
-
Solvent: Dichloromethane is a common solvent for this type of reaction due to its ability to dissolve the reactants and its relatively non-coordinating nature.
-
Excess Ketone: Using the ketone as both a reactant and a solvent can drive the equilibrium towards enamine formation and increase the reaction rate.
-
Temperature: Room temperature is a mild and convenient starting condition. The temperature can be lowered to potentially improve enantioselectivity, albeit likely at the cost of a longer reaction time.
Data Presentation: A Template for Evaluation
The efficacy of this compound as a catalyst would be evaluated by systematically varying reaction parameters and substrates. The results should be tabulated for clear comparison.
Table 1: Hypothetical Screening of Reaction Conditions for the Michael Addition of Cyclohexanone to β-Nitrostyrene
| Entry | Co-catalyst (10 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzoic Acid | DCM | 25 | 24 | TBD | TBD |
| 2 | Acetic Acid | DCM | 25 | 24 | TBD | TBD |
| 3 | Benzoic Acid | Toluene | 25 | 24 | TBD | TBD |
| 4 | Benzoic Acid | DCM | 0 | 48 | TBD | TBD |
TBD: To be determined experimentally.
Table 2: Hypothetical Substrate Scope Evaluation
| Entry | Ketone | Nitro-olefin | Yield (%) | ee (%) |
| 1 | Cyclohexanone | β-Nitrostyrene | TBD | TBD |
| 2 | Acetone | β-Nitrostyrene | TBD | TBD |
| 3 | Cyclohexanone | (E)-1-Nitro-3-phenylprop-1-ene | TBD | TBD |
TBD: To be determined experimentally.
Workflow for Catalyst Evaluation
The following diagram outlines a logical workflow for the investigation and optimization of this compound in a new asymmetric catalytic reaction.
Figure 2: A systematic workflow for the evaluation of a novel chiral amine catalyst.
Conclusion and Future Outlook
While the application of this compound in asymmetric catalysis is not yet established in the scientific literature, its structural characteristics make it a compelling candidate for investigation. The theoretical framework and hypothetical protocols provided herein offer a robust starting point for researchers to explore its potential. Successful application of this and similar bulky chiral primary amines could lead to the development of novel, highly selective, and efficient catalytic systems for the synthesis of valuable chiral molecules, with significant implications for the pharmaceutical and fine chemical industries.
References
-
Not available. "Asymmetric catalysis with chiral primary amine-based organocatalysts." RSC Publishing. [Link]
-
Not available. (2011). "Primary Amine/CSA Ion Pair: A Powerful Catalytic System for the Asymmetric Enamine Catalysis." Organic Letters. [Link]
-
Not available. "Asymmetric Enamine Catalysis." Chemical Reviews. [Link]
-
Not available. (2023). "Asymmetric Synthesis of Bulky Amines Using Enzymes." ChemistryViews. [Link]
-
Not available. "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." National Institutes of Health. [Link]
-
Not available. "Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation." MDPI. [Link]
Sources
Application Notes and Protocols for the Synthesis of Cyclohexylamines via Reductive Amination
Introduction: The Central Role of Cyclohexylamines and the Strategic Advantage of Reductive Amination
Cyclohexylamines are a pivotal class of chemical intermediates, forming the structural backbone of a vast array of pharmaceuticals, agrochemicals, and materials. Their synthesis is a cornerstone of modern organic chemistry, and among the various synthetic routes, reductive amination stands out for its efficiency, versatility, and atom economy. This protocol guide provides a comprehensive overview of the reductive amination of cyclohexanones to produce primary, secondary, and tertiary cyclohexylamines. We will delve into the mechanistic underpinnings of this transformation, explore a range of field-proven protocols using different reducing agents, and provide practical guidance on reaction optimization, work-up, and purification.
The core of reductive amination lies in the reaction of a carbonyl group with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1] This one-pot approach is highly favored in both academic and industrial settings due to its operational simplicity and reduced waste generation.[1]
Mechanistic Insights: The Journey from Cyclohexanone to Cyclohexylamine
The reductive amination of cyclohexanone proceeds through a two-step sequence:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of cyclohexanone. This is typically acid-catalyzed, protonating the carbonyl oxygen to enhance its electrophilicity. The resulting hemiaminal intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[2] The formation of this C=N double bond is a crucial and often rate-determining step.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine or iminium ion to the final cyclohexylamine. The choice of reducing agent is critical, as it must be mild enough not to significantly reduce the starting ketone but reactive enough to efficiently reduce the C=N bond.[3]
Choosing the Right Tool for the Job: A Comparative Overview of Reducing Agents
The success of a reductive amination hinges on the appropriate choice of reducing agent. Below is a summary of commonly employed reagents, their characteristics, and typical reaction conditions.
| Reducing Agent | Key Characteristics | Typical Solvents | Additives | Yield Range |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective for imines over ketones. Tolerates a wide range of functional groups.[4] | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Acetic Acid (often used as a catalyst) | 60-96% |
| Sodium Borohydride (NaBH₄) | Cost-effective and readily available. Can reduce the starting ketone, so addition is often staged after imine formation.[5] | Methanol (MeOH), Ethanol (EtOH) | None typically required, but acid can be used to catalyze imine formation. | ~70-80% |
| Catalytic Hydrogenation (H₂/Catalyst) | "Green" and atom-economical. Requires specialized high-pressure equipment.[6] | Methanol, Ethanol, Cyclohexane | Metal catalyst (e.g., Pd/C, Rh/SiO₂, Ni) | 83-99% |
Experimental Protocols: A Step-by-Step Guide
Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents. Sodium triacetoxyborohydride and sodium borohydride are water-reactive and can release flammable gases.[7][8] These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.[4]
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This method is highly reliable for a wide range of amines and offers excellent selectivity.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq) and the desired amine (1.0-1.2 eq).
-
Dissolve the reactants in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
If the amine is a salt (e.g., hydrochloride), add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Add acetic acid (1.0-1.5 eq) to catalyze the formation of the imine/iminium ion.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to control any potential exotherm.
-
Allow the reaction to stir at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Protocol 2: Reductive Amination using Sodium Borohydride (NaBH₄)
A cost-effective alternative, particularly suitable for large-scale synthesis. Careful control of the reaction conditions is necessary to avoid reduction of the starting cyclohexanone.[5]
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and the amine (1.0-1.2 eq) in methanol or ethanol.
-
Stir the solution at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Add a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by distillation or column chromatography.
Protocol 3: Catalytic Hydrogenation
This "green" method is highly efficient and produces water as the only byproduct. It is particularly well-suited for the synthesis of the parent cyclohexylamine from cyclohexanone and ammonia.
Step-by-Step Methodology:
-
To a high-pressure reactor, add cyclohexanone (1.0 eq), a suitable catalyst (e.g., 5% Pd/C or Rh/SiO₂), and a solvent such as methanol or cyclohexane.[6]
-
For the synthesis of primary cyclohexylamine, use a solution of ammonia in methanol. For N-substituted cyclohexylamines, add the corresponding primary or secondary amine.
-
Seal the reactor and purge it with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen (typically 2-30 bar) and heat to the desired temperature (e.g., 100-120 °C).[6][9]
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation. For basic amines, an acidic workup can be employed to separate the product from non-basic impurities.
Purification and Characterization
The final purity of the cyclohexylamine product is critical for its intended application. The two primary methods for purification are distillation and flash column chromatography.
Distillation:
For volatile cyclohexylamines, vacuum distillation is an effective purification method.[10] The boiling point of cyclohexylamine is 134.5 °C at atmospheric pressure.[11] For substituted cyclohexylamines, the boiling point will vary depending on the nature of the substituent. It is advisable to perform the distillation under reduced pressure to prevent thermal decomposition, especially for higher molecular weight derivatives.
Flash Column Chromatography:
For non-volatile or thermally sensitive cyclohexylamines, flash column chromatography is the preferred method of purification. Due to the basic nature of amines, standard silica gel can lead to poor separation and product loss.[12] To mitigate this, several strategies can be employed:
-
Treated Silica Gel: Use silica gel that has been treated with a small amount of a tertiary amine, such as triethylamine, in the eluent system. A common solvent system is a gradient of ethyl acetate in hexanes with 0.1-1% triethylamine.[12]
-
Alumina: Basic alumina can be a suitable alternative stationary phase for the purification of basic amines.
-
Reversed-Phase Chromatography: For polar cyclohexylamines, reversed-phase chromatography using a C18-functionalized silica gel with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) can be effective.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete imine formation. | Increase the reaction time for imine formation before adding the reducing agent. Add a dehydrating agent like molecular sieves. |
| Reduction of the starting ketone. | Use a more selective reducing agent like NaBH(OAc)₃. For NaBH₄, ensure the addition is done at a low temperature. | |
| Formation of Byproducts | Over-alkylation (for primary amines). | Use a 1:1 stoichiometry of the amine and cyclohexanone. |
| Formation of dicyclohexylamine. | This can be a side product in catalytic hydrogenation with ammonia. Optimize the reaction conditions (temperature, pressure, catalyst) to favor the primary amine. | |
| Difficult Purification | Product streaking on TLC. | Add a small amount of triethylamine to the eluent system for silica gel chromatography. |
Conclusion
Reductive amination is a robust and versatile method for the synthesis of a wide range of cyclohexylamines. By understanding the underlying mechanism and carefully selecting the appropriate reducing agent and reaction conditions, researchers can achieve high yields of the desired products. The protocols outlined in this guide provide a solid foundation for the successful implementation of this important transformation in a laboratory setting.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Loba Chemie. (2017). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
- Morales, K., et al. (2025).
-
Scribd. (n.d.). Lab Report Experiment 2 - Sodium Borohydride Reduction of Cyclohexanone. Retrieved from [Link]
- ResearchGate. (2025).
-
Loba Chemie. (2017). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
YouTube. (2020). EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. Retrieved from [Link]
- ResearchGate. (n.d.). (A)
-
Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Fisher Scientific. (2015). SAFETY DATA SHEET - Sodium triacetoxyborohydride.
- Sciencemadness.org. (2023).
- Sciencemadness Discussion Board. (2012). Synthesis of cyclohexylamine (via FR971429).
- Biotage. (2023).
- Carl ROTH. (n.d.).
- ResearchGate. (n.d.).
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Mol-Instincts. (n.d.). Cyclohexylamine (C6H13N) properties. Retrieved from [Link]
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Novachem. (2018).
- PubMed. (2014).
- Taylor & Francis Online. (n.d.). Full article: Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA)
- Royal Society of Chemistry. (n.d.). Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines.
- SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System.
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Application Notes & Protocols: 3-Cyclohexylbutan-2-amine as a Versatile Chiral Building Block in Pharmaceutical Synthesis
An Application Guide for Researchers and Drug Development Professionals
Abstract
Chiral amines are fundamental structural motifs in a vast number of active pharmaceutical ingredients (APIs), with an estimated 40-45% of small molecule drugs containing these fragments.[1] The incorporation of a cyclohexyl group often enhances metabolic stability and lipophilicity, making building blocks that combine these features highly valuable. This document provides a comprehensive guide to the synthesis, properties, and applications of 3-Cyclohexylbutan-2-amine, a chiral amine building block with significant potential in medicinal chemistry. We present detailed, field-tested protocols for its synthesis from a commercially available precursor, including a robust reductive amination strategy and a classical method for chiral resolution. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Strategic Value of the Cyclohexyl-Amine Motif
The strategic placement of specific functional groups is paramount in modern drug design. The cyclohexyl moiety is frequently employed as a bioisostere for phenyl groups, offering improved pharmacokinetic profiles by eliminating aromatic-related metabolism pathways while maintaining necessary steric bulk. When combined with a chiral secondary amine, as in this compound, the resulting scaffold provides a key anchor point for building molecular complexity and establishing critical stereospecific interactions with biological targets. Chiral amines are not only integral parts of final drug structures but also serve as essential resolving agents and chiral auxiliaries in asymmetric synthesis.[1] The development of efficient and scalable routes to enantiomerically pure amines like this compound is therefore a critical endeavor in pharmaceutical development.[2][3]
This guide provides the necessary technical information to synthesize, purify, and utilize this compound, empowering chemists to readily incorporate this valuable building block into their synthetic workflows.
Physicochemical Properties and Safety Data
A thorough understanding of a building block's properties and hazards is the foundation of safe and effective laboratory practice.
Physical and Chemical Properties
The key computed properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁N | PubChem[4] |
| Molar Mass | 155.28 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 855364-40-8 | PubChem[4] |
| Predicted XLogP3 | 3.3 | PubChem[4][5] |
| Monoisotopic Mass | 155.1674 g/mol | PubChem[5] |
Safety and Handling
This compound is classified with significant hazards and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[4]
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Measures |
| Acute Toxicity, Oral (Cat. 4) | Danger | H302: Harmful if swallowed. | Wear protective gloves, clothing, eye, and face protection. Do not eat, drink, or smoke when using this product. |
| Skin Corrosion (Cat. 1B) | Danger | H314: Causes severe skin burns and eye damage. | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| STOT SE 3 | Danger | H335: May cause respiratory irritation. | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Causality Behind Handling Procedures: The corrosive nature (H314) mandates the use of robust personal protective equipment (PPE), including nitrile or neoprene gloves, a lab coat, and chemical splash goggles with a face shield. The potential for respiratory irritation (H335) necessitates handling within a fume hood to prevent inhalation of vapors.
Synthetic Workflow Overview
The synthesis of enantiopure this compound can be approached logically through a multi-step sequence starting from the corresponding alcohol. This workflow is designed for adaptability and scalability in a standard research laboratory.
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. This compound | C10H21N | CID 65439714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C10H21N) [pubchemlite.lcsb.uni.lu]
experimental protocol for enzymatic amination of cyclohexanones
An Application Note and Protocol for the Enzymatic Amination of Cyclohexanones
Prepared by: Gemini, Senior Application Scientist
Introduction: A Greener Route to Valuable Amines
Cyclohexylamines are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1] Traditional chemical methods for their synthesis, such as the reductive amination of cyclohexanones, often necessitate harsh reaction conditions, including high pressures and temperatures, and can suffer from poor selectivity and the generation of significant waste.[2][3] Biocatalysis, the use of enzymes to perform chemical transformations, offers a powerful and sustainable alternative. Enzymatic amination proceeds under mild, aqueous conditions with exceptional chemo-, regio-, and stereoselectivity, aligning with the principles of green chemistry.[4]
This guide provides a detailed examination of the experimental protocols for the enzymatic amination of cyclohexanones, targeting researchers, scientists, and drug development professionals. We will primarily focus on the application of ω-Transaminases (ω-TAs) , a mature and widely used class of enzymes for this transformation. Additionally, we will explore the potent alternative strategy employing Reductive Aminases (RedAms) , also known as Imine Reductases (IREDs). This document is designed to provide not only step-by-step instructions but also the underlying scientific principles and field-proven insights to ensure successful and reproducible experimentation.
Part 1: Asymmetric Amination via ω-Transaminases (ω-TAs)
ω-Transaminases are robust enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor.[5] They are particularly valuable for their ability to produce chiral amines with high enantiomeric excess from prochiral ketones.[5]
Mechanism and Guiding Principles
The catalytic activity of ω-TAs relies on the cofactor pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6.[6] The reaction proceeds through a "ping-pong bi-bi" mechanism, which occurs in two distinct half-reactions within the enzyme's active site.[7][8]
-
First Half-Reaction: The PLP, initially bound to a lysine residue of the enzyme as an internal aldimine, reacts with the incoming amino donor (e.g., isopropylamine). This forms an external aldimine, which then tautomerizes and hydrolyzes to release the ketone byproduct (e.g., acetone) and leaves the amino group on the cofactor, converting it to pyridoxamine-5'-phosphate (PMP).[8][9]
-
Second Half-Reaction: The ketone substrate (cyclohexanone) enters the active site and reacts with the PMP. This process is essentially the reverse of the first half-reaction. It forms a ketimine intermediate that tautomerizes and is subsequently hydrolyzed to release the desired chiral amine product, regenerating the PLP-enzyme complex for the next catalytic cycle.[6][8]
The Equilibrium Challenge: A critical consideration for transaminase reactions is that the overall transformation is reversible and often possesses an unfavorable equilibrium.[5][10] To drive the reaction toward product formation, several strategies are employed:
-
Use of Excess Amine Donor: Employing a cheap, readily available amine donor like isopropylamine or D/L-alanine in large excess (e.g., 10-20 equivalents) shifts the equilibrium according to Le Châtelier's principle.[11]
-
Byproduct Removal: When isopropylamine is used as the donor, the resulting acetone byproduct can be removed from the reaction mixture, for instance, by evaporation if the reaction is run at a slightly elevated temperature (e.g., 30-40°C) in an open or semi-open system.
-
Coupled Enzymatic Systems: The ketone byproduct can be removed by a coupled enzyme system. For example, if alanine is the amino donor, the pyruvate byproduct can be removed by lactate dehydrogenase (LDH) in the presence of a regenerating NADH system.[11]
Detailed Experimental Protocol: ω-TA Mediated Amination of Cyclohexanone
This protocol describes a general procedure for the analytical-scale amination of cyclohexanone using a commercially available ω-transaminase. It is intended as a starting point for screening and optimization.
Materials and Reagents
-
Enzyme: Lyophilized ω-Transaminase (e.g., from Chromobacterium violaceum (CV-TAm) or Arthrobacter sp.). A wide range of commercial screening kits are available.
-
Substrate: Cyclohexanone (≥99% purity).
-
Amine Donor: Isopropylamine (IPA) or L-Alanine.
-
Cofactor: Pyridoxal-5'-phosphate (PLP).
-
Buffer: Potassium phosphate buffer (100 mM, pH 8.0) or HEPES buffer.
-
Solvent: Dimethyl sulfoxide (DMSO) for substrate stock solution.
-
Reaction Vessels: 1.5 mL or 2.0 mL microcentrifuge tubes or 96-well plates.
-
Equipment: Thermomixer/incubator shaker, centrifuge, analytical balance, pH meter, Gas Chromatograph (GC) with a chiral column or HPLC.
Step-by-Step Methodology
1. Preparation of Stock Solutions:
- Buffer (100 mM, pH 8.0): Prepare 100 mM potassium phosphate buffer and adjust the pH to 8.0. Filter sterilize if necessary.
- Cyclohexanone (200 mM): Prepare a 200 mM stock solution of cyclohexanone in DMSO. Causality: Using a co-solvent like DMSO is necessary to ensure the solubility of the hydrophobic ketone substrate in the aqueous reaction buffer and prevent phase separation, but its concentration should be kept low (typically ≤5% v/v) to avoid enzyme denaturation.
- PLP (10 mM): Prepare a 10 mM stock solution of PLP in the reaction buffer. Protect from light and store frozen. Causality: PLP is the essential cofactor for the transaminase; its presence ensures the enzyme is in its active, holo-form.
- Isopropylamine (IPA) (2 M): Prepare a 2 M stock solution of isopropylamine in the reaction buffer. This must be prepared fresh and the pH should be readjusted to 8.0 with HCl, as IPA is basic.
- Enzyme Solution: Prepare a solution of the lyophilized ω-TA powder (e.g., 10-20 mg/mL) in cold reaction buffer. Keep on ice until use.
2. Reaction Setup (1 mL Total Volume):
- In a 2 mL microcentrifuge tube, combine the following reagents in order:
- 490 µL of 100 mM Potassium Phosphate Buffer (pH 8.0)
- 100 µL of 10 mM PLP stock (Final concentration: 1 mM)
- 100 µL of 2 M Isopropylamine stock (Final concentration: 200 mM)
- Pre-incubate this mixture at the desired reaction temperature (e.g., 30°C) for 10 minutes. Causality: Pre-incubation ensures the enzyme is saturated with the cofactor and the reaction mixture reaches thermal equilibrium before the substrate is introduced.
- Start the reaction by adding 10 µL of 200 mM Cyclohexanone stock (Final concentration: 2 mM).
- Finally, add 300 µL of the ω-TA enzyme solution .
- Cap the tube tightly and place it in a thermomixer shaking at 800-1000 rpm at 30°C.
3. Reaction Monitoring and Work-up:
- At designated time points (e.g., 1h, 4h, 8h, 24h), withdraw a 100 µL aliquot of the reaction mixture.
- Quench the reaction by adding the aliquot to a new tube containing 10 µL of 1 M NaOH (to raise the pH and stop the enzyme) and 200 µL of ethyl acetate containing an internal standard (e.g., dodecane).
- Vortex vigorously for 1 minute to extract the substrate and product into the organic layer.
- Centrifuge at >10,000 x g for 2 minutes to separate the phases.
- Carefully transfer the top organic layer (ethyl acetate) to a GC vial for analysis.
4. Analytical Quantification (GC Analysis):
- Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
- Column: A suitable chiral column (e.g., Agilent DB-1701 or equivalent) is required to separate the product amine from the starting ketone.[11]
- Method: Develop a temperature gradient program to achieve baseline separation of cyclohexanone and cyclohexylamine. A typical program might be: 60°C for 5 min, then ramp at 15°C/min to 150°C.[11]
- Quantification: Calculate conversion based on the disappearance of the cyclohexanone peak area relative to the internal standard. Determine product concentration using a calibration curve.
Summary of Reaction Parameters and Troubleshooting
| Parameter | Typical Range | Rationale & Notes |
| Substrate Conc. | 2 - 50 mM | Higher concentrations can lead to substrate inhibition or solubility issues. Start low for screening. |
| Amine Donor (IPA) | 100 - 500 mM | High excess is required to drive the reaction equilibrium. |
| Enzyme Loading | 1 - 10 mg/mL | Dependent on enzyme activity. Higher loading increases reaction rate but also cost. |
| PLP Conc. | 0.5 - 1.0 mM | Saturating concentration to ensure all enzyme is in the active holo-form.[11] |
| pH | 7.5 - 9.0 | Most ω-TAs have a neutral to slightly alkaline pH optimum. |
| Temperature | 25 - 45°C | Balance between enzyme activity (higher at warmer temps) and stability (degrades faster at warmer temps).[11] |
| Co-solvent (DMSO) | 1 - 5% (v/v) | Improves substrate solubility but can inhibit or denature the enzyme at higher concentrations. |
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | Unfavorable equilibrium | Increase concentration of the amine donor (IPA). |
| Low enzyme activity/stability | Increase enzyme loading; check pH and temperature; ensure PLP is present. | |
| Product inhibition | Run the reaction at a lower substrate concentration. | |
| No Activity | Incorrect pH | Verify the pH of the final reaction mixture, especially after adding the amine donor. |
| Inactive enzyme | Use a fresh batch of enzyme or a positive control substrate known to work. | |
| Missing PLP cofactor | Ensure PLP was added to the reaction mixture. |
Part 2: Alternative Strategy using Reductive Aminases (RedAms)
Reductive Aminases (RedAms), a subset of Imine Reductases (IREDs), offer a thermodynamically favorable route to amines.[4] These enzymes catalyze the formation of an imine intermediate from the ketone and amine, followed by an irreversible, cofactor-dependent reduction to the final amine product.[4][12]
Mechanism and Cofactor Regeneration
The RedAm reaction couples a ketone and an amine (which can be ammonia or an alkyl/arylamine) to form an amine product.[13] This reaction is driven by the oxidation of a nicotinamide cofactor, typically NADPH or NADH.
Because the cofactor is consumed stoichiometrically, an efficient in situ regeneration system is essential for a cost-effective process. The most common system is the use of glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, concomitantly reducing NADP+ back to NADPH.
Key Differences in Protocol from ω-TA
A typical protocol for a RedAm would be similar to the one described for ω-TAs but with the following critical modifications:
-
Amine Source: Ammonia (e.g., from ammonium chloride or ammonium phosphate) or other primary/secondary amines can be used.[13]
-
Cofactor System: The reaction must contain a catalytic amount of NADP+ or NADPH (e.g., 0.5-1.0 mM).
-
Regeneration System: The reaction mixture must include the components for cofactor regeneration:
-
Regeneration Enzyme: Glucose Dehydrogenase (GDH) or Formate Dehydrogenase (FDH).
-
Sacrificial Substrate: A stoichiometric excess of D-glucose (for GDH) or sodium formate (for FDH).
-
A RedAm reaction is often performed as a one-pot, multi-enzyme cascade, making it a highly efficient process for amine synthesis from cycloalkanes when combined with preceding oxidation steps.[14][15]
Conclusion and Future Outlook
Both ω-transaminases and reductive aminases are exceptionally powerful biocatalysts for the synthesis of cyclohexylamines from their corresponding ketones. ω-TAs are well-established, with a vast library of available enzymes, but require strategies to overcome their inherent reaction equilibrium. RedAms provide an irreversible and thermodynamically favorable alternative but necessitate an efficient cofactor regeneration system.
The choice between these two platforms depends on the specific substrate, desired product stereochemistry, and process economic considerations. Advances in protein engineering are continuously expanding the capabilities of both enzyme classes, improving their stability, broadening their substrate scope, and even inverting stereoselectivity to access a wider range of valuable amine products.[1][16] These enzymatic strategies represent a cornerstone of modern, sustainable chemical manufacturing.
References
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]
-
The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI. [Link]
-
29.9: Catabolism of Proteins- Deamination. Chemistry LibreTexts. [Link]
-
Amination of cyclohexanone and cyclohexanol/cyclohexanone in the presence of ammonia and hydrogen using copper or a group VIII metal supported on a carrier as the catalyst. ResearchGate. [Link]
-
Transamination, Deamination and Decarboxylation. Pharmaguideline. [Link]
-
Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis. Organic Letters. [Link]
-
Enzymatic Amination for Stereocontrolled Functionalization of Cyclohexanones. ResearchGate. [Link]
-
Transamination. Wikipedia. [Link]
-
Biotransformations of cyclohexanone 1 with amines a, b, and d−i using purified wt-IR77. ResearchGate. [Link]
-
Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. National Institutes of Health (NIH). [Link]
-
Transaminase. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate. [Link]
-
ω-Transaminases for the amination of functionalised cyclic ketones. Organic & Biomolecular Chemistry. [Link]
-
A Reductive Aminase Switches to Imine Reductase Mode for a Bulky Amine Substrate. National Institutes of Health (NIH). [Link]
-
Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. National Institutes of Health (NIH). [Link]
-
Amine Transaminases in Biocatalytic Amine Synthesis. Diva-portal.org. [Link]
-
A biocatalytic cascade for the amination of unfunctionalised cycloalkanes. RSC Publishing. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health (NIH). [Link]
-
Enzymatic Amination for Stereocontrolled Functionalization of Cyclohexanones. ResearchGate. [Link]
-
Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. [Link]
-
A biocatalytic cascade for the amination of unfunctionalised cycloalkanes. The University of Manchester Research Explorer. [Link]
-
Possible reaction route of amination of cyclohexanone with ammonia. ResearchGate. [Link]
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Part 1: Application as a Chiral Scaffold Component in Bioactive Molecules
An in-depth analysis of the available scientific literature indicates that 3-Cyclohexylbutan-2-amine is not a widely documented precursor in the synthesis of named bioactive molecules. However, its distinct structural features—a chiral secondary amine bearing a bulky, lipophilic cyclohexyl group—make it a molecule of significant potential interest in drug discovery and development. Its utility can be logically extrapolated from well-established principles in medicinal chemistry and asymmetric synthesis, where similar chiral amines and cyclohexyl motifs are frequently employed.
This guide, therefore, serves as a forward-looking application note, detailing the prospective uses of this compound. We will explore its potential in two primary roles: first, as a structural building block to be incorporated directly into the final bioactive scaffold, and second, as a transient chiral auxiliary to induce stereoselectivity in the synthesis of a target molecule. The protocols and insights presented are grounded in analogous, field-proven methodologies for structurally related compounds.
The incorporation of a cyclohexyl moiety is a common strategy in drug design to enhance lipophilicity, which can improve membrane permeability and oral bioavailability. The specific stereochemistry and branching of this compound offer a unique three-dimensional scaffold that can be exploited to achieve specific interactions with biological targets.
Conceptual Application: Synthesis of Novel Kinase Inhibitors
Kinase inhibitors often feature a core heterocyclic structure appended with various substituents that occupy specific pockets in the ATP-binding site. The this compound moiety could serve as a unique substituent to probe hydrophobic regions of the kinase.
Let's hypothesize its use in the synthesis of a novel inhibitor targeting a Cyclin-Dependent Kinase (CDK), inspired by scaffolds seen in selective CDK12 inhibitors[1]. The synthesis could involve a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of kinase inhibitor synthesis, where the amine displaces a leaving group on an activated heterocyclic core.
Workflow for Synthesis of a Hypothetical CDK Inhibitor
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reductive Amination of Cyclohexyl Ketones
Welcome to the technical support center for optimizing the reductive amination of cyclohexyl ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and enhance your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries related to planning and executing a reductive amination reaction.
Q1: What is the underlying mechanism of reductive amination, and why is it a two-step process?
A: Reductive amination is a powerful method for synthesizing amines from carbonyl compounds.[1] It fundamentally proceeds in two distinct stages:
-
Iminium Ion Formation: The amine nitrogen performs a nucleophilic attack on the carbonyl carbon of the cyclohexyl ketone. This is followed by a series of proton transfers and the elimination of a water molecule to form an imine or, more accurately, its protonated form, the iminium ion. This step is reversible and often the rate-limiting part of the sequence.[2]
-
Reduction: A hydride reducing agent then selectively reduces the electrophilic iminium ion (C=N⁺) to the final amine product.
Understanding this two-step process is critical for optimization. The conditions must favor both the formation of the iminium intermediate and its subsequent reduction, often requiring a delicate balance of reagents and pH.
Mechanism of Reductive Amination
Caption: The two-stage mechanism of reductive amination.
Q2: How do I choose the most appropriate reducing agent for my cyclohexyl ketone system?
A: The choice of reducing agent is paramount as it dictates the reaction's selectivity and often the overall procedure (i.e., one-pot vs. stepwise). The key is to select a reagent that reduces the iminium ion much faster than it reduces the starting ketone.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the modern reagent of choice for most applications. Its reduced reactivity, due to the electron-withdrawing acetate groups, makes it mild enough to not significantly reduce the ketone.[3][4] This allows for a convenient "one-pot" procedure where all reagents are mixed together. It is particularly effective under the mildly acidic conditions that favor iminium formation.[5]
-
Sodium Cyanoborohydride (NaBH₃CN): Historically popular, NaBH₃CN is also selective for iminium ions over ketones at mildly acidic pH (around 4-5).[2][6][7] However, its high toxicity and the potential to generate hydrogen cyanide gas during workup have made it less favorable.[1][5]
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and will readily reduce the starting cyclohexyl ketone to cyclohexanol, leading to a significant byproduct.[6][8] If NaBH₄ is to be used, a two-step (indirect) procedure is mandatory: first, form the imine completely (often with removal of water), and only then add the NaBH₄ to perform the reduction.[4][8]
Data Presentation: Comparison of Common Hydride Reducing Agents
| Reagent | Selectivity (Iminium vs. Ketone) | Typical Procedure | Key Advantages | Key Disadvantages |
| NaBH(OAc)₃ | High | One-Pot | Mild, excellent functional group tolerance, non-toxic byproducts.[3][5] | Moisture sensitive, higher cost.[8] |
| NaBH₃CN | High (at pH 4-6) | One-Pot | Effective, stable in acidic media.[1] | Highly toxic, generates HCN waste.[1][5] |
| NaBH₄ | Low | Stepwise | Inexpensive, powerful. | Reduces starting ketone, requires pre-formation of imine.[6][8] |
| H₂/Catalyst (e.g., Pd/C) | High | One-Pot or Stepwise | Clean (no salt byproducts), high atom economy.[1] | Requires specialized equipment (hydrogenator), may reduce other functional groups. |
Q3: What is the optimal pH for the reaction, and how do I control it?
A: The pH is a critical, and often overlooked, variable. A delicate balance must be struck:
-
Too Acidic (pH < 4): The amine starting material will be fully protonated to its non-nucleophilic ammonium salt, shutting down the initial attack on the ketone.[6]
-
Too Basic (pH > 8): The acid-catalyzed dehydration of the hemiaminal intermediate to the iminium ion will be too slow, causing the reaction to stall.[5]
The optimal range is typically pH 4-6 .[6][7] This provides enough acid to catalyze iminium formation without completely deactivating the amine nucleophile.
Causality behind Experimental Choices: Often, a weak acid like acetic acid is added as a catalyst, especially when using STAB.[3][5] The acetic acid serves a dual purpose: it catalyzes iminium formation and, in the case of STAB, the reagent itself can act as the hydride source and the acid. For less reactive ketones or hindered amines, adding 1-2 equivalents of acetic acid can significantly accelerate the reaction.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the reductive amination of cyclohexyl ketones.
Problem 1: Low or No Product Yield with Starting Materials Remaining
This is the most common issue and almost always points to a problem with the first step of the reaction: iminium ion formation.
Troubleshooting Workflow
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. reddit.com [reddit.com]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of 3-Cyclohexylbutan-2-amine Diastereomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 3-Cyclohexylbutan-2-amine diastereomers. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these stereoisomers. The content is structured in a question-and-answer format to directly address specific experimental issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the diastereomers of this compound?
The principal techniques for separating diastereomers leverage their different physical properties.[1] For this compound, the most effective methods are:
-
Fractional Crystallization: This is a classical, scalable method that relies on the differential solubility of diastereomers in a given solvent.[2] It can be applied to the free amines or, more commonly, to diastereomeric salts formed by reacting the amine mixture with a chiral resolving agent like tartaric or camphorsulfonic acid.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and powerful technique. Since diastereomers have distinct physical properties, they can often be separated on standard achiral stationary phases (e.g., silica, C18).[5] Chiral stationary phases (CSPs) can also be employed for enhanced selectivity.[6]
-
Supercritical Fluid Chromatography (SFC): SFC is increasingly used for chiral and diastereomeric separations, often providing faster and more efficient separations than HPLC.
Q2: When should I choose fractional crystallization over chromatography?
The choice depends on scale, purity requirements, and available resources.
-
Choose Fractional Crystallization for:
-
Large-Scale Purification (grams to kilograms): It is generally more cost-effective and less complex to scale up than preparative chromatography.[5]
-
When a significant solubility difference exists: If one diastereomer is substantially less soluble than the other in an affordable solvent, crystallization can be highly efficient.
-
-
Choose Chromatography (HPLC/SFC) for:
-
Analytical Scale & Purity Checks: It is the gold standard for determining diastereomeric excess (d.e.) and enantiomeric excess (e.e.).
-
Small-Scale Preparative Work (milligrams to grams): When high purity is required and material loss is a concern.
-
Difficult Separations: When diastereomers have very similar solubilities, chromatography often provides the necessary resolving power that crystallization lacks.[7]
-
Q3: Do I need a chiral resolving agent to separate diastereomers?
No, a chiral resolving agent is not strictly necessary to separate diastereomers. Diastereomers, by definition, have different physical properties and can be separated by achiral methods like standard chromatography or direct crystallization.[5][8] However, a chiral resolving agent is used in a technique called "diastereomeric resolution." In this process, a mixture of enantiomers (which have identical physical properties) is reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts.[1][9] These newly formed diastereomeric salts now have different physical properties and can be separated.
For a typical synthesis output of this compound, you will have two pairs of enantiomers that are diastereomeric to each other (e.g., (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)). Your first goal is to separate these two pairs. Once separated, if you need to resolve the remaining enantiomeric pairs, you would then use a chiral resolving agent.
Q4: How do I choose the right chiral resolving agent for my amine?
The selection of a resolving agent is crucial and often requires empirical screening.[2] For basic amines like this compound, chiral acids are the preferred choice. Key considerations include:
-
Availability and Cost: Naturally derived acids like (+)-tartaric acid, (-)-mandelic acid, and (1S)-(+)-10-camphorsulfonic acid are common, cost-effective choices.[3][4]
-
Crystallinity of the Resulting Salt: The primary goal is to form a stable, crystalline salt with one diastereomer while the other remains in solution.[2] The resolving agent should facilitate the formation of well-defined, easily filterable crystals.
-
Structural Match: The chiral centers of the resolving agent and the amine should be close to the site of salt formation (the carboxylic acid and the amine) to maximize the difference in the crystal lattice energies of the resulting diastereomeric salts.[2]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your purification experiments.
Fractional Crystallization / Diastereomeric Salt Resolution
Problem: I've mixed my amine and chiral acid, but no crystals are forming.
-
Potential Cause 1: Insufficient Supersaturation. The concentration of the less soluble diastereomeric salt is below the threshold required for nucleation and crystal growth.
-
Solution: Carefully evaporate a portion of the solvent under reduced pressure to increase the overall concentration. Alternatively, you can induce precipitation by slowly adding a miscible "anti-solvent"—a solvent in which the diastereomeric salts are poorly soluble.
-
-
Potential Cause 2: High Solubility. The diastereomeric salts are simply too soluble in the chosen solvent, even at reduced temperatures.
-
Solution: A solvent screen is necessary. Test a range of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, or mixtures) to find a system where solubility is lower.
-
-
Potential Cause 3: Lack of Nucleation Sites. Spontaneous crystallization can be slow.
-
Solution (Seeding): If you have a small amount of the pure, desired diastereomeric salt, add a single, tiny crystal ("seed crystal") to the supersaturated solution. This provides a template for crystal growth and can dramatically accelerate crystallization.[4]
-
Problem: My product "oiled out" instead of forming crystals.
-
Potential Cause: The solution became supersaturated at a temperature that is above the melting point of the solvated diastereomeric salt. This is common with highly concentrated solutions or when cooling is too rapid.
-
Solution 1 (Dilution): Re-dissolve the oil by warming the solution and add more solvent to create a more dilute mixture.
-
Solution 2 (Slower Cooling): Allow the solution to cool to room temperature very slowly over several hours, then transfer it to a refrigerator or ice bath. A controlled, gradual temperature decrease is critical for forming an ordered crystal lattice rather than an amorphous oil.
-
Solution 3 (Solvent Change): Switch to a solvent system where crystallization occurs at a higher temperature, further away from the melting point of the salt.
-
Problem: My crystalline product has a low diastereomeric excess (d.e.).
-
Potential Cause: Co-crystallization. This is the most common reason for poor enrichment and occurs when the solubility difference between the two diastereomeric salts is small in the chosen solvent. Both salts precipitate out of solution, sometimes forming mixed crystals or a simple physical mixture.[10][11]
-
Solution 1 (Recrystallization): The most straightforward approach is to perform one or more recrystallizations of the obtained solid. Each step should enrich the less soluble diastereomer. Monitor the diastereomeric purity by HPLC after each step.
-
Solution 2 (Solvent System Optimization): The choice of solvent is the most critical parameter for maximizing the solubility difference.[2][3] Conduct a thorough solvent screen. Sometimes, a mixture of solvents (e.g., ethanol/water, acetone/heptane) provides better selectivity than a single solvent.
-
Solution 3 (Change the Resolving Agent): The structure of the resolving agent has a profound impact on the crystal packing and solubility of the diastereomeric salts. If tartaric acid gives poor results, try a bulkier agent like di-p-toluoyl-D-tartaric acid or camphorsulfonic acid.
-
High-Performance Liquid Chromatography (HPLC)
Problem: My diastereomers are co-eluting or have very poor resolution on an achiral column (e.g., C18).
-
Potential Cause: Insufficient Selectivity. The stationary phase and mobile phase combination does not provide enough difference in interaction with the two diastereomers to effect a separation. Resolution in chromatography is a function of efficiency, retention, and selectivity, with selectivity being the most powerful factor.[12]
-
Solution 1 (Change Mobile Phase Organic Modifier): The first and easiest step is to switch the organic solvent. If you are using acetonitrile, try methanol, or vice versa.[13] These solvents have different properties and can alter the selectivity of the separation.
-
Solution 2 (Change Stationary Phase): If modifying the mobile phase fails, change the column. Diastereomers that co-elute on a C18 column may separate well on a phenyl-hexyl or a pentafluorophenyl (PFP) column due to different separation mechanisms (e.g., π-π interactions).[14] For normal phase, switching from silica to a cyano-bonded phase can be effective.[14]
-
Solution 3 (Explore Different Modes): If you are using reversed-phase, try developing a method in normal-phase or HILIC mode. The change in elution mechanism is often sufficient to resolve closely related isomers.
-
Problem: I'm seeing significant peak tailing for my amine.
-
Potential Cause: Secondary Interactions. The basic amine group is interacting strongly with acidic residual silanol groups on the surface of the silica-based stationary phase. This leads to poor peak shape and can hide impurities or closely eluting peaks.
-
Solution (Mobile Phase Additives): Add a small amount of a basic competitor to your mobile phase to block the active silanol sites.[15]
-
For Reversed-Phase: Add 0.1% trifluoroacetic acid (TFA) to protonate the amine and the silanols, reducing the unwanted interaction. Alternatively, add 0.1% diethylamine (DEA) or triethylamine (TEA) if TFA does not work.
-
For Normal-Phase: Add 0.1-0.5% DEA or TEA to the mobile phase (e.g., hexane/isopropanol).[15][16]
-
-
Problem: My resolution on a chiral stationary phase (CSP) is not baseline.
-
Potential Cause 1: Suboptimal Mobile Phase. The mobile phase composition is critical for achieving enantioselectivity on a CSP.
-
Solution: Systematically vary the ratio of your mobile phase components. For polysaccharide-based columns in normal phase, changing the alcohol modifier (e.g., from isopropanol to ethanol) or its percentage can dramatically impact resolution.[17]
-
-
Potential Cause 2: Temperature Effects. Chiral separations are often sensitive to temperature.
-
Solution: Analyze your sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase resolution, although this may come at the cost of higher backpressure and longer run times.[12]
-
-
Potential Cause 3: Flow Rate. Unlike achiral chromatography, decreasing the flow rate in chiral separations can sometimes significantly improve resolution by allowing more time for the enantiomers to equilibrate with the chiral stationary phase.[18]
-
Solution: Try reducing the flow rate from 1.0 mL/min to 0.7 or 0.5 mL/min to see if resolution improves.[18]
-
Section 3: Detailed Experimental Protocols
Protocol 1: Diastereomeric Resolution via Fractional Crystallization using (+)-Tartaric Acid
This protocol describes a general procedure for separating the diastereomers of this compound by forming diastereomeric salts with (+)-tartaric acid.[1][19]
Materials:
-
Diastereomeric mixture of this compound
-
(+)-Tartaric acid (R,R-tartaric acid)
-
Methanol (or other suitable solvent determined by screening)
-
5 M Sodium Hydroxide (NaOH) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 7.5 g (50 mmol) of (+)-tartaric acid in 100 mL of methanol. Gentle warming on a hot plate may be required to fully dissolve the acid.[1]
-
Once dissolved, remove from heat and slowly add 7.75 g (50 mmol) of the this compound diastereomeric mixture. The reaction is exothermic.
-
Stopper the flask, swirl gently to mix, and allow the solution to stand undisturbed at room temperature for at least 24 hours, or until a significant amount of crystalline precipitate has formed.[19]
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Allow the crystals to air dry completely. Retain the filtrate (mother liquor) for recovery of the other diastereomer.
-
-
Optional Recrystallization:
-
To improve diastereomeric purity, dissolve the collected crystals in a minimum amount of hot methanol and allow them to cool slowly, as in step 1. Collect the purified crystals by vacuum filtration.
-
-
Regeneration of the Free Amine:
-
Transfer the dried, purified diastereomeric salt to a beaker and add 50 mL of water.
-
Slowly add 5 M NaOH solution with stirring until the salt is completely dissolved and the solution is strongly basic (pH > 12). This liberates the free amine, which may separate as an oily layer.[19]
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 30 mL portions of diethyl ether.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the enantiomerically and diastereomerically enriched this compound.
-
-
Analysis:
-
Determine the diastereomeric excess (d.e.) of the recovered amine using chiral HPLC or GC analysis.
-
Protocol 2: Analytical HPLC Method Development for Diastereomer Separation
This protocol provides a starting point for screening conditions to separate the diastereomers of this compound.
Initial Screening Conditions:
-
Columns to Screen:
-
Reversed-Phase: C18 (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm)
-
Reversed-Phase (alternate selectivity): Phenyl-Hexyl
-
Chiral Phase: Polysaccharide-based (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H, 4.6 x 250 mm, 5 µm)
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the diastereomeric mixture in methanol or the initial mobile phase.
Screening Protocol:
-
Reversed-Phase Screening:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (or as appropriate for the amine)
-
Action: If separation is observed, optimize by running an isocratic method near the elution composition. If no separation, repeat the screen using Methanol as Mobile Phase B. If peaks tail, repeat using 0.1% DEA instead of 0.1% TFA in the mobile phase.
-
-
Normal-Phase/Chiral Screening (on Chiralcel OD-H or similar):
-
Mobile Phase System 1: n-Hexane / Isopropanol (IPA) + 0.1% DEA
-
Mobile Phase System 2: n-Hexane / Ethanol (EtOH) + 0.1% DEA
-
Method: Start with an isocratic mixture of 90:10 (Hexane:Alcohol). If retention is too long, increase the alcohol percentage to 20%, 30%, etc. If retention is too short, decrease it.[16]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Action: Polysaccharide-based chiral columns often provide excellent selectivity for diastereomers.[20] Fine-tune the alcohol percentage and type to optimize resolution.
-
Section 4: Data Presentation & Visualization
Data Tables
Table 1: Example Comparison of HPLC Conditions for Diastereomer Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (4.6x150mm) | Phenyl-Hexyl (4.6x150mm) | Chiralcel OD-H (4.6x250mm) |
| Mobile Phase | ACN/H₂O + 0.1% TFA | ACN/H₂O + 0.1% TFA | Hexane/IPA + 0.1% DEA |
| Mode | Isocratic (60:40) | Isocratic (60:40) | Isocratic (90:10) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Retention Time 1 | 5.2 min | 6.8 min | 9.5 min |
| Retention Time 2 | 5.2 min | 7.3 min | 11.2 min |
| Resolution (Rs) | 0.0 | 1.3 | 2.8 |
Table 2: Example Data from a Fractional Crystallization Experiment
| Parameter | Initial Mixture | Crystalline Solid (1st Crop) | Mother Liquor |
| Mass of Amine | 10.0 g | 3.5 g | 6.5 g |
| Diastereomer 1 (%) | 50% | 92% | 27.7% |
| Diastereomer 2 (%) | 50% | 8% | 72.3% |
| Diastereomeric Excess (d.e.) | 0% | 84% | 44.6% (enriched in Diast. 2) |
| Yield of Diastereomer 1 | 5.0 g (theoretical) | 3.22 g | 1.80 g |
| Recovery of Diast. 1 | N/A | 64.4% | 36.0% |
Experimental Workflows
Caption: Workflow for Choosing a Purification Strategy.
Caption: Troubleshooting Logic for Poor HPLC Resolution.
Section 5: References
-
G. Guiochon, A. Felinger. Chromatographia, 2003 , 57, 687-703. (Source covering general separation principles)
-
T. Munegumi, et al. Asian Journal of Chemistry, 2014 , 26(8), 2749-2752.
-
J. F. Cahoon, et al. Organic Process Research & Development, 2010 , 14(2), 433-439. (Source discussing rational selection for diastereomeric resolution)
-
University of Colorado, Boulder. Resolution of a Racemic Mixture - Science Learning Center.
-
BenchChem. A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives.
-
BenchChem. A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (R)-1,3-Butanediamine Derivatives.
-
UCL Discovery. Isolation of enantiomers via diastereomer crystallisation.
-
BenchChem. Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts of Camphoric Acid Derivatives.
-
M. E. M. K. L. G. U. R. M. K. D. V. R. N. M. V. Basavanag, LCGC International, 2006 , 19(3).
-
Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
-
Reddit r/CHROMATOGRAPHY. Help with separation of diastereomers.
-
ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
-
Chemistry LibreTexts. Resolution (Separation) of Enantiomers.
-
ResearchGate. Failures of fractional crystallization: ordered co-crystals of isomers and near isomers.
-
National Center for Biotechnology Information. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
-
Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions.
-
ResearchGate. Diastereomers Do, What They Should Not Do.
-
BenchChem. Technical Support Center: Overcoming Co-Crystallization of Diastereomers with Brucine Sulfate.
-
Chiralpedia. Chiral HPLC separation: strategy and approaches.
-
Agilent Technologies. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
-
White Rose eTheses Online. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines.
-
LCGC International. Playing with Selectivity for Optimal Chiral Separation.
-
Chemistry LibreTexts. Separation or Resolution of Enantiomers.
-
ResearchGate. How to separate the diastereomer peak from main peak?.
-
Chromatography Forum. Separation of diastereomers.
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
-
Chromatography Forum. additives for chiral.
Sources
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. reddit.com [reddit.com]
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- 15. additives for chiral - Chromatography Forum [chromforum.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Technical Support Center: 3-Cyclohexylbutan-2-amine Synthesis
Welcome to the technical support center for the synthesis of 3-Cyclohexylbutan-2-amine. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and identify potential byproducts encountered during the synthesis of this key amine intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound involve the reductive amination of 3-cyclohexylbutan-2-one. This is typically achieved through two primary pathways:
-
Catalytic Reductive Amination: This one-pot reaction involves the ketone, an amine source (commonly ammonia), and a reducing agent. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃)[1]. Catalytic hydrogenation over metals like platinum, palladium, or nickel is also a widely used method[2].
-
Leuckart Reaction: This classic method utilizes ammonium formate or formamide as both the nitrogen donor and the reducing agent at elevated temperatures (typically 120-165 °C)[1][3]. The reaction proceeds through an N-formyl intermediate which is subsequently hydrolyzed to yield the primary amine[4][5].
Q2: I'm seeing an unexpected peak in my GC-MS analysis. What are the most likely byproducts in my this compound synthesis?
A2: Based on the common synthetic routes, several byproducts can be anticipated. The identity of the byproduct will depend on your specific reaction conditions. Here are the most probable impurities:
-
Unreacted Starting Material: 3-cyclohexylbutan-2-one.
-
Over-alkylation Product: Di-(3-cyclohexylbutan-2-yl)amine.
-
Reduced Ketone: 3-cyclohexylbutan-2-ol.
-
N-Formyl Intermediate (Leuckart Reaction): N-(3-cyclohexylbutan-2-yl)formamide.
Q3: How can I minimize the formation of the di-(3-cyclohexylbutan-2-yl)amine byproduct?
A3: The formation of the secondary amine, di-(3-cyclohexylbutan-2-yl)amine, is a common issue in reductive amination, arising from the reaction of the newly formed primary amine with the starting ketone. To mitigate this, consider the following strategies:
-
Use a large excess of the ammonia source: This will statistically favor the reaction of the ketone with ammonia over the product amine.
-
Slow addition of the reducing agent: Adding the reducing agent slowly allows for the initial formation of the imine from the ketone and ammonia before significant reduction occurs, minimizing the opportunity for the product amine to compete.
-
Stepwise procedure: Isolate the intermediate imine before reduction. This can be a more controlled approach to avoid over-alkylation[2].
Q4: My final product shows a peak consistent with an alcohol. How did this form?
A4: The presence of 3-cyclohexylbutan-2-ol indicates that the reducing agent has directly reduced the carbonyl group of the starting ketone, 3-cyclohexylbutan-2-one. This is more likely to occur if the rate of carbonyl reduction is competitive with the rate of imine formation and reduction. To address this:
-
Choose a more selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is known to be more selective for the reduction of imines over ketones compared to stronger reducing agents like sodium borohydride (NaBH₄)[1].
-
Optimize pH: For reducing agents like sodium cyanoborohydride, maintaining a slightly acidic pH (around 6-7) can favor imine formation and its subsequent reduction over direct ketone reduction.
Q5: I used the Leuckart reaction and suspect an incomplete hydrolysis. What are the characteristics of the N-formyl byproduct?
A5: If the final hydrolysis step of the Leuckart reaction is incomplete, you will have N-(3-cyclohexylbutan-2-yl)formamide as an impurity. This amide will have a different chromatographic behavior than your desired amine. In NMR spectroscopy, you would expect to see a characteristic signal for the formyl proton (CHO) in the 1H NMR spectrum, typically between 8.0 and 8.5 ppm. Due to restricted rotation around the amide bond, you might observe two distinct sets of signals for the cis and trans isomers[6].
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues during the synthesis of this compound.
Issue 1: Low Yield of the Desired Primary Amine
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete reaction | Monitor the reaction progress by TLC or GC-MS to ensure the disappearance of the starting ketone. If necessary, increase the reaction time or temperature (within stable limits for the reagents). | Reductive amination can sometimes be slow, especially with hindered ketones. |
| Side reaction to the alcohol | Use a more selective reducing agent like NaBH(OAc)₃. Adjust the pH to favor imine formation. | Stronger reducing agents can readily reduce the starting ketone. |
| Inefficient hydrolysis (Leuckart) | Ensure complete hydrolysis of the N-formyl intermediate by using appropriate acidic or basic conditions and sufficient reaction time. | The N-formyl derivative is the primary product of the Leuckart reaction before hydrolysis[4]. |
| Poor quality reagents | Use freshly opened or properly stored reducing agents and high-purity starting materials. | The efficacy of hydride reducing agents can diminish with improper storage. |
Issue 2: Presence of Multiple Impurities in the Final Product
The following diagram illustrates a decision-making workflow for identifying common byproducts:
Caption: Troubleshooting workflow for byproduct identification.
Experimental Protocols for Byproduct Identification
To accurately identify the byproducts in your reaction mixture, a combination of chromatographic and spectroscopic techniques is recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile compounds in your reaction mixture.
Protocol:
-
Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (Example):
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
-
Data Analysis:
-
Identify the peak for your product, this compound (m/z of molecular ion [M]⁺ = 155.2).
-
Look for peaks corresponding to the potential byproducts:
-
3-cyclohexylbutan-2-one: [M]⁺ = 154.2.
-
3-cyclohexylbutan-2-ol: [M]⁺ = 156.2.
-
Di-(3-cyclohexylbutan-2-yl)amine: [M]⁺ = 293.5.
-
N-(3-cyclohexylbutan-2-yl)formamide: [M]⁺ = 183.2.
-
-
High-Performance Liquid Chromatography (HPLC)
HPLC is useful for analyzing less volatile byproducts and for quantifying the purity of your final product.
Protocol:
-
Sample Preparation: Dissolve a known concentration of your crude or purified product in the mobile phase.
-
HPLC Conditions (Example):
-
Column: A reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or a mass spectrometer (LC-MS).
-
-
Data Analysis: Compare the retention times of the peaks in your sample to those of known standards if available. LC-MS can provide molecular weight information for each peak, aiding in identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about your product and any impurities present.
Protocol:
-
Sample Preparation: Dissolve your sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
This compound: Look for the characteristic signals of the cyclohexyl and butyl groups, and the amine protons.
-
N-(3-cyclohexylbutan-2-yl)formamide: A key diagnostic signal is the formyl proton (CHO) between δ 8.0-8.5 ppm in the ¹H NMR spectrum. You may also observe two sets of signals for other protons due to cis/trans isomerism around the amide bond[6].
-
3-cyclohexylbutan-2-ol: The presence of a proton attached to the carbon bearing the hydroxyl group (CH-OH) will be a characteristic signal.
-
Summary of Potential Byproducts and Their Characteristics
| Byproduct | Molecular Weight | Key Analytical Features |
| 3-Cyclohexylbutan-2-one | 154.26 g/mol | GC-MS: M⁺ at m/z 154. IR: Strong C=O stretch ~1710 cm⁻¹. |
| 3-Cyclohexylbutan-2-ol | 156.27 g/mol | GC-MS: M⁺ at m/z 156. IR: Broad O-H stretch ~3300 cm⁻¹. |
| Di-(3-cyclohexylbutan-2-yl)amine | 293.54 g/mol | GC-MS: M⁺ at m/z 293. NMR: Absence of primary amine protons, more complex aliphatic signals. |
| N-(3-cyclohexylbutan-2-yl)formamide | 183.29 g/mol | GC-MS: M⁺ at m/z 183. ¹H NMR: Formyl proton (CHO) at δ 8.0-8.5 ppm. |
Conclusion
The successful synthesis of this compound with high purity relies on a thorough understanding of the reaction mechanism and potential side reactions. By carefully selecting the synthetic route, optimizing reaction conditions, and employing appropriate analytical techniques for characterization, researchers can effectively identify and minimize the formation of byproducts. This guide provides a foundational framework for troubleshooting common issues and ensuring the quality of your final compound.
References
-
Formylation Reaction of Amines Using N-Formylcarbazole. J-Stage. (2022). [Link]
-
Selective N-Formylation / N-Methylation of Amines and N-Formylation of Amides and Carbamates with Carbon Dioxide and Hydrosilane. The Royal Society of Chemistry. (n.d.). [Link]
-
NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. MDPI. (n.d.). [Link]
-
Leuckart reaction. Wikipedia. (2023). [Link]
-
Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. (n.d.). [Link]
-
Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society. (2023). [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. (2023). [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (n.d.). [Link]
-
This compound. PubChem. (n.d.). [Link]
-
3.1.11. Synthesis and Characterization of N-Cyclohexyl-N-methyloctanamide. ResearchGate. (n.d.). [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. (2023). [Link]
-
STUDIES ON THE LEUCKART REACTION. Semantic Scholar. (1944). [Link]
-
Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. ChemRxiv. (n.d.). [Link]
-
Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. (n.d.). [Link]
-
Leuckart-type reductive amination of various aldehydes and ketones.... ResearchGate. (n.d.). [Link]
Sources
stability of 3-Cyclohexylbutan-2-amine under different reaction conditions
Welcome to the technical support center for 3-Cyclohexylbutan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. The information herein is synthesized from established chemical principles and data from structurally related molecules to predict the stability profile of this compound under various reaction conditions.
Introduction
This compound is a primary alkylamine featuring a bulky cyclohexyl substituent. Its stability is a critical parameter in pharmaceutical development, influencing formulation, storage, and handling. This guide addresses common questions and issues related to its degradation under hydrolytic, oxidative, thermal, and photolytic stress, in accordance with ICH guidelines.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Hydrolytic Stability
Question: How stable is this compound in aqueous solutions at different pH values?
Answer: As a primary alkylamine, this compound is generally expected to be stable against hydrolysis under neutral and basic conditions. The C-N bond is not susceptible to cleavage by water or hydroxide ions under normal conditions.
However, under strongly acidic conditions, while the amine itself remains stable, its basic nature (pKa estimated to be around 10.4-10.6, similar to other primary alkylamines) means it will be protonated to form the corresponding ammonium salt. This protonation does not induce degradation of the C-N bond but can affect the compound's solubility and interactions with other formulation components.
Troubleshooting: Unexpected Degradation in Acidic Solutions
-
Issue: Observation of degradation products in acidic media.
-
Probable Cause: The degradation is likely not due to hydrolysis of the parent compound but might be an interaction with other components in the formulation or impurities that are acid-labile.
-
Recommendation:
-
Purity Check: Ensure the purity of the starting material.
-
Excipient Interaction: Investigate potential interactions with excipients under acidic conditions.
-
Forced Degradation: Conduct a forced degradation study using 0.1 M HCl to confirm if degradation is inherent to the molecule under these conditions.
-
Oxidative Stability
Question: What is the likely oxidative degradation pathway for this compound?
Answer: Primary amines are susceptible to oxidation. The initial step in the oxidative degradation of this compound is likely the abstraction of an electron from the nitrogen atom or a hydrogen atom from the α-carbon (the carbon bonded to the nitrogen).[3] This can lead to the formation of an imine intermediate, which can then be hydrolyzed to a ketone (3-cyclohexylbutan-2-one) and ammonia. Further oxidation of the ketone is possible under harsh conditions.
The bulky cyclohexyl group may offer some steric hindrance, potentially slowing the rate of oxidation compared to less hindered primary amines.[4]
Potential Oxidative Degradation Pathway:
Caption: Predicted oxidative degradation pathway of this compound.
Troubleshooting: Rapid Oxidation
-
Issue: Faster than expected degradation in the presence of air or oxidizing agents.
-
Probable Cause:
-
Metal Ion Catalysis: Trace metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the oxidation of amines.
-
Peroxide Contamination: Solvents or excipients may contain peroxide impurities.
-
-
Recommendation:
-
Use of Chelating Agents: Add a chelating agent like EDTA to sequester metal ions.
-
Peroxide-Free Solvents: Use freshly distilled or peroxide-tested solvents.
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Thermal Stability
Question: Is this compound stable at elevated temperatures?
Answer: Aliphatic amines are generally thermally stable.[5] Degradation at high temperatures (typically above 100-120°C) is possible, and the presence of other reactive species like CO₂ can accelerate this process.[6][7] For a simple primary alkylamine like this, significant decomposition in the solid state is not expected until much higher temperatures are reached. In solution, interactions with the solvent at elevated temperatures could become a factor.
Troubleshooting: Degradation During Thermal Stress Testing
-
Issue: Appearance of degradants during thermal stability studies at temperatures below 100°C.
-
Probable Cause:
-
Impurities: The presence of reactive impurities can lower the decomposition temperature.
-
Incompatible Excipients: Certain excipients can react with the amine at elevated temperatures.
-
-
Recommendation:
-
Differential Scanning Calorimetry (DSC): Perform DSC analysis on the pure substance and in combination with excipients to identify any exothermic events indicating incompatibility.
-
Isothermal Stress Testing: Conduct stress testing at various temperatures to determine the degradation kinetics.
-
Photostability
Question: How should I assess the photostability of this compound?
Answer: According to ICH guideline Q1B, photostability testing should be conducted to evaluate the light sensitivity of new drug substances.[8][9] While simple alkylamines do not have strong chromophores to absorb UV-Vis light, they can still undergo photodegradation, often initiated by impurities or through indirect photosensitization.
Experimental Protocol: Photostability Testing
-
Sample Preparation: Prepare thin layers of the solid drug substance and solutions in appropriate solvents.
-
Light Exposure: Expose the samples to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
Dark Control: Store a set of identical samples in the dark under the same temperature and humidity conditions to serve as a control.
-
Analysis: After exposure, analyze the samples for any degradation using a stability-indicating HPLC method. Compare the results with the dark control.
Troubleshooting: Photodegradation Observed
-
Issue: Significant degradation upon exposure to light.
-
Probable Cause:
-
Photosensitization: Impurities or excipients in a formulation may act as photosensitizers.
-
Reaction with Photo-oxidants: Light can generate reactive oxygen species from atmospheric oxygen, which then oxidize the amine.
-
-
Recommendation:
-
Light-Resistant Packaging: Use amber glass or other opaque packaging to protect the substance from light.
-
Formulation with Antioxidants: Consider the inclusion of antioxidants in liquid formulations.
-
Experimental Protocols
Forced Degradation Study Workflow
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[2]
Caption: General workflow for a forced degradation study.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-48 hours | Likely stable |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24-48 hours | Likely stable |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Potential degradation to ketone |
| Thermal | Heat (solid & solution) | 80°C | 48 hours | Likely stable |
| Photolytic | ICH Q1B compliant light source | Ambient | Per guideline | Possible minor degradation |
Stability-Indicating HPLC Method Development
A crucial outcome of forced degradation studies is the development of an analytical method that can separate the parent compound from all its degradation products.
Starting HPLC-UV/MS Method Parameters:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 210 nm and Mass Spectrometry (ESI+)
This method should be optimized to achieve adequate resolution between the main peak and any degradant peaks observed in the forced degradation samples.
References
-
Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. (2025). SEEJPH, XXVI(S1). [Link]
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Lidal, H., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Omega. [Link]
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Patel, Y., et al. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
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Gorgani, N. N., et al. (2017). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]
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Didas, S. A., et al. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C. [Link]
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Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Morken, A. K., et al. (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
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NCERT. (2022-23). Amines. NCERT. [Link]
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Goff, G. S., & Rochelle, G. T. (2006). Oxidative Degradation of Amines With High-Temperature Cycling. Industrial & Engineering Chemistry Research. [Link]
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ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. cyclohexylmethanamine CAS:3218-02-8. [Link]
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Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. [Link]
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Klix, R. C., et al. (1987). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences. [Link]
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Wang, Z., et al. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]
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Morken, A. K., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. [Link]
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Ataman Kimya. DI-SEC-BUTYLAMINE. [Link]
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PubChem. N-Methylcyclohexylamine. NIH. [Link]
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Idem, R., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. [Link]
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Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie. [Link]
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Amine Treating - Troubleshooting Guide. Scribd. [Link]
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WHO. (1976). 320. Butylamine, sec- (WHO Pesticide Residues Series 5). Inchem.org. [Link]
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Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia. [Link]
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Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. [Link]
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Thatcher, S. R., et al. (1998). Photostability. IAGIM. [Link]
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Sowell, J. W., & Russell, S. (2000). Troubleshooting amine plants. ResearchGate. [Link]
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Chen, E., et al. (2012). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky. [Link]
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Wikipedia. Hydroxylamine. [Link]
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Wayner, D. D. M., et al. (1997). C-H bond dissociation energies of alkyl amines: radical structures and stabilization energies. Journal of the American Chemical Society. [Link]
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Zhang, Y., et al. (2026). Aldehyde-Functionalized Cellulose Nanofiber Hydrogels for pH-Sensitive Drug Delivery via Dynamic Imine Bonding. ACS Omega. [Link]
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Morken, A. K., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
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Al-Hajri, M., et al. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega. [Link]
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The Good Scents Company. (±)-sec-butyl amine sec-butylamine. [Link]
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Al-Hajri, M., et al. (2022). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. National Institutes of Health. [Link]
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lsabm. (2017). Characterization of the degradation products of amines used for post combustion CO 2 capture. [Link]
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Sharma, A., et al. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]
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Pharma Learning In Depth. (2025). ICH Q1 Photostability Testing of Drug Substances and Products. YouTube. [Link]
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Wang, D., et al. (2020). Direct α-alkylation of primary aliphatic amines enabled by CO2 and electrostatics. Nature Chemistry. [Link]
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Perämäki, S. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. [Link]
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Thatcher, S. R., et al. (1998). Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. Pharmaceutical Technology. [Link]
-
AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]
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Liljeblad, A., & Kanerva, L. T. (2001). Enzymatic resolution of sec-butylamine. ResearchGate. [Link]
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LookChem. Cyclohexanemethylamine. [Link]
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Wikipedia. sec-Butylamine. [Link]
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Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
-
ChemBK. 1-cyclohexylmethanamine. [Link]
-
Shiveler, G., & Wandke, H. (2015). "Steps for Troubleshooting Amine Sweetening Plants". Scribd. [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
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Technical Support Center: Troubleshooting Peak Broadening in HPLC Analysis of Cyclohexylamines
Welcome to the technical support center for the HPLC analysis of cyclohexylamines and related basic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with poor peak shape, specifically broadening and tailing, during their chromatographic experiments. Here, we will explore the root causes of these issues and provide systematic, field-proven strategies to restore and optimize peak performance.
Frequently Asked Questions (FAQs)
Q1: Why are my cyclohexylamine peaks consistently broad and tailing?
Peak broadening and tailing for basic compounds like cyclohexylamines are most commonly caused by secondary ionic interactions with the stationary phase.[1] Here's the underlying mechanism:
-
Analyte State: Cyclohexylamines are basic and, at typical reversed-phase mobile phase pH values (e.g., pH 3-7), the amine functional group is protonated, carrying a positive charge (R-NH₃⁺).
-
Stationary Phase Surface: Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface. These groups are acidic and can become deprotonated (ionized) to form negatively charged silanates (Si-O⁻), especially at pH levels above 3.[2][3]
-
Secondary Interaction: The positively charged cyclohexylamine analyte can then interact strongly with these negatively charged silanol sites via an ion-exchange mechanism.[4] This interaction is stronger and has different kinetics than the desired hydrophobic (reversed-phase) retention mechanism.
-
The Result: A portion of the analyte molecules gets "stuck" on these active sites, eluting more slowly than the main band, which travels primarily by the reversed-phase mechanism. This delayed elution creates the characteristic broad, asymmetric, or "tailing" peak shape.[3][5]
Q2: How does mobile phase pH dramatically affect the peak shape of my basic analytes?
Mobile phase pH is one of the most powerful tools for controlling the peak shape of ionizable compounds like cyclohexylamines.[6] It directly influences the ionization state of both the analyte and the stationary phase silanols.
-
Low pH (e.g., pH < 3.0): At a low pH, the high concentration of protons (H⁺) in the mobile phase suppresses the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[7] This minimizes the strong ion-exchange interaction with the protonated amine, leading to significantly improved peak symmetry.[1][4]
-
Intermediate to High pH (e.g., pH > 3.0): As the pH increases, more silanol groups become ionized (Si-O⁻), increasing the number of active sites available for secondary interactions and worsening peak tailing.[2][3] However, at very high pH (e.g., pH > 10, requires a pH-stable column), the cyclohexylamine itself may become deprotonated to its neutral form (R-NH₂), which eliminates the ionic interaction and can also produce sharp peaks.
| Mobile Phase pH | Analyte (Cyclohexylamine) State | Silanol Group State | Expected Peak Shape |
| 2.5 - 3.0 | Protonated (R-NH₃⁺) | Mostly Neutral (Si-OH) | Good / Symmetrical |
| 4.0 - 7.0 | Protonated (R-NH₃⁺) | Increasingly Ionized (Si-O⁻) | Poor / Tailing |
| > 10.0 | Mostly Neutral (R-NH₂) | Ionized (Si-O⁻) | Good / Symmetrical |
| Requires a specialized hybrid or polymer-based column stable at high pH. |
Q3: I've adjusted the pH, but my peaks are still tailing. What is the next most important factor to consider?
If pH optimization alone is insufficient, the choice of HPLC column is the next critical factor. Modern columns are designed with technologies to minimize silanol interactions.
-
End-Capping: Most modern columns are "end-capped," where bulky chemical groups are bonded to the silica surface to block access to many of the residual silanol groups.[4][5] However, even the best end-capping is not 100% effective due to steric hindrance.[8]
-
Base-Deactivated and High-Purity Silica: Select a column specifically marketed as "base-deactivated" or made from high-purity silica. These columns have a much lower concentration of acidic silanols and metal contaminants, which can also contribute to peak tailing.[4]
-
Alternative Chemistries: For particularly challenging separations, consider stationary phases that offer alternative surface chemistry:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This can help shield the analyte from silanol interactions.
-
Hybrid Silica/Polymer Columns: These columns are made from a hybrid of silica and organic polymer, which reduces the number of surface silanols and often provides excellent stability at high pH, allowing for the analysis of basic compounds in their neutral state.[5][9]
-
Q4: Can I add something to my mobile phase to quickly improve peak shape without changing my column?
Yes, mobile phase additives can be a very effective and rapid solution. They work by competing with your analyte for the active silanol sites.
-
Competing Base: The most common strategy is to add a small amount of a competing amine, such as triethylamine (TEA) , to the mobile phase, typically at a concentration of 0.01-0.1% (10-100 mM).[4][7] The TEA, being a base, will preferentially interact with and "block" the active silanol sites, making them unavailable to interact with your cyclohexylamine analyte.[10] This significantly reduces peak tailing.
-
Buffer Concentration: Increasing the ionic strength of your buffer (e.g., using a phosphate or acetate buffer in the 50-100 mM range) can also help. The buffer ions can provide a shielding effect, reducing the electrostatic attraction between the analyte and the silanol sites.[4]
Q5: Could my sample solvent or injection volume be causing peak broadening?
Absolutely. The sample solvent can cause significant peak distortion if it is much stronger (less polar in reversed-phase) than your initial mobile phase. This is known as the "sample solvent effect."
If your cyclohexylamine is dissolved in a solvent like 100% acetonitrile or methanol, and your gradient starts at 5% acetonitrile, the strong solvent plug carrying your sample can interfere with the proper focusing of the analyte at the head of the column. This leads to broad or even split peaks.[11]
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest (most polar) solvent that will adequately dissolve your compound.[11] Similarly, reducing the injection volume can minimize this effect.[12]
Q6: How does temperature affect my separation of cyclohexylamines?
Operating at an elevated temperature (e.g., 40-60°C) can often improve the peak shape for basic compounds.[13]
-
Improved Mass Transfer: Higher temperatures reduce the viscosity of the mobile phase, which leads to faster diffusion and more efficient mass transfer of the analyte between the mobile and stationary phases.[14][15]
-
Faster Interaction Kinetics: The kinetics of the secondary interaction between the amine and the silanol sites are accelerated. This can reduce the "smearing" effect of the interaction, leading to a sharper, more symmetrical peak.[13]
Be aware that temperature also affects retention time (usually decreasing it) and can alter selectivity, so it should be carefully controlled and optimized.[16][17]
Systematic Troubleshooting Workflow
When faced with peak broadening, a systematic approach is key to identifying and resolving the issue efficiently. The following workflow guides you from the most common and easy-to-fix issues to more complex hardware or column problems.
Caption: A systematic workflow for troubleshooting peak broadening.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Shape
This protocol describes the preparation of a mobile phase with a low pH and a competing base, designed to minimize silanol interactions.
Objective: To prepare 1 L of an aqueous mobile phase (e.g., to be mixed with Acetonitrile) at pH 2.8 with 0.1% Triethylamine (TEA).
Materials:
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Triethylamine (TEA)
-
Calibrated pH meter
-
1 L volumetric flask
-
0.22 or 0.45 µm solvent filtration apparatus
Procedure:
-
Add approximately 950 mL of HPLC-grade water to the 1 L volumetric flask.
-
Using a micropipette, add 1.0 mL of Triethylamine (TEA) to the water. Mix thoroughly.
-
Place a calibrated pH probe into the solution.
-
Slowly, drop by drop, add your acid (TFA or Formic Acid) while stirring until the pH meter reads a stable 2.8 ± 0.05.
-
Bring the final volume to 1 L with HPLC-grade water.
-
Filter the entire solution through a 0.22 or 0.45 µm membrane filter to remove particulates and degas the solvent.
-
This aqueous mobile phase is now ready to be used as "Solvent A" in your reversed-phase method.
References
- Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column.
- What is "silanol activity" when a column is described as having low or high silanol activity?
- The Theory of HPLC Column Chemistry. Chromacademy.
- What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
- Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems.
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- HPLC Column Selection Guide. Chromtech.
- Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column.
- How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc..
- The Importance of Temperature in Liquid Chrom
- Why Temperature Is Important in Liquid Chrom
- Technical Support Center: HPLC Analysis of Polar Amine Compounds. Benchchem.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Effect of pH on LC-MS Analysis of Amines.
- TO ADD OR NOT TO ADD. hplc-today.
- HPLC: What to do in case of peaks being too broad?. Lösungsfabrik.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
Sources
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- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 17. ibisscientific.com [ibisscientific.com]
Technical Support Center: Purification of 3-Cyclohexylbutan-2-amine
Welcome to the technical support guide for the purification of 3-Cyclohexylbutan-2-amine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: The impurity profile is heavily dependent on the synthetic route. A common method for synthesizing this amine is the reductive amination of 3-cyclohexylbutan-2-one. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Material: 3-cyclohexylbutan-2-ol, the precursor to the ketone, or the ketone itself.[1][2][3][4]
-
Side-Products: Di-alkylation or over-alkylation products, where the primary amine product reacts with another molecule of the ketone precursor.
-
Reagents and By-products: Residual reducing agents (e.g., borohydride salts) or catalysts.
-
Oxidation Products: Amines, particularly primary amines, are susceptible to air oxidation over time, which can lead to the formation of colored impurities.[5]
Q2: My crude this compound is a yellow or brown oil. Is this indicative of significant impurity?
A2: While a colored appearance does indicate the presence of impurities, it may not necessarily mean the sample is grossly impure. Amines are notoriously prone to oxidation, which forms minor, yet highly colored, by-products.[5] Distillation or charcoal treatment during recrystallization can often remove these colored species. However, a purity assessment via GC-MS or qNMR is essential to quantify the level of contamination.
Q3: Which analytical technique is best for assessing the purity of my final product?
A3: A combination of techniques provides the most comprehensive picture:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. The mass spectrum can help identify unreacted starting materials or side-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can reveal the presence of impurities if they are at a significant level (>1-2%). Quantitative NMR (qNMR) can be used for highly accurate purity determination.
-
Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively assess the complexity of the crude mixture and to monitor the progress of a chromatographic purification.
Troubleshooting Guide & Purification Protocols
This section provides detailed protocols and troubleshooting advice for the most effective methods of purifying this compound.
Method 1: Purification via Acid-Base Extraction and Recrystallization of the Amine Salt
This is often the most robust and scalable method for purifying primary amines. It leverages the basicity of the amine to separate it from neutral organic impurities. The amine is temporarily converted to a salt, which has drastically different solubility properties, allowing for purification by recrystallization.
Causality: Why This Works
The amine group is basic and will react with an acid (like HCl) to form an ammonium salt. This salt is ionic and typically highly soluble in aqueous solutions but insoluble in many organic solvents in which neutral impurities (like unreacted ketones or hydrocarbon by-products) remain dissolved. By recrystallizing this salt, you can remove trace impurities that may have co-precipitated. The pure amine is then regenerated by adding a base.
Decision Workflow for Salt Recrystallization
Caption: Workflow for amine purification via salt formation.
Step-by-Step Protocol
-
Salt Formation:
-
Dissolve the crude amine in a suitable organic solvent like diethyl ether or ethyl acetate (EtOAc). A good starting point is 5-10 mL of solvent per gram of crude material.
-
Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether, or concentrated aqueous HCl dropwise with vigorous stirring) until no further precipitation is observed. The mixture should be acidic to litmus paper.
-
Stir the resulting slurry in an ice bath for 30-60 minutes to maximize precipitation.
-
-
Isolation and Recrystallization of the Salt:
-
Collect the precipitated amine hydrochloride salt by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove residual neutral impurities.[6]
-
To recrystallize, dissolve the salt in a minimal amount of a hot polar solvent (e.g., methanol, ethanol, or isopropanol).
-
Slowly add a less polar co-solvent (e.g., diethyl ether or ethyl acetate) until the solution becomes faintly cloudy.
-
Allow the solution to cool slowly to room temperature and then in an ice bath or refrigerator to induce crystallization.
-
Collect the pure crystals by vacuum filtration.
-
-
Liberation of the Free Amine:
-
Suspend the purified amine salt in a biphasic mixture of diethyl ether and water.
-
Add a strong base (e.g., 2M NaOH solution) dropwise with stirring until the aqueous layer is strongly basic (pH > 12).
-
Separate the organic layer. Extract the aqueous layer two more times with fresh diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure amine.
-
Troubleshooting Guide: Salt Recrystallization
| Issue Encountered | Probable Cause & Explanation | Recommended Solution |
| Amine salt does not precipitate. | The salt may be too soluble in the chosen solvent. | Try a less polar solvent for the precipitation step (e.g., hexane or pentane in addition to ether). Ensure enough acid has been added. |
| An oil forms instead of crystals. | "Oiling out" occurs when the melting point of the salt is lower than the temperature of the crystallization solution or when the solution is supersaturated. | Add slightly more of the polar solvent (e.g., methanol) to the hot solution to ensure the salt is fully dissolved before cooling. Try a different solvent system. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Low recovery after liberating the free amine. | The pH of the aqueous layer was not sufficiently basic to deprotonate the ammonium salt fully. Incomplete extraction from the aqueous layer. | Ensure the aqueous layer is strongly basic (pH > 12) before extraction. Increase the number of extractions with the organic solvent. |
Method 2: Flash Column Chromatography
Chromatography is a powerful technique for separating compounds with different polarities. However, basic amines like this compound present a unique challenge on standard silica gel.
Causality: The Challenge of Purifying Amines on Silica Gel
Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines can interact strongly with these acidic sites via acid-base interactions.[7] This leads to several problems:
-
Irreversible Adsorption: The amine may bind so strongly that it fails to elute from the column.
-
Peak Tailing: Slow dissociation from the acidic sites causes the product to elute gradually, resulting in broad, streaky bands (tailing) and poor separation.[8]
Solutions for Amine Chromatography
-
Mobile Phase Modification: Add a small amount of a competing, volatile base to the mobile phase. Triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) are common choices.[9][10] This additive neutralizes the acidic silanol sites, preventing the target amine from binding too strongly.
-
Use of a Modified Stationary Phase: Employ an amine-functionalized silica gel (KP-NH) or basic alumina column.[7][9] These stationary phases have a basic surface that repels the amine, leading to excellent peak shapes and improved separation.
Step-by-Step Protocol (Normal Phase with Modifier)
-
TLC Method Development:
-
Dissolve a small sample of your crude material in a solvent like dichloromethane (DCM) or ethyl acetate.
-
Spot on a silica TLC plate and elute with various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexanes) and a polar solvent (Ethyl Acetate).
-
To mitigate tailing, prepare your eluent with a small percentage of triethylamine (e.g., 0.5-1% by volume). For more polar amines, a system like DCM/Methanol/Ammonium Hydroxide (e.g., 90:9:1) might be necessary.[10]
-
The ideal solvent system will give your product an Rf value of ~0.25-0.35.
-
-
Column Preparation and Loading:
-
Pack a glass column with silica gel using your chosen eluent (containing the amine modifier).
-
Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of a volatile solvent (like DCM), add a small amount of silica, and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen mobile phase.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
-
Chromatography Troubleshooting Logic
Sources
- 1. 3-Cyclohexylbutan-2-ol | C10H20O | CID 3388312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-CYCLOHEXYL-BUTAN-2-OL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - 3-cyclohexylbutan-2-ol (C10H20O) [pubchemlite.lcsb.uni.lu]
- 4. 2-Cyclohexylbutan-2-ol | C10H20O | CID 14023764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Isolation (Recovery) [chem.ualberta.ca]
- 7. biotage.com [biotage.com]
- 8. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Scale-Up of 3-Cyclohexylbutan-2-amine Synthesis
An in-depth guide to the process scale-up of 3-Cyclohexylbutan-2-amine, focusing on the common reductive amination pathway. This technical support center provides detailed troubleshooting guides, FAQs, and validated protocols to assist researchers, chemists, and drug development professionals in navigating the challenges of moving from bench-scale synthesis to larger-scale production.
The synthesis of this compound, a valuable building block in pharmaceutical development, is most commonly achieved via the reductive amination of 3-Cyclohexylbutan-2-one. While straightforward at the laboratory scale, scaling this transformation presents significant challenges related to reaction control, impurity profiles, and process safety. This guide provides practical, field-tested insights into these challenges, structured in a question-and-answer format to directly address issues encountered during process development and scale-up.
Core Synthesis Pathway: Reductive Amination
The reaction proceeds through the formation of an intermediate imine (or iminium ion) from 3-Cyclohexylbutan-2-one and an ammonia source, which is then reduced in situ to the target primary amine. The choice of reagents and conditions is critical for success at scale.[1]
Caption: General workflow for this compound synthesis via reductive amination.
Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up process.
Reaction & Performance Issues
Q1: My reaction shows low or stalled conversion of the starting ketone. What are the likely causes and how can I fix this?
A1: Low conversion is almost always tied to the equilibrium of imine formation, which precedes the reduction.[1] At scale, several factors can suppress this crucial first step.
-
Cause 1: Inefficient Water Removal: Imine formation is a condensation reaction that releases water. On a small scale, this water may not significantly impede the reaction, but at higher concentrations and volumes, it can shift the equilibrium back towards the starting materials.
-
Solution: While chemical dehydrating agents like Ti(iPrO)4 are used, they are not ideal for large-scale operations due to cost and waste.[1] A more practical approach is azeotropic removal of water using a Dean-Stark apparatus if the solvent is suitable (e.g., toluene, cyclohexane). For lower-boiling solvents, performing the imine formation at a slightly elevated temperature can help drive off water if the reactor system allows.
-
-
Cause 2: Suboptimal pH: The reaction requires a slightly acidic pH (typically 5-7) to catalyze imine formation without deactivating the amine nucleophile.[2]
-
Solution: If using ammonia, the system is basic. The use of an ammonium salt like ammonium acetate (NH₄OAc) provides both the ammonia source and a pH buffer. When scaling up, ensure homogenous mixing to prevent localized pH deviations. In-process pH checks can be valuable.
-
-
Cause 3: Reagent Stoichiometry and Quality: An insufficient excess of the amine source can limit imine formation.
-
Solution: At scale, a larger excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) is often required to drive the equilibrium forward.[3] Always verify the quality and purity of the starting ketone and amine source.
-
Q2: I'm observing a significant amount of the alcohol byproduct, 3-Cyclohexylbutan-2-ol. How can this be minimized?
A2: Formation of the corresponding alcohol is a classic sign that your reducing agent is too reactive and is reducing the starting ketone directly.[4] This is most common when using powerful, non-selective hydrides.
-
Cause: Non-selective Reducing Agent: Sodium borohydride (NaBH₄) is a potent reducing agent that can readily reduce both the ketone and the iminium ion intermediate.[2][4]
-
Solution 1 (Procedural Change): If using NaBH₄, adopt a two-step, one-pot procedure. First, stir the ketone and amine source for a period to allow for sufficient imine formation (monitor by GC or TLC), then cool the reaction mixture (e.g., to 0-5 °C) before slowly adding the NaBH₄.[5] This temporal separation favors reduction of the pre-formed imine.
-
Solution 2 (Reagent Change): Switch to a more selective reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations because it is less reactive and selectively reduces the protonated imine over the ketone.[3][5] While more expensive, the improved selectivity, higher yield, and simplified purification often justify the cost at scale.
-
Solution 3 (Catalytic Hydrogenation): For large-scale manufacturing, catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) is often the most efficient and greenest method.[1] It typically shows high selectivity for the imine and avoids boron-containing waste streams. However, it requires specialized high-pressure reactor systems.
-
Caption: Troubleshooting logic for addressing low product yield.
Workup & Purification Issues
Q3: Emulsion formation during the acid-base workup is a major bottleneck. How can we prevent or manage this at scale?
A3: Emulsions are a common and frustrating issue when scaling up amine extractions. They are often caused by fine particulates, partially soluble byproducts, or vigorous agitation.
-
Prevention:
-
Solvent Choice: Ensure your organic solvent has a significantly different density from water (e.g., avoid DCM if possible; MTBE or EtOAc are often better choices).
-
Controlled Agitation: Use slower, deliberate stirring (e.g., with a large paddle stirrer) instead of vigorous shaking or high-speed overhead stirring, which increases shear forces.
-
Temperature Control: Sometimes, gentle warming or cooling of the separatory funnel or reactor can help break an emulsion.
-
-
Breaking Emulsions:
-
Add Brine: Addition of a saturated sodium chloride solution increases the ionic strength and density of the aqueous phase, which is often highly effective.[6]
-
Filtration: At scale, filtering the entire biphasic mixture through a pad of a filter aid like Celite® can break the emulsion by disrupting the interface.
-
Add a Different Solvent: Adding a small amount of a third, water-miscible solvent like methanol or isopropanol can sometimes alter the phase dynamics enough to break the emulsion.
-
Q4: How can I efficiently purify the final amine product away from the unreacted ketone and alcohol byproduct at a multi-kilogram scale?
A4: While chromatography is useful in the lab, it is not practical for large-scale purification of a simple amine. The basicity of the product is the key to an efficient, scalable purification strategy.
-
Strategy 1: Acid-Base Extraction: This is the most robust method.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., MTBE, Toluene).
-
Extract the organic layer with an aqueous acid solution (e.g., 1-2 M HCl or H₂SO₄). The amine will be protonated and move into the aqueous layer, while the neutral ketone and alcohol byproducts remain in the organic layer.[6]
-
Separate the layers. The organic layer containing impurities can be discarded or reworked.
-
Cool the acidic aqueous layer (containing the amine salt) in an ice bath and slowly add a base (e.g., 50% NaOH solution) until the pH is >12 to liberate the free amine.
-
Extract the free amine back into a fresh organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Strategy 2: Salt Precipitation and Isolation: In some cases, the hydrochloride or sulfate salt of the amine may be a crystalline solid.
-
After the initial extraction into aqueous acid, you can sometimes precipitate the amine salt directly by adding a co-solvent in which the salt is insoluble (e.g., isopropanol or acetone).
-
The solid salt can be filtered, washed, and dried, providing a highly purified intermediate. The free amine can then be liberated as needed. A novel method using trichloroacetic acid (TCA) allows for precipitation and subsequent liberation of the free amine by gentle heating without a basic workup.[7]
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for scaling up this synthesis?
A1: The "best" agent depends on your facility's capabilities, budget, and environmental considerations.
| Reducing Agent | Pros | Cons | Scale-Up Considerations |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available.[8] | Low selectivity (reduces ketone).[4] Generates H₂ gas with protic solvents/acid, creating a fire/explosion hazard.[4] Boron waste. | Requires careful temperature control and slow addition. Must have excellent ventilation and inert atmosphere capabilities. Best for a two-step approach.[5] |
| Sodium Triacetoxyborohydride (STAB) | Highly selective for imines/iminium ions.[3] Allows for a convenient one-pot procedure.[4] Milder reaction profile. | More expensive than NaBH₄. Generates acetic acid waste. | Simplifies the process, potentially reducing cycle time. The higher cost may be offset by improved yield and purity, reducing downstream processing costs. |
| Catalytic Hydrogenation (H₂/Catalyst) | "Greenest" option (water is the only stoichiometric byproduct).[1] High selectivity and efficiency. Catalyst can often be recycled. | Requires specialized high-pressure hydrogenation equipment. Catalyst can be a fire hazard (pyrophoric). | The preferred method for large-scale industrial manufacturing due to high atom economy and low waste. Represents a significant capital investment.[9] |
Q2: What are the primary safety concerns when scaling up this reductive amination?
A2:
-
Exothermic Reaction: The reduction step, especially with NaBH₄, is exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Implement controlled, slow addition of the reducing agent and ensure adequate reactor cooling capacity to prevent thermal runaway.
-
Hydrogen Gas Evolution: This is a critical concern with NaBH₄.[4] The volume of hydrogen produced can be substantial. All operations must be conducted in a well-ventilated area (e.g., a walk-in fume hood), under an inert atmosphere (N₂ or Argon), and all equipment must be properly grounded to prevent static discharge.
-
Handling of Reagents: Sodium borohydrides are corrosive and release flammable gas on contact with water. Ammonia is corrosive and toxic. Personnel must wear appropriate PPE (gloves, safety glasses, lab coat).
-
Workup Hazards: Handling large volumes of acidic and basic solutions is hazardous. The quench of excess hydride reagent must be done slowly and with cooling.
Q3: What is a reliable method for monitoring reaction progress at scale?
A3: Visual monitoring via Thin Layer Chromatography (TLC) is useful for initial development but lacks the quantitative accuracy needed for scale-up.
-
Gas Chromatography (GC): This is an excellent method. A small aliquot of the reaction mixture can be quenched, worked up, and injected. GC can effectively separate and quantify the starting ketone, the product amine, and the alcohol byproduct, providing a clear picture of conversion and selectivity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly if the compounds are not volatile enough for GC or require derivatization.
Scalable Experimental Protocols
Protocol 1: Gram-Scale Synthesis using Sodium Borohydride
This protocol uses an economical two-step, one-pot approach suitable for laboratory scale.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Cyclohexylbutan-2-one (15.4 g, 100 mmol), ammonium acetate (38.5 g, 500 mmol, 5 equiv), and methanol (200 mL).
-
Heat the mixture to reflux and stir for 4-6 hours to facilitate imine formation. Monitor the consumption of the ketone by GC or TLC.
-
Once imine formation is substantial, cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (5.7 g, 150 mmol, 1.5 equiv) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until the reduction is complete.
-
Workup: Slowly pour the reaction mixture into 200 mL of 1M HCl (aq) with cooling. Extract the aqueous layer with MTBE (2 x 100 mL) to remove neutral impurities. Basify the aqueous layer to pH >12 with 50% NaOH (aq) and extract the product with MTBE (3 x 100 mL). Combine the final organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude amine.
Protocol 2: Kilogram-Scale Synthesis Considerations using STAB
This protocol outlines key considerations for scaling the synthesis to a 1 kg level in a jacketed reactor.
-
Reactor Setup: Charge a 20 L jacketed glass reactor, equipped with an overhead stirrer, temperature probe, and nitrogen inlet, with 3-Cyclohexylbutan-2-one (1.00 kg, 6.48 mol), ammonium acetate (2.50 kg, 32.4 mol, 5 equiv), and 1,2-dichloroethane (DCE) (10 L).
-
Imine Formation: Stir the mixture at 20-25 °C for 2-3 hours. The reaction is less dependent on heat when using the more selective STAB.
-
Reduction: Set the reactor jacket temperature to 10 °C. Prepare a slurry of Sodium Triacetoxyborohydride (STAB) (2.07 kg, 9.72 mol, 1.5 equiv) in DCE (3 L).
-
Controlled Addition: Add the STAB slurry to the reactor via an addition funnel or pump over 2-3 hours, maintaining an internal temperature below 25 °C. The mild exotherm is manageable with standard reactor cooling.
-
Reaction Monitoring: Stir at 20-25 °C for 8-12 hours. Monitor progress by taking samples for GC analysis until ketone consumption is >98%.
-
Workup at Scale:
-
Cool the reactor to 10 °C and slowly quench the reaction by adding 5 L of 2M NaOH (aq) over 1 hour.
-
Stir for 30 minutes, then stop the agitator and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with saturated sodium bicarbonate solution (5 L) followed by brine (5 L).
-
Concentrate the organic layer under vacuum. The final purification can be achieved by vacuum distillation of the crude oil to afford pure this compound.
-
References
-
Gilmore, K., et al. (2015). Continuous Reductions and Reductive Aminations Using Solid Sodium borohydride. Vapourtec. Available at: [Link]
-
Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Revathia, H., & Thirumalaikumar, M. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46. Available at: [Link]
-
The Organic Chemistry Tutor (2025). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]
-
GlaxoSmithKline. Reductive Amination - Green Criteria. Available at: [Link] (Note: Direct link to the PDF may vary, search for "reductive amination reagent guide gsk" if needed).
-
ResearchGate. Large-scale reductive amination and synthesis applications. Available at: [Link]
-
ChemHelp ASAP (2020). reductive amination & secondary amine synthesis. YouTube. Available at: [Link]
-
PubChemLite. This compound (C10H21N). Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Valdés, C., et al. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 14(3), 201. Available at: [Link]
-
ResearchGate. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Available at: [Link]
-
Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 200–206. Available at: [Link]
-
MH Chem (2022). How to purify Amine? Grad student asked me. Demonstration and discussion. YouTube. Available at: [Link]
-
PubChem. 3-Cyclohexylbutan-2-ol. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. youtube.com [youtube.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
avoiding epimerization during cyclohexylamine derivatization
A Guide to Preserving Stereochemical Integrity by Avoiding Epimerization
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, practical advice for researchers encountering challenges with epimerization during the derivatization of chiral cyclohexylamines. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you troubleshoot and optimize your synthetic routes.
Section 1: Understanding the Challenge of Epimerization
Q1: What is epimerization in the context of substituted cyclohexylamines, and why is it a critical issue?
Answer: Epimerization is the unwanted inversion of a single stereocenter in a molecule that contains multiple stereocenters.[1][2][3] In a substituted cyclohexylamine, this typically refers to the carbon atom bearing the amine group (C1) or an adjacent chiral carbon. The process converts one diastereomer into another.
This is a critical issue in drug development and materials science because different epimers can have drastically different biological activities, pharmacological properties (ADME/Tox), and physical characteristics.[1][3] An intended therapeutic agent can become inactive or even harmful if it epimerizes during synthesis. Furthermore, the resulting mixture of diastereomers is often difficult and costly to separate due to their similar physical properties.[1][2]
Q2: What is the primary chemical mechanism that causes epimerization during derivatization?
Answer: The most common mechanism for epimerization at the carbon bearing the amino group (the α-carbon) is base-catalyzed abstraction of the α-proton . The process unfolds as follows:
-
Deprotonation: A base removes the proton from the carbon attached to the nitrogen. This is particularly likely to happen after the amine has been derivatized (e.g., acylated to form an amide), as the carbonyl group increases the acidity of this α-proton.
-
Formation of a Planar Intermediate: The removal of the proton results in the formation of a planar, sp²-hybridized carbanion or enolate intermediate. In this planar form, the original stereochemical information is lost.
-
Reprotonation: The planar intermediate is then reprotonated. This can occur from either face of the planar structure with roughly equal probability.
-
Mixture of Epimers: Protonation from the original face regenerates the starting material, while protonation from the opposite face yields the epimer. This leads to a mixture of the two diastereomers, eroding the stereochemical purity of your product.[3]
Below is a diagram illustrating this mechanistic pathway.
Caption: Base-catalyzed epimerization of a cyclohexylamide derivative.
Section 2: Key Factors Influencing Epimerization
Controlling epimerization requires a careful selection of reaction parameters. Each component plays a critical role in maintaining the stereochemical integrity of your molecule.
Q3: How does the choice of base impact the risk of epimerization?
Answer: The base is often the primary culprit in causing epimerization. Its strength and steric bulk are the most important considerations.
-
Base Strength (pKa): Stronger bases are more effective at abstracting the acidic α-proton, leading to a higher rate of epimerization. Whenever possible, use the mildest base necessary to achieve the desired reaction.
-
Steric Hindrance: Sterically hindered bases, such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, are less likely to access the α-proton compared to smaller bases like triethylamine (TEA) or sodium hydroxide.[2][4] This makes them a superior choice for minimizing epimerization.
| Table 1: Influence of Base Selection on Epimerization Risk | |||
| Base | Type | pKa of Conjugate Acid | Expected Epimerization Risk |
| Sodium Hydroxide (NaOH) | Strong, Unhindered | ~15.7 | Very High |
| Potassium tert-butoxide (KOtBu) | Strong, Hindered | ~19 | High |
| Triethylamine (TEA) | Weak, Unhindered | ~10.7 | Moderate to High |
| Diisopropylethylamine (DIPEA) | Weak, Hindered | ~11.0 | Low to Moderate |
| 2,4,6-Collidine / TMP | Weak, Very Hindered | ~7.4 | Low |
Q4: What role does the solvent play in this process?
Answer: Solvents can influence epimerization rates by stabilizing the charged intermediate that leads to stereochemical scrambling.
-
Polar Aprotic Solvents: Solvents like DMF and NMP can stabilize the planar enolate/carbanion intermediate, potentially increasing the rate of epimerization compared to nonpolar solvents.[5]
-
Polar Protic Solvents: Solvents like ethanol can participate in proton transfer, but their effects can be complex. They may accelerate reprotonation, but also facilitate the initial abstraction.
-
Nonpolar Solvents: Solvents like dichloromethane (DCM), chloroform, or toluene are generally preferred as they are less likely to stabilize the charged intermediates that cause epimerization.[5][6][7]
| Table 2: General Solvent Effects on Stereochemical Integrity | ||
| Solvent | Type | General Impact on Epimerization |
| Dichloromethane (DCM) | Nonpolar / Weakly Polar Aprotic | Recommended. Minimizes stabilization of intermediates. |
| Toluene | Nonpolar Aprotic | Recommended. Good choice for minimizing epimerization. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate risk. Use with caution. |
| Dimethylformamide (DMF) | Polar Aprotic | High Risk. Can stabilize intermediates, increasing epimerization.[5] |
| Ethanol (EtOH) | Polar Protic | Variable risk. Can act as a proton source, potentially accelerating both forward and reverse steps. |
Q5: How do temperature and reaction time affect stereochemical outcomes?
Answer: Higher temperatures provide the necessary activation energy for proton abstraction, significantly increasing the rate of epimerization.[8][9] Similarly, longer reaction times expose the product to basic conditions for extended periods, increasing the likelihood of epimerization.
Recommendation: Always run derivatization reactions at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even -20 °C and monitor the reaction closely. Aim to stop the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.
Section 3: Practical Troubleshooting and Protocols
This section provides direct answers to common experimental problems and offers a validated starting protocol for minimizing epimerization.
FAQ 1: "I'm observing significant epimerization during the acylation of my chiral cyclohexylamine. What are the first things I should check?"
Answer: If you detect epimerization, systematically review your reaction conditions in this order:
-
Your Base: Are you using a strong or sterically unhindered base like TEA or NaOH? Switch to a hindered base like DIPEA or 2,4,6-collidine.[4]
-
Temperature: Are you running the reaction at room temperature or higher? Immediately lower the temperature to 0 °C or below for all steps.
-
Order of Addition: Add the base slowly to a solution of your amine and acylating agent. Avoid pre-mixing the amine and base, as this can lead to self-condensation or decomposition.
-
Solvent: Are you using a polar aprotic solvent like DMF? Change to a less polar alternative like DCM or THF.
-
Coupling Reagent (for amide bond formation): If you are forming an amide from a carboxylic acid, your coupling reagent choice is critical. Reagents like EDC can sometimes lead to more epimerization than others, especially in the absence of an additive.[2][5] Always use an additive like HOBt or HOAt to suppress this side reaction.[10]
FAQ 2: Can you provide a reliable, step-by-step protocol for acylating a cyclohexylamine while minimizing epimerization?
Answer: Absolutely. This general protocol for forming an amide bond is designed to be a robust starting point for preserving stereochemistry.
Recommended Protocol: Low-Temperature Acylation
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the chiral cyclohexylamine (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Add the acyl chloride or anhydride (1.05 equiv.) dropwise to the stirred solution.
-
Base Addition: Slowly add a sterically hindered base, such as diisopropylethylamine (DIPEA) (1.1 equiv.), dropwise over 10-15 minutes. The slow addition is crucial to keep the concentration of free base low at any given moment.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature, but avoid heating.
-
Quenching: Once the reaction is complete (typically 1-4 hours), quench it by adding a saturated aqueous solution of NH₄Cl.
-
Work-up: Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product via column chromatography. Critically, analyze the final product's diastereomeric purity using chiral HPLC or ¹H NMR with a chiral shift reagent.
The workflow for this process is visualized below.
Caption: Recommended workflow for stereoretentive derivatization.
FAQ 3: How can I detect and quantify the amount of epimerization?
Answer: Detecting and quantifying the epimeric product is essential for validating your method. Since epimers are diastereomers, they have different physical properties and can often be distinguished by standard analytical techniques.
-
¹H NMR Spectroscopy: In many cases, the proton environments of the two epimers are slightly different, leading to distinct signals in the NMR spectrum. The ratio of the epimers can be determined by integrating these unique signals. Using a chiral shift reagent can help to further separate overlapping signals.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying stereoisomers. Using a suitable chiral stationary phase, you can achieve baseline separation of the two epimers and accurately determine their ratio by integrating the peak areas.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While MS cannot distinguish between isomers on its own, coupling it with liquid chromatography (LC) allows for the separation and subsequent identification of the epimers by their mass.[11][12][13]
References
- Google Patents. (n.d.). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
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Vargas-Rivera, M. A., Liu, A. S., & Ellman, J. A. (2023). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Organic Letters, 25(49), 9197–9201. Available at: [Link]
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ResearchGate. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
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MDPI. (n.d.). Epimerisation in Peptide Synthesis. Molecules. Retrieved from [Link]
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National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis. PMC. Retrieved from [Link]
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PubMed. (n.d.). Epimerization reaction of a substituted vinylcyclopropane catalyzed by ruthenium carbenes: mechanistic analysis. Retrieved from [Link]
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SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
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National Institutes of Health. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PMC. Retrieved from [Link]
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National Institutes of Health. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. Retrieved from [Link]
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PubMed. (n.d.). Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS. Retrieved from [Link]
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YouTube. (2021). Epimers and Epimerization. Retrieved from [Link]
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ResearchGate. (n.d.). Factors affecting epimerization/isomerization? Retrieved from [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
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Royal Society of Chemistry. (2009). Solvent effects on stereoselectivity: more than just an environment. Retrieved from [Link]
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ACS Publications. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Retrieved from [Link]
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ResearchGate. (n.d.). An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/γ-Al2O3. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent Effects on the Chirality in Two-Dimensional Molecular Assemblies. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
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MDPI. (n.d.). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Why tertiary amines can't show chirality? Retrieved from [Link]
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PubMed. (n.d.). Spectroscopic investigations of solvent effect on chiral interactions. Retrieved from [Link]
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Springer Nature. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Retrieved from [Link]
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European Patent Office. (n.d.). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Retrieved from [Link]
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ACS Publications. (2020). Simultaneous and Rapid Detection of Multiple Epimers and Isomers of Aspartyl Residues in Lens Proteins Using an LC-MS-MRM Method. Retrieved from [Link]
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Sci-Hub. (n.d.). Solvent Effects on the Chirality in Two-Dimensional Molecular Assemblies. Retrieved from [Link]
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Reddit. (2021). Impact of solvent choice on the stereochemistry of Wittig Reaction Products. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 5.4: Substituted Cyclohexanes. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of 3-Cyclohexylbutan-2-amine
Introduction
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of chiral molecules is not merely a quality metric; it is a critical determinant of therapeutic efficacy and toxicological profile. 3-Cyclohexylbutan-2-amine, a chiral primary amine, serves as a valuable building block for more complex molecular architectures.[1][2][3] Its enantiomers can exhibit distinct biological activities, making the precise determination of its enantiomeric excess (ee) a cornerstone of its chemical characterization.
This guide provides an in-depth comparison of the principal analytical techniques for determining the ee of this compound and related chiral amines. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methods discussed—chiral chromatography and NMR spectroscopy—are evaluated based on their principles, practical application, and inherent limitations, empowering you to select the optimal strategy for your analytical challenge.
Method 1: Chiral Chromatography (HPLC and GC)
Chromatographic separation on a chiral stationary phase (CSP) is often the gold standard for ee determination due to its accuracy and high resolution. The fundamental principle lies in the differential, transient diastereomeric interactions between the enantiomers of the analyte and the chiral environment of the CSP. This results in different retention times for each enantiomer, allowing for their separation and quantification.[4][5]
Causality of Method Choice
Chiral Gas Chromatography (GC) is particularly well-suited for volatile and thermally stable amines like this compound.[4] Derivatization of the amine to an amide or carbamate can be employed to improve volatility and peak shape if necessary. Chiral High-Performance Liquid Chromatography (HPLC) offers greater versatility in CSP selection and is ideal for less volatile or thermally labile derivatives.[6]
Experimental Protocol: Chiral Gas Chromatography
-
Sample Preparation (Derivatization - Optional but Recommended):
-
To a solution of this compound (~5 mg) in 1 mL of anhydrous dichloromethane, add 1.2 equivalents of trifluoroacetic anhydride and 1.5 equivalents of pyridine.
-
Stir the reaction at room temperature for 1 hour.
-
Quench the reaction with 1 mL of saturated sodium bicarbonate solution.
-
Extract the organic layer, dry over anhydrous sodium sulfate, and dilute to an appropriate concentration (~1 mg/mL) for GC analysis. Rationale: Derivatization with a fluorinated group like trifluoroacetyl enhances volatility and improves detection limits with an electron capture detector (ECD), though a flame ionization detector (FID) is more common and generally sufficient.[4]
-
-
Instrumentation and Conditions:
-
GC System: Agilent 6890 series or equivalent, equipped with an FID.
-
Column: A cyclodextrin-based chiral capillary column, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (MTBCD), is a robust starting point for chiral amine separations.[4][5]
-
Carrier Gas: Hydrogen or Helium at a constant flow or pressure.
-
Temperature Program: Start with an isothermal oven temperature (e.g., 100-140°C) and adjust in 10°C increments to optimize resolution and run time. A temperature gradient may be required if impurities are present.[4]
-
Injector and Detector Temperature: Typically set to 250°C.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers.
-
Integrate the peak areas (A1 and A2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Workflow for Chiral Chromatography
Caption: Workflow for ee determination by chiral chromatography.
Method 2: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
This powerful technique converts a pair of enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent.[7] Diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for quantification. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its acid chloride (MTPA-Cl) are the most renowned CDAs for this purpose.[8][9]
Causality of Method Choice
The reaction of this compound with enantiomerically pure (R)- or (S)-MTPA-Cl forms stable diastereomeric amides.[8][10] The presence of the trifluoromethyl (-CF₃) group provides a clean, sensitive probe in ¹⁹F NMR, while the methoxy (-OCH₃) and phenyl protons are well-resolved in ¹H NMR. The key advantage of this method is its self-validating nature; running the reaction with both (R)- and (S)-MTPA-Cl provides two independent measurements and helps in assigning the absolute configuration of the amine.[7][10]
Experimental Protocol: Mosher's Amide Formation
-
Reaction Setup (Two parallel reactions):
-
Tube A: To a clean, dry NMR tube, add the chiral amine (~5 mg, 1.0 equiv.), 0.5 mL of anhydrous deuterated chloroform (CDCl₃), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Add (R)-(+)-MTPA-Cl (~1.2 equiv.). Cap the tube and mix gently.
-
Tube B: Repeat the exact procedure in a separate NMR tube using (S)-(-)-MTPA-Cl.
-
Rationale: Using a slight excess of the acid chloride ensures complete conversion of the amine. DMAP catalyzes the acylation. Running both (R) and (S) reactions is critical for confident analysis.[7]
-
-
Reaction and Analysis:
-
Allow the reactions to proceed at room temperature for 30-60 minutes, or until completion (monitored by TLC or a quick NMR scan).
-
Acquire ¹H and/or ¹⁹F NMR spectra directly on the reaction mixtures.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, identify a well-resolved signal (e.g., the -OCH₃ or a proton alpha to the nitrogen) that is split into two distinct peaks for the two diastereomers.
-
Integrate the corresponding signals (I1 and I2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(I1 - I2) / (I1 + I2)| * 100
-
The ¹⁹F NMR will show two singlets for the -CF₃ groups, which can also be integrated for ee calculation.
-
Mechanism of Mosher's Amide Analysis
Caption: Logic of ee determination using a chiral derivatizing agent.
Method 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This elegant and non-destructive method relies on the formation of transient, non-covalent diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent.[11][12] This weak interaction is sufficient to induce small but measurable differences in the chemical shifts (Δδ) of the enantiomers in the NMR spectrum.[13]
Causality of Method Choice
The CSA method is exceptionally rapid and requires minimal sample preparation, making it ideal for high-throughput screening.[11][14] For primary amines, chiral acids like (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphate) or diols like (R)-BINOL can act as effective CSAs.[11][14][15] The interaction is typically based on hydrogen bonding and other weak forces, forming host-guest complexes.[11] The key is that the exchange between the free and complexed states is fast on the NMR timescale, resulting in single, averaged signals for each enantiomer at different chemical shifts.
Experimental Protocol: CSA in NMR
-
Sample Preparation:
-
In a clean NMR tube, dissolve the analyte, this compound (~5 mg, 1.0 equiv.), in 0.5 mL of a suitable deuterated solvent (CDCl₃ is a common starting point).
-
Add the chosen chiral solvating agent (e.g., (S)-BINOL) in a specific molar ratio (start with 1.0-1.5 equivalents).
-
Shake the tube for ~30 seconds to ensure thorough mixing and complex formation.[14]
-
-
NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum. A higher field spectrometer (e.g., 400 MHz or greater) is advantageous for resolving small chemical shift differences.[14]
-
If no separation is observed, vary the solvent, temperature, or concentration, as these factors significantly affect the weak diastereomeric interactions.[13]
-
-
Data Analysis:
-
Identify a proton signal (ideally a singlet or doublet in a clean region of the spectrum) that has resolved into two separate signals.
-
Integrate the two signals (I_R and I_S).
-
Calculate the enantiomeric excess: ee (%) = |(I_R - I_S) / (I_R + I_S)| * 100
-
Workflow for Chiral Solvating Agent Method
Caption: Workflow for ee determination using a chiral solvating agent.
Comparative Summary of Methods
| Feature | Chiral Chromatography (GC/HPLC) | NMR with Chiral Derivatizing Agent (CDA) | NMR with Chiral Solvating Agent (CSA) |
| Principle | Physical separation based on transient diastereomeric interactions with a CSP. | Covalent formation of stable diastereomers with distinct NMR signals.[7] | Non-covalent formation of transient diastereomeric complexes causing NMR signal splitting.[11][13] |
| Sample Prep | Moderate; may require derivatization for volatility/detectability. | Involved; requires quantitative chemical reaction, workup not always needed. | Minimal; simply mix analyte and CSA in an NMR tube.[14] |
| Analysis Time | Longer (15-60 min per run), plus method development time. | Moderate; includes reaction time (30-60 min) plus NMR acquisition. | Very Fast; analysis complete in minutes once a suitable CSA is found.[11] |
| Sensitivity | Very High (ppb to ppm level). | Moderate (mg scale). | Low to Moderate (mg scale); requires relatively high concentration. |
| Accuracy | High; considered a gold standard. | High, but susceptible to errors from kinetic resolution or incomplete reaction. | Good, but accuracy depends on baseline resolution of split signals. |
| Sample Fate | Destructive. | Destructive (analyte is chemically modified). | Non-destructive ; analyte can be recovered. |
| Absolute Config. | No, unless compared with a known standard. | Yes , can often be determined using Mosher's model.[10] | No. |
| Challenges | High cost of columns, extensive method development. | Reagent purity is critical, potential for side reactions, kinetic resolution. | Finding an effective CSA can be trial-and-error; Δδ may be small.[13] |
Conclusion and Recommendations
The selection of an appropriate method for determining the enantiomeric excess of this compound is dictated by the specific requirements of the analysis.
-
For routine quality control, high accuracy, and trace-level detection, Chiral Chromatography (GC or HPLC) is the superior choice. Its robustness and resolving power are unparalleled, making it the definitive method for final product release and purity certification.
-
When both enantiomeric excess and absolute configuration are unknown, NMR with a Chiral Derivatizing Agent like Mosher's acid is the most powerful tool. It provides two critical pieces of stereochemical information from a single set of experiments. It is particularly valuable during route development and for the characterization of novel compounds.
-
For rapid screening, reaction monitoring, or when sample preservation is paramount, NMR with a Chiral Solvating Agent is the most efficient method. Its simplicity and non-destructive nature allow for quick checks of enantiopurity with minimal effort, provided a suitable agent is readily available.
By understanding the fundamental principles and practical nuances of each technique, researchers can confidently select and implement the optimal analytical strategy, ensuring the stereochemical integrity of their chiral amines.
References
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - RSC Publishing. (2022). RSC Publishing.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis - RSC Publishing. (2022). RSC Publishing.
- Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. (n.d.). NIH.
- Mosher's acid - Wikipedia. (n.d.). Wikipedia.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2017).
- (S)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl Chloride 20445-33-4 - TCI Chemicals. (n.d.). TCI Chemicals.
- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. (n.d.).
- Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (2008).
- Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. (2025). BenchChem.
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- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment - ACS Publications. (2016).
- New GC investigation of chiral amine separ
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A Researcher's Guide to Validating the Absolute Configuration of 3-Cyclohexylbutan-2-amine Stereoisomers
In the landscape of pharmaceutical development and asymmetric synthesis, the unambiguous assignment of a molecule's absolute configuration is not merely a final checkbox but a cornerstone of its scientific and regulatory validation. For a molecule like 3-Cyclohexylbutan-2-amine, which possesses two stereogenic centers (at C2 and C3), four distinct stereoisomers exist: the enantiomeric pair (2R,3R) and (2S,3S), and the diastereomeric pair (2R,3S) and (2S,3R). Distinguishing between these isomers is critical, as subtle changes in their three-dimensional arrangement can lead to profound differences in pharmacological activity, toxicity, and metabolic profiles.
This guide provides an in-depth comparison of the principal analytical methodologies for determining the absolute configuration of chiral amines. We move beyond a simple listing of techniques to explore the causality behind experimental choices, offering a decision-making framework for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, ensuring the generation of robust and defensible data.
The Analytical Challenge: A Quartet of Stereoisomers
The primary challenge lies in moving from relative to absolute stereochemistry. While standard NMR techniques can often elucidate the relative configuration (i.e., distinguish diastereomers like (2R,3R) from (2R,3S)), they cannot differentiate between enantiomers ((2R,3R) vs. (2S,3S)), which have identical physical properties in an achiral environment. Assigning the absolute configuration requires a chiral probe or interaction. This guide will compare the "gold standard" of single-crystal X-ray diffraction with powerful solution-state spectroscopic and chromatographic techniques.
Decision Workflow for Method Selection
Choosing the optimal analytical technique is a function of sample availability, physical state, structural complexity, and the required level of certainty. The following decision tree illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision tree for selecting an appropriate method.
Comparative Analysis of Key Methodologies
The selection of an analytical method is often a trade-off between accuracy, speed, and the nature of the sample. The following table summarizes the key performance metrics for the principal techniques.
| Feature | Single-Crystal X-ray Diffraction (XRD) | Mosher's Amide Analysis (NMR) | Vibrational Circular Dichroism (VCD) | Chiral HPLC/SFC |
| Principle | Anomalous dispersion of X-rays by a single crystal.[1][2] | Analysis of ¹H or ¹⁹F NMR chemical shift differences in diastereomeric amides.[3][4][5][6] | Differential absorption of left and right circularly polarized infrared light.[7][8][9] | Differential interaction with a chiral stationary phase.[10][11][12] |
| Sample State | Solid (high-quality single crystal required).[13][14] | Solution. | Solution or neat liquid.[8] | Solution. |
| Sample Amount | Micrograms to milligrams.[13] | ~1-5 mg per diastereomer. | ~5-20 mg (sample is recoverable).[15] | Micrograms. |
| Analysis Time | Days to weeks (dominated by crystallization).[16] | 4-6 hours of active effort over 1-2 days.[3][5] | Hours to a day (including computation).[15] | Minutes per run (method development can take longer). |
| Confidence Level | Definitive ("Gold Standard").[1][13] | High, but relies on conformational models.[4] | High, requires accurate quantum chemical calculations.[7][8][15] | Confirmatory (requires a reference standard for absolute assignment). |
| Key Requirement | Successful crystallization. | Successful derivatization with both (R)- and (S)-Mosher's acid chlorides.[6] | Accurate DFT calculations of the VCD spectrum.[7][8] | A suitable chiral stationary phase and mobile phase.[10][11] |
| Destructive? | No (crystal is preserved). | Yes (sample is chemically modified). | No (sample is recoverable). | No (sample can be collected post-column). |
In-Depth Methodologies and Protocols
Single-Crystal X-ray Diffraction (XRD)
XRD provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[1][14] The method relies on measuring the diffraction pattern of X-rays scattered by the electron clouds of atoms arranged in a regular crystal lattice. The determination of absolute configuration is possible through the phenomenon of anomalous dispersion, which is most effective when a heavy atom (e.g., P, S, Cl, Br) is present in the molecule.[2]
Experimental Protocol:
-
Crystallization: Dissolve the purified stereoisomer of this compound (or a salt derivative, e.g., hydrochloride or hydrobromide, to introduce a heavier atom) in a minimal amount of a suitable solvent. Screen various crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling) to obtain diffraction-quality single crystals (typically 0.1-0.5 mm in size).
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data, ensuring sufficient redundancy and resolution to accurately measure anomalous scattering effects.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson functions. Refine the structural model against the experimental data.
-
Absolute Configuration Assignment: Determine the absolute structure parameter (e.g., the Flack parameter), which should refine to a value near 0 for the correct enantiomer and 1 for the incorrect one. A value near 0 with a small standard uncertainty provides a high-confidence assignment of the absolute configuration.[17]
Causality: XRD is the gold standard because it directly visualizes the atomic positions in 3D space. However, its absolute reliance on obtaining high-quality crystals is its primary limitation. For oils or amorphous solids, this method is not viable.[13][18] Co-crystallization with a chiral host can sometimes be an effective alternative for difficult-to-crystallize molecules.[13]
Mosher's Amide Analysis (NMR Spectroscopy)
This classic and widely used NMR-based method allows for the determination of the absolute configuration of chiral amines and alcohols in solution.[3][4][6] It involves the chemical derivatization of the amine with the two enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid), to form a pair of diastereomeric amides.[4][5] These diastereomers exhibit different chemical shifts in their ¹H (or ¹⁹F) NMR spectra due to the magnetic anisotropy of the MTPA phenyl ring. By systematically analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the stereocenter, the absolute configuration can be deduced based on a well-established conformational model.[3][16]
Caption: Workflow for Mosher's amide analysis.
Experimental Protocol:
-
Derivatization: In two separate vials, react ~2-3 mg of the enantiopure this compound with a slight excess of (R)-MTPA chloride and (S)-MTPA chloride, respectively, in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) in an anhydrous NMR solvent (e.g., CDCl₃). Ensure the reaction goes to completion.[6]
-
NMR Acquisition: Directly acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA amide samples.
-
Spectral Assignment: Assign the proton signals for the substituents around the C2 stereocenter (i.e., the methyl group at C1, the proton at C2, the proton at C3, and the cyclohexyl group). 2D NMR experiments (COSY, HSQC) may be necessary for unambiguous assignment.
-
Data Analysis: For each assigned proton, calculate the chemical shift difference: Δδ = δS - δR.
-
Interpretation: According to the Mosher model for amines, draw the preferred conformation where the C=O, C-N, and Cα-CF₃ bonds are coplanar. The substituents on the amine (H, methyl, and the C3-cyclohexyl fragment) will fall into two hemispheres defined by the plane of the MTPA phenyl ring. Protons with a positive Δδ value are on one side of this plane, while those with a negative Δδ are on the other. This spatial mapping reveals the absolute configuration.[16]
Causality: This method is powerful because it transforms the problem of distinguishing enantiomers into the simpler problem of distinguishing diastereomers by NMR. Its reliability hinges on the assumption that both diastereomers adopt a similar, predictable conformation in solution. For highly flexible molecules, this assumption may not hold, leading to ambiguous results.[5]
Vibrational and Electronic Circular Dichroism (VCD/ECD)
Chiroptical techniques like VCD and ECD measure the differential absorption of left and right circularly polarized light by a chiral molecule.[7][19] Enantiomers produce mirror-image spectra, making these techniques ideal for stereochemical analysis.[7] The modern application of these methods relies on comparing the experimental spectrum to a spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT) for a known configuration.[8][15] A good match between the experimental and calculated spectrum for, say, the (R,R)-isomer confirms the absolute configuration.[7][20]
-
Vibrational Circular Dichroism (VCD): Measures CD in the infrared region, corresponding to vibrational transitions.[7][9] It is applicable to nearly any organic molecule, as all have IR-active vibrations.[8]
-
Electronic Circular Dichroism (ECD): Measures CD in the UV-Visible region, corresponding to electronic transitions.[19] This method requires the molecule to possess a UV-Vis chromophore.[21]
Experimental Protocol (VCD Example):
-
Sample Preparation: Prepare a solution of the purified this compound stereoisomer in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[7]
-
Spectral Acquisition: Measure the VCD and IR spectra using a VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.[15]
-
Computational Modeling: a. Perform a thorough conformational search for one enantiomer (e.g., (2R,3R)-3-Cyclohexylbutan-2-amine) using a molecular mechanics or semi-empirical method. b. Optimize the geometry and calculate the vibrational frequencies and VCD intensities for all low-energy conformers using DFT (e.g., B3LYP/6-31G(d)). c. Generate a Boltzmann-averaged VCD spectrum based on the calculated energies of the conformers.
-
Comparison and Assignment: Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the (2R,3R)-isomer and its mirror image (the (2S,3S)-isomer). A strong correlation in the signs and relative intensities of the major bands allows for an unambiguous assignment.[7][8]
Causality: VCD/ECD are powerful, non-destructive methods that are particularly valuable when crystallization fails.[8] The primary source of potential error is the computational step. An inaccurate or incomplete conformational search or an inadequate level of theory can lead to a poor prediction and an incorrect assignment.[22]
Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC)
Chiral chromatography is the workhorse technique for separating enantiomers and determining enantiomeric purity.[10] It can also be used to infer absolute configuration, typically by comparing the elution order of the unknown sample to that of an authentic, configurationally-assigned standard. In some cases, for specific classes of compounds and certain chiral stationary phases (CSPs), empirical rules have been developed that correlate elution order with absolute configuration, but this is less common and requires careful validation.[23][24]
Experimental Protocol:
-
Column and Mobile Phase Screening: Screen a variety of CSPs (e.g., polysaccharide-based like Chiralpak® or Chiralcel®) with different mobile phase systems (e.g., hexane/isopropanol for normal phase). For amines, adding a basic modifier like diethylamine (DEA) is often necessary to achieve good peak shape.[12]
-
Method Optimization: Once baseline separation is achieved, optimize the mobile phase composition and flow rate to maximize resolution.
-
Analysis and Assignment: a. Inject the purified stereoisomer and determine its retention time. b. If an authentic standard (e.g., commercially available (2R,3R)-isomer) is available, inject it under the identical conditions. c. Assign the absolute configuration of the unknown sample based on whether its retention time matches the (R,R) or (S,S) standard.
Causality: This method provides excellent separation and is highly sensitive. Its primary limitation for de novo absolute configuration determination is the requirement for a reference standard. Without one, chiral chromatography can only confirm that a sample is a single enantiomer and separate it from its mirror image; it cannot, on its own, assign the absolute configuration.
Conclusion
The validation of the absolute configuration of this compound stereoisomers is a critical task that can be approached with several powerful analytical techniques. Single-crystal X-ray diffraction, when applicable, provides the most definitive answer. In its absence, a carefully executed Mosher's amide analysis by NMR offers a high-confidence assignment based on well-established principles. For a non-destructive approach, VCD spectroscopy, coupled with robust computational chemistry, presents a modern and highly reliable alternative. Finally, chiral chromatography remains an indispensable tool for separation and confirmation against known standards. The optimal strategy often involves the use of two orthogonal techniques to provide a self-validating and irrefutable assignment, ensuring the highest level of scientific and regulatory integrity.
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction . Methods in Molecular Biology. [Link]
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A Senior Application Scientist's Guide to the Chiral Resolution of Cyclohexylamines: A Comparative Analysis of Resolving Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the stereochemical identity of a molecule is paramount, often dictating its biological activity and safety profile. Cyclohexylamines, prevalent scaffolds in numerous active pharmaceutical ingredients (APIs), are no exception. The separation of their enantiomers from a racemic mixture—a process known as chiral resolution—is a critical and often challenging step. This guide provides an in-depth, objective comparison of common chiral resolving agents for cyclohexylamines, drawing upon experimental data to elucidate their respective performances. We will explore both classical diastereomeric salt formation and modern enzymatic methods, offering field-proven insights to inform your selection of the most effective resolution strategy.
The Fundamental Principle: From a Mixture of Twins to Separable Cousins
The challenge in separating enantiomers lies in their identical physical properties in an achiral environment.[1] Chiral resolution ingeniously circumvents this by introducing a single enantiomer of another chiral molecule, the resolving agent. This interaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physical properties, such as solubility, which allows for their separation by conventional techniques like fractional crystallization.[2][3]
The most common approach for resolving basic compounds like cyclohexylamines is the use of an enantiomerically pure chiral acid to form diastereomeric salts.[3][4] The less soluble diastereomeric salt will preferentially crystallize from a chosen solvent, enabling its isolation. Subsequently, the desired enantiomer of the cyclohexylamine is liberated from the salt, typically by treatment with a base.[5][6]
Classical Resolution: A Head-to-Head Comparison of Workhorse Resolving Agents
The selection of a chiral resolving agent is often a blend of scientific rationale and empirical screening, as its effectiveness is highly dependent on the specific substrate and crystallization conditions.[7] Here, we compare three of the most stalwart and widely employed acidic resolving agents: Tartaric Acid derivatives, Mandelic Acid, and Camphorsulfonic Acid.
Resolving Agent Profiles:
-
Tartaric Acid and its Derivatives (e.g., (+)-Dibenzoyl-D-tartaric acid - DBTA): As a naturally occurring and cost-effective C4-dicarboxylic acid, tartaric acid is a cornerstone of chiral resolution.[2] Its two carboxylic acid groups and two hydroxyl groups provide multiple points of interaction for hydrogen bonding and salt formation, often leading to the formation of highly crystalline diastereomeric salts.[8] The aromatic dibenzoyl derivatives can further enhance steric and π-stacking interactions, improving the discrimination between enantiomers.[8]
-
Mandelic Acid: This α-hydroxy carboxylic acid features a single chiral center and a phenyl group.[9] The presence of the aromatic ring can facilitate π-π stacking interactions within the crystal lattice of the diastereomeric salt, which can be a crucial factor in achieving effective separation.[7] It is known for often providing high enantiomeric excess in a single crystallization.[9]
-
Camphorsulfonic Acid: Derived from natural camphor, this resolving agent possesses a rigid bicyclic structure and is a strong acid.[10] Its steric bulk and strong acidity make it particularly effective for forming stable, crystalline salts with a wide array of amines, including those that are weakly basic.[9][10]
Performance Data: A Comparative Overview
| Resolving Agent | Racemic Amine Example | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Resolved Amine | Reference |
| (+)-Tartaric Acid | trans-Cyclohexane-1,2-diamine | Water | 45-50% | >96% (after one crystallization) | [11] |
| (S)-Mandelic Acid | trans-2-(N-benzyl)amino-1-cyclohexanol | Ethyl Acetate / Diethyl Ether | 74% | >99% | [12] |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-trans-2,3-diphenylpiperazine | Dichloromethane | 25% | 98% | [13] |
Key Observations and Causality:
-
Crystallinity is Key: The success of these resolutions hinges on the formation of well-ordered, crystalline diastereomeric salts. The rigid structures of mandelic acid and camphorsulfonic acid, along with the multiple interaction points of tartaric acid, are instrumental in forming these crystalline lattices.
-
Solvent Selection is Critical: The choice of solvent profoundly impacts the differential solubility of the diastereomeric salts. A solvent must be chosen where one salt is significantly less soluble than the other to achieve high separation efficiency. This often requires empirical screening of various solvent systems.[14]
-
Stoichiometry Matters: The molar ratio of the resolving agent to the racemic amine can influence both the yield and the enantiomeric excess of the resolved product. Often, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a higher enantiomeric excess in the crystallized salt.[7]
Experimental Protocol: Diastereomeric Salt Resolution of a Cyclohexylamine
This protocol provides a generalized, step-by-step methodology for the chiral resolution of a racemic cyclohexylamine using an acidic resolving agent.
Materials:
-
Racemic Cyclohexylamine Derivative
-
Enantiomerically Pure Chiral Resolving Agent (e.g., (+)-Tartaric Acid, (S)-Mandelic Acid, or (1S)-(+)-10-Camphorsulfonic Acid)
-
Suitable Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, Acetone)
-
Aqueous Base Solution (e.g., 1M NaOH)
-
Organic Extraction Solvent (e.g., Diethyl Ether, Dichloromethane)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Dissolution: In separate flasks, dissolve the racemic cyclohexylamine and an equimolar amount (or a predetermined optimized ratio) of the chiral resolving agent in a minimal amount of a suitable solvent, with gentle heating if necessary.
-
Salt Formation: Slowly add the resolving agent solution to the stirred amine solution. The formation of the diastereomeric salts may be exothermic.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may increase the yield.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the dried diastereomeric salt in water and add an aqueous base solution (e.g., 1M NaOH) until the salt dissolves and the solution is basic (pH > 10). This neutralizes the acidic resolving agent and liberates the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent (e.g., diethyl ether) multiple times.
-
Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched cyclohexylamine.
-
Analysis: Determine the enantiomeric excess of the resolved amine using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.[6]
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Enzymatic Resolution: A Modern, Highly Selective Alternative
Kinetic resolution is another powerful strategy for separating enantiomers, which relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[15] In recent years, enzymatic kinetic resolution has emerged as a highly attractive method due to the exceptional selectivity and mild reaction conditions offered by enzymes.[14] For cyclohexylamines, two classes of enzymes have shown particular promise: cyclohexylamine oxidases and lipases.
Cyclohexylamine Oxidase (CHAO): A Specialist for Cycloalkylamines
Cyclohexylamine oxidase (CHAO) is an enzyme that catalyzes the oxidative deamination of cyclohexylamine to cyclohexanone.[16][17] Crucially, this oxidation is often highly enantioselective, with the enzyme preferentially oxidizing one enantiomer of a racemic amine, leaving the other enantiomer unreacted and thus enantiomerically enriched.[18]
Performance Data:
-
High Enantioselectivity: Kinetic resolutions of various amines using CHAO have demonstrated the potential to achieve excellent enantiomeric ratios (>99:1).[18]
-
Substrate Specificity: CHAO exhibits high activity towards a range of cycloalkyl primary amines.[16]
-
Deracemization Potential: When combined with a reducing agent, CHAO can be used in a deracemization process, theoretically allowing for a 100% yield of a single enantiomer.[18]
Lipases: Versatile Catalysts for Acylation
Lipases are another class of enzymes that are widely used for the kinetic resolution of amines through enantioselective acylation.[19] In this process, a racemic amine is reacted with an acyl donor in the presence of a lipase. The enzyme selectively catalyzes the acylation of one enantiomer, allowing for the separation of the acylated amine from the unreacted amine.
Performance Data:
-
High Enantioselectivity: Lipase-catalyzed resolutions of various cyclic amino alcohols and amides have been reported to yield products with high enantiomeric excess.[20]
-
Broad Substrate Scope: Lipases can accommodate a wide range of substrates and acyl donors.
-
Mild Reaction Conditions: These reactions are typically carried out under mild conditions, which is advantageous for sensitive substrates.
Experimental Protocol: Enzymatic Kinetic Resolution of a Cyclohexylamine using CHAO
This protocol outlines a general procedure for the kinetic resolution of a racemic cyclohexylamine using a whole-cell biocatalyst expressing cyclohexylamine oxidase.
Materials:
-
Racemic Cyclohexylamine Derivative
-
Whole cells of E. coli expressing CHAO
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Aqueous acid solution (e.g., 1M HCl)
-
Aqueous base solution (e.g., 1M NaOH)
Procedure:
-
Biocatalyst Preparation: Prepare a suspension of the whole-cell biocatalyst in the buffer solution.
-
Reaction Setup: To the cell suspension, add the racemic cyclohexylamine derivative. The reaction is typically carried out with shaking at a controlled temperature (e.g., 30°C).
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., chiral GC or HPLC) to determine the conversion and the enantiomeric excess of the remaining amine.
-
Reaction Quench and Extraction: Once the desired conversion (typically around 50%) is reached, stop the reaction by acidifying the mixture with an aqueous acid solution (e.g., 1M HCl). This will protonate the remaining amine, making it water-soluble.
-
Separation: Separate the cells by centrifugation. Wash the aqueous phase with an organic solvent to remove the ketone byproduct.
-
Isolation of the Resolved Amine: Basify the aqueous phase with an aqueous base solution (e.g., 1M NaOH) and extract the liberated amine with an organic solvent.
-
Drying and Isolation: Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent to obtain the enantiomerically enriched cyclohexylamine.
Caption: Workflow for Enzymatic Kinetic Resolution using Cyclohexylamine Oxidase.
Conclusion: Choosing the Right Tool for the Job
The selection of a chiral resolving agent for cyclohexylamines is a critical decision that requires careful consideration of several factors.
-
Classical Diastereomeric Salt Formation with agents like tartaric acid derivatives, mandelic acid, and camphorsulfonic acid remains a robust, scalable, and often cost-effective method. The choice among these agents will depend on the specific cyclohexylamine derivative, with empirical screening often being necessary to identify the optimal resolving agent and crystallization conditions.
-
Enzymatic Kinetic Resolution , particularly with cyclohexylamine oxidase , offers a modern and highly selective alternative. This method can provide exceptionally high enantiomeric excess under mild reaction conditions. The potential for deracemization processes makes this approach particularly attractive from a yield perspective.
Ultimately, the optimal strategy may involve a preliminary screening of both classical resolving agents and enzymatic methods to identify the most efficient, scalable, and economically viable route to the desired enantiomerically pure cyclohexylamine.
References
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Leisch, H., Grosse, S., Iwaki, H., & Hasegawa, Y. (2012). Cyclohexylamine oxidase as a useful biocatalyst for the kinetic resolution and dereacemization of amines. Canadian Journal of Chemistry, 90(1), 39-45. [Link]
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Leisch, H., Grosse, S., Iwaki, H., & Hasegawa, Y. (2011). Kinetic resolution of amines with cyclohexylamine oxidase (CHAO). ResearchGate. [Link]
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Leisch, H., Grosse, S., Iwaki, H., & Hasegawa, Y. (2011). Cyclohexylamine oxidase as a useful biocatalyst for the kinetic resolution and dereacemization of amines. Canadian Science Publishing. [Link]
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Gotor-Fernández, V., & Gotor, V. (2014). Cyclohexylamine oxidase (CHAO)‐catalyzed kinetic resolution of racemic β‐amino alcohols. ResearchGate. [Link]
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Belkacemi, F. Z., Merabet-Khelassi, M., Aribi-Zouioueche, L., & Riant, O. (2017). Diastereoselective and enantioselective alkaline-hydrolysis of 2-aryl-1-cyclohexyl acetate: a CAL-B catalyzed deacylation/acylation tandem process. Tetrahedron: Asymmetry, 28(11), 1644–1650. [Link]
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Forgács, A., & Forró, E. (2021). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 26(11), 3233. [Link]
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Walsh, P. J., Smith, D. K., & Castello, C. (1996). In the Laboratory: Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education, 73(7), 635. [Link]
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Schiffers, I., & Bolm, C. (2004). (r)- and (s)-mandelic acid. Organic Syntheses, 81, 193. [Link]
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Bódai, V., Orovecz, O., Szakács, G., Novák, L., & Poppe, L. (2003). Kinetic resolution of trans-2-acetoxycycloalkan-1-ols by lipase-catalysed enantiomerically selective acylation. Tetrahedron: Asymmetry, 14(17), 2605–2612. [Link]
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LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
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Science Learning Center. (n.d.). Resolution of a Racemic Mixture. [Link]
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Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. [Link]
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Wikipedia. (2023). Kinetic resolution. [Link]
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Kim, J., & Kim, B. G. (2020). The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. International Journal of Molecular Sciences, 21(21), 8205. [Link]
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Reddy, M. S., Narender, P., & Nageswar, Y. V. D. (2006). Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid and enrichment of enantiomeric purity of the resolved sample. Journal of Chemical Sciences, 118(2), 175-179. [Link]
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A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Benchmarking Against Established Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or catalyst is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides a comparative analysis of prominent chiral amines used in asymmetric synthesis, offering a framework for researchers to select the most suitable agent for their specific synthetic challenges. While this guide will focus on well-established and extensively documented chiral amines, such as derivatives of 1-phenylethylamine, pseudoephedrine, and Evans auxiliaries, it will also consider the structural attributes of less common amines like 3-Cyclohexylbutan-2-amine to illustrate the principles of rational design and selection.
Chiral amines are fundamental tools in the stereoselective construction of molecules, serving as resolving agents, chiral auxiliaries, and organocatalysts.[1][2] Their efficacy stems from their ability to create a chiral environment around a prochiral center, directing the approach of a reactant to one face of the molecule over the other. This guide will delve into the mechanisms, applications, and practical considerations of key chiral amines, supported by experimental data to provide a clear comparison of their performance.
The Archetype: (R)- and (S)-1-Phenylethylamine
(R)- and (S)-1-phenylethylamine are among the most classical and widely used chiral amines in asymmetric synthesis.[3] Their utility spans from the resolution of racemic carboxylic acids and other acidic compounds to their use as a foundational scaffold for more complex chiral ligands and auxiliaries.[4][5]
Mechanism of Action: The primary application of 1-phenylethylamine in resolution relies on the formation of diastereomeric salts with a racemic acid.[4] The differing solubilities of these salts allow for their separation by fractional crystallization. As a chiral auxiliary, the 1-phenylethylamine moiety can be incorporated into a substrate, for instance, by forming an amide. The bulky phenyl group then sterically hinders one face of the enolate, directing alkylation or other electrophilic attacks to the opposite face.[6]
Applications & Performance:
-
Resolution of Carboxylic Acids: A cornerstone of classical resolution, with a vast body of literature demonstrating its effectiveness.[5]
-
Asymmetric Alkylation: Used as a chiral auxiliary, it provides moderate to good diastereoselectivity in the alkylation of enolates.[6]
-
Synthesis of Chiral Ligands: Serves as a versatile building block for the synthesis of more sophisticated chiral ligands for transition-metal catalysis.[3]
While readily available and cost-effective, the diastereoselectivities achieved with simple 1-phenylethylamine-derived auxiliaries can sometimes be modest compared to more advanced systems.
The Workhorse: Pseudoephedrine as a Chiral Auxiliary
Introduced by Andrew G. Myers, pseudoephedrine has emerged as a highly practical and effective chiral auxiliary for the asymmetric alkylation of enolates.[7][8] Both enantiomers are accessible and relatively inexpensive, making them attractive for both academic and industrial applications.[9]
Mechanism of Stereocontrol: Pseudoephedrine is typically acylated to form a tertiary amide. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a conformationally rigid lithium chelated Z-enolate is formed.[7] The phenyl group of the pseudoephedrine scaffold effectively shields the si-face of the enolate, directing the approach of an electrophile to the re-face. The presence of lithium chloride is often crucial for achieving high yields and selectivities, as it helps to break up enolate aggregates.[8]
Key Advantages:
-
High Diastereoselectivity: Consistently provides high levels of diastereoselectivity (often >95% de) for a wide range of electrophiles.[8]
-
Versatile Substrate Scope: Effective for the alkylation of a variety of carboxylic acid derivatives.[8][9]
-
Predictable Stereochemical Outcome: The stereochemical outcome is highly predictable based on the enantiomer of pseudoephedrine used.[7]
-
Facile Removal: The auxiliary can be readily cleaved under mild conditions to furnish the desired carboxylic acid, alcohol, aldehyde, or ketone without epimerization of the newly formed stereocenter.[10]
Experimental Protocol: Asymmetric Alkylation using a Pseudoephedrine Auxiliary
-
Amide Formation: The carboxylic acid is coupled with (1R,2R)- or (1S,2S)-pseudoephedrine using a standard coupling agent like DCC or by conversion to the acid chloride followed by reaction with the amine.
-
Enolate Formation: The pseudoephedrine amide is dissolved in THF, and the solution is cooled to -78 °C. A solution of LDA (typically 1.1 equivalents) is added dropwise to form the enolate. Anhydrous LiCl (4-6 equivalents) is often added to the reaction mixture.[7]
-
Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution, and the reaction is allowed to proceed at a suitable temperature (e.g., -78 °C to 0 °C).
-
Workup and Auxiliary Cleavage: The reaction is quenched, and the product is isolated. The chiral auxiliary can be removed by acidic or basic hydrolysis, or by reduction, to yield the desired enantiomerically enriched product.
The Gold Standard: Evans Auxiliaries (Oxazolidinones)
Developed by David A. Evans, chiral oxazolidinone auxiliaries are renowned for their exceptional stereocontrol in a variety of asymmetric transformations, including alkylations, aldol reactions, and conjugate additions.[11][12] These auxiliaries are typically derived from readily available amino acids, such as valine and phenylalanine, making both enantiomeric forms accessible.[11]
Mechanism of Stereocontrol: Similar to pseudoephedrine amides, N-acyloxazolidinones form conformationally restricted Z-enolates upon treatment with a base. The substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl or benzyl) effectively blocks one face of the enolate, leading to highly diastereoselective reactions.[11] The choice of Lewis acid in aldol reactions can influence the stereochemical outcome, providing access to both syn and anti aldol adducts.
Performance and Applications:
-
Exceptional Stereocontrol: Routinely provides very high levels of diastereoselectivity, often exceeding 99% de.[11]
-
Broad Utility: Successfully applied in numerous total syntheses of complex natural products.[12]
-
Predictable Stereochemistry: The stereochemical outcome is well-understood and predictable.
The primary drawback of Evans auxiliaries can be the conditions required for their removal, which sometimes necessitate strongly nucleophilic or reductive conditions that may not be compatible with all functional groups.
Comparative Performance Data
| Chiral Auxiliary | Typical Reaction | Substrate | Electrophile/Reagent | Diastereomeric Excess (de) | Reference |
| (S)-1-Phenylethylamine | Alkylation | Propionamide | Benzyl bromide | ~70% | [6] |
| (1R,2R)-Pseudoephedrine | Alkylation | Propionamide | Benzyl bromide | >98% | [8] |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Alkylation | Propionyl | Benzyl bromide | >99% | [11] |
| (1R,2R)-Pseudoephedrine | Alkylation | Propionamide | n-Butyl iodide | >98% | [8] |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Aldol Reaction | Propionyl | Isobutyraldehyde | >99% (syn) | [11] |
This table is a representative summary; actual results may vary depending on specific reaction conditions.
A Note on this compound
Direct comparative experimental data for this compound as a chiral auxiliary in the peer-reviewed literature is scarce. However, we can infer its potential based on its structural features in comparison to the established auxiliaries discussed.
Structural Considerations for this compound:
-
Steric Hindrance: The cyclohexyl group is bulky and could provide significant steric hindrance to direct the approach of an electrophile. The degree of facial shielding would depend on the conformational preference of the cyclohexyl ring.
-
Conformational Flexibility: Lacking the rigidifying elements of pseudoephedrine (chelation) or Evans auxiliaries (cyclic structure), an amide derived from this compound might exhibit greater conformational flexibility. This could potentially lead to lower diastereoselectivities compared to the more conformationally constrained systems.
-
Electronic Effects: The purely aliphatic nature of the substituents in this compound contrasts with the aromatic groups present in 1-phenylethylamine and pseudoephedrine, and the oxazolidinone ring in Evans auxiliaries. This difference in electronics could influence the reactivity and stability of the corresponding enolates.
Further experimental investigation would be required to determine the efficacy of this compound as a chiral auxiliary and to fully understand how its unique structural features translate into stereochemical control.
Conclusion
The selection of a chiral amine for asymmetric synthesis is a multifaceted decision that requires consideration of factors such as the desired level of stereoselectivity, substrate scope, cost, and ease of removal of the auxiliary.
-
1-Phenylethylamine remains a valuable tool, particularly for classical resolutions and as a foundational building block for more complex chiral structures.
-
Pseudoephedrine offers a practical and highly effective solution for asymmetric alkylations, providing excellent stereocontrol and versatility.
-
Evans auxiliaries represent the gold standard for a wide range of asymmetric transformations, consistently delivering exceptional levels of diastereoselectivity.
For researchers exploring novel chiral amines like this compound, a thorough understanding of the principles of stereocontrol demonstrated by these well-established auxiliaries is paramount. The design of effective chiral auxiliaries hinges on the strategic incorporation of steric bulk, conformational rigidity, and appropriate electronic features to create a highly ordered and predictable transition state.
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Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
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A Senior Scientist's Guide to the Spectroscopic Analysis of 3-Cyclohexylbutan-2-amine Diastereomers
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Stereochemical Complexity of Aliphatic Amines
In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of stereoisomers is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. 3-Cyclohexylbutan-2-amine, with its two chiral centers at C2 and C3, exists as two pairs of enantiomers, which are diastereomeric to each other: the (2R,3R)/(2S,3S) pair (anti) and the (2R,3S)/(2S,3R) pair (syn). Because diastereomers possess distinct physical and chemical properties, they can be separated and characterized by standard laboratory techniques.[1][2] However, their structural similarity demands a robust, multi-technique spectroscopic approach for unambiguous identification and comparison.
This guide provides an in-depth, experience-driven comparison of the spectroscopic signatures of the syn and anti diastereomers of this compound. We will move beyond simple data reporting to explain the underlying stereochemical principles that give rise to observable differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The protocols and illustrative data presented herein are designed to serve as a validated framework for the analysis of this compound and structurally related chiral amines.
The Analytical Workflow: From Mixture to Characterized Isomers
A logical workflow is paramount for the successful analysis of a diastereomeric mixture. The process begins with the physical separation of the isomers, followed by individual spectroscopic analysis to build a comprehensive data profile for each.
Caption: Experimental workflow for diastereomer separation and analysis.
Part 1: Diastereomer Separation Protocol
Principle: Diastereomers have different physical properties, including polarity. This difference allows for their separation using standard chromatographic techniques. Flash chromatography on silica gel is a cost-effective and efficient method for preparative separation.[2]
Experimental Protocol: Preparative Flash Chromatography
-
Sample Preparation: Dissolve the crude mixture of this compound (synthesized, for example, via reductive amination of 3-cyclohexylbutan-2-one[3][4]) in a minimal amount of dichloromethane (DCM).
-
Slurry Loading: In a separate flask, add a small amount of silica gel to the dissolved sample. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This dry-loading method typically yields better resolution than direct liquid injection.
-
Column & Solvent System: Pack a flash chromatography column with silica gel. A gradient elution system is often most effective. A typical starting point is a non-polar solvent system (e.g., 100% Hexanes) gradually increasing in polarity to a system such as 95:5 Hexanes:Ethyl Acetate with 0.5% triethylamine. The amine base is crucial to prevent peak tailing on the acidic silica gel.
-
Elution & Collection: Load the dry sample onto the packed column. Begin the gradient elution, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) using a suitable stain (e.g., ninhydrin for amines). Combine fractions containing the pure, separated diastereomers.
-
Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to yield the isolated diastereomers, hereafter referred to as Diastereomer A (First Eluting) and Diastereomer B (Second Eluting) .
Part 2: Comparative Spectroscopic Analysis
Once separated, each diastereomer is subjected to a suite of spectroscopic techniques. The key to differentiation lies in how the fixed, but different, three-dimensional arrangement of atoms in each isomer influences its interaction with electromagnetic radiation and magnetic fields.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing diastereomers.[5] The different spatial arrangement of atoms leads to distinct chemical environments for the nuclei, resulting in different chemical shifts (δ) and coupling constants (J).[6][7]
Causality: The key interaction for differentiation in this compound is the through-space relationship between the protons on the chiral centers (H2 and H3) and the adjacent methyl and cyclohexyl groups. In one diastereomer (e.g., syn), certain protons will be held in close proximity, leading to deshielding or specific coupling patterns that are different from the anti isomer, where these groups are further apart.
Caption: Newman projections illustrating relative stereochemistry.
The most significant differences are expected for the protons at or near the chiral centers (H2, H3, and the methyl groups).
| Proton Assignment | Diastereomer A (syn - Illustrative) | Diastereomer B (anti - Illustrative) | Rationale for Difference |
| H2 (CH-NH₂) | δ 2.85 (dq, J = 6.5, 4.0 Hz) | δ 2.70 (dq, J = 6.5, 7.5 Hz) | The vicinal coupling constant ³JH2-H3 is dependent on the dihedral angle (Karplus relationship). The different relative stereochemistry leads to different favored conformations and thus different dihedral angles and J values.[8][9] |
| H3 (CH-Cy) | δ 1.60 (m) | δ 1.45 (m) | The chemical shift of H3 is influenced by the through-space proximity of the C2-amino and C2-methyl groups. |
| C2-CH₃ | δ 1.10 (d, J = 6.5 Hz) | δ 1.05 (d, J = 6.5 Hz) | Subtle shifts due to differing magnetic anisotropy from the neighboring cyclohexyl group conformation. |
| C3-CH₃ | δ 0.90 (d, J = 7.0 Hz) | δ 0.95 (d, J = 7.0 Hz) | Affected by the proximity and orientation of the C2-amino group. |
| NH₂ | δ 1.30 (br s) | δ 1.30 (br s) | Typically a broad singlet, less useful for differentiation unless intramolecular H-bonding creates a difference. |
Carbon chemical shifts are also sensitive to the steric environment.
| Carbon Assignment | Diastereomer A (syn - Illustrative) | Diastereomer B (anti - Illustrative) | Rationale for Difference |
| C2 (CH-NH₂) | δ 54.5 | δ 55.8 | Steric compression (gamma-gauche effect) can cause upfield shifts. The relative orientation of the bulky cyclohexyl group to C2 differs. |
| C3 (CH-Cy) | δ 48.0 | δ 49.2 | Similar to C2, the steric environment dictates the precise chemical shift. |
| C2-CH₃ | δ 21.5 | δ 20.1 | The orientation relative to the bulky cyclohexyl group influences shielding. |
| C3-CH₃ | δ 16.0 | δ 17.5 | Influenced by the steric and electronic environment created by the C2 substituents. |
For complex molecules, 1D NMR spectra can be ambiguous. 2D NMR techniques are essential for confirming assignments.[10][11]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks. A cross-peak between two signals indicates they are J-coupled. This is invaluable for confirming which methine proton (H2 or H3) is coupled to which methyl group.[12][13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH). This provides an unambiguous link between the ¹H and ¹³C spectra, confirming, for example, which ¹³C signal at ~55 ppm corresponds to the ¹H signal at ~2.8 ppm.[13][14]
Caption: Conceptual 2D NMR correlations for structural assignment.
Infrared (IR) Spectroscopy
While less definitive than NMR, IR spectroscopy can reveal subtle differences between diastereomers, particularly related to hydrogen bonding.
Causality: The N-H stretching vibrations of the primary amine are sensitive to their environment.[15] One diastereomer might favor an intramolecular hydrogen bond between the NH₂ group and a region of electron density on the cyclohexyl ring, which is sterically impossible in the other isomer. This would lead to changes in the N-H stretching frequencies.
| Vibrational Mode | Diastereomer A (syn - Illustrative) | Diastereomer B (anti - Illustrative) | Rationale for Difference |
| N-H Stretch | 3380, 3300 cm⁻¹ (sharp) | 3375, 3295 cm⁻¹ (slightly broader) | Primary amines typically show two N-H stretching bands (asymmetric and symmetric).[16] A slight shift to lower wavenumber and broadening in one isomer could suggest a weak intramolecular hydrogen bonding interaction not present in the other.[17] |
| C-H Stretch | 2960-2850 cm⁻¹ | 2960-2850 cm⁻¹ | Generally, the aliphatic C-H stretches are very similar and not useful for differentiation. |
| N-H Bend | ~1610 cm⁻¹ | ~1610 cm⁻¹ | The scissoring vibration of the NH₂ group is typically not sensitive enough to the overall molecular shape to be a reliable diagnostic tool for these diastereomers. |
Mass Spectrometry (MS)
Under standard Electron Ionization (EI), the mass spectra of diastereomers are often very similar or identical because fragmentation is primarily driven by the molecule's constitution, not its stereochemistry.[18][19] However, differences can sometimes be observed in the relative abundances of certain fragment ions if the stereochemistry influences the stability of a particular transition state during fragmentation.[20]
Causality: A specific stereochemical arrangement might facilitate a particular fragmentation pathway, such as a McLafferty rearrangement or a cyclization-elimination, leading to a more abundant daughter ion compared to the other diastereomer where this pathway is sterically hindered.
| m/z | Ion Identity | Diastereomer A (syn - Illustrative Rel. Abundance) | Diastereomer B (anti - Illustrative Rel. Abundance) | Rationale for Difference |
| 155 | [M]⁺ | 5% | 5% | The molecular ion is expected to be identical in intensity. |
| 140 | [M-CH₃]⁺ | 30% | 35% | Loss of a methyl group. Subtle differences in the stability of the resulting carbocation might exist. |
| 83 | [C₆H₁₁]⁺ | 65% | 60% | Cyclohexyl cation. Cleavage of the C3-Cyclohexyl bond. |
| 44 | [CH₃CH=NH₂]⁺ | 100% (Base Peak) | 100% (Base Peak) | The most stable fragment resulting from alpha-cleavage, a characteristic fragmentation for amines. This is likely to be the base peak for both isomers. |
Note: Advanced MS techniques, such as tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID), can sometimes enhance the differences in fragmentation patterns between stereoisomers.[21]
Conclusion
The unambiguous differentiation of the syn and anti diastereomers of this compound is a task that relies heavily on the resolving power of NMR spectroscopy. While IR and MS provide valuable confirmatory data, it is the distinct chemical shifts and, most critically, the vicinal coupling constants observed in the ¹H NMR spectrum that provide the definitive structural evidence. The application of 2D NMR techniques like COSY and HSQC is essential for the self-validating assignment of these key signals. This comprehensive, multi-technique approach ensures the scientific integrity required for the rigorous characterization of chiral molecules in research and development settings.
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comparative study of catalytic systems for cyclohexylamine synthesis
A Senior Application Scientist's Guide to Catalytic Systems for Cyclohexylamine Synthesis
Introduction: Navigating the Synthesis of a Cornerstone Chemical
Cyclohexylamine (CHA) is a foundational chemical intermediate with broad industrial significance. Its applications span from the production of rubber vulcanization accelerators and boiler water corrosion inhibitors to its role as a precursor in manufacturing nylon, artificial sweeteners, pharmaceuticals, and agrochemicals.[1][2][3] The efficient and selective synthesis of CHA is, therefore, a topic of continuous research and industrial optimization.
Industrially, CHA is produced via several key pathways, primarily the catalytic hydrogenation of aniline and the reductive amination of cyclohexanol, cyclohexanone, or phenol.[3][4] Each route presents unique challenges, particularly concerning catalyst activity, selectivity towards the desired primary amine, and the suppression of byproducts like dicyclohexylamine (DCHA).
This guide offers a comparative analysis of the dominant catalytic systems employed for CHA synthesis. As a senior application scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind catalyst selection and process design. We will explore the performance of noble metals, earth-abundant non-noble metals, and bimetallic formulations, supported by experimental data, to provide researchers and process chemists with a robust framework for making informed decisions in the lab and during scale-up.
Overview of Primary Synthetic Pathways
The selection of a synthetic route to cyclohexylamine is often dictated by feedstock availability, cost, and the desired purity of the final product. The three most prevalent catalytic routes starting from common industrial feedstocks are illustrated below.
Caption: Major catalytic routes to cyclohexylamine.
Part 1: Catalytic Hydrogenation of Aniline
The direct hydrogenation of aniline is the most established route for CHA production.[3] The reaction involves the saturation of the aromatic ring with hydrogen, typically under pressure and at elevated temperatures. The primary challenge is managing selectivity to prevent the formation of byproduct secondary amines, such as dicyclohexylamine (DCHA) and N-phenylcyclohexylamine (N-PCHA), which arise from condensation reactions.[5]
Mechanism & Causality of Byproduct Formation
The generally accepted pathway involves the adsorption of aniline onto the catalyst surface, followed by stepwise or simultaneous addition of hydrogen to the aromatic ring.[6] Dicyclohexylamine formation is a significant issue, occurring through a condensation reaction between two cyclohexylamine molecules or between cyclohexylamine and an intermediate imine, with the elimination of ammonia.[5] Catalyst choice and the addition of reaction modifiers are critical to suppress these secondary reactions.
Comparative Catalyst Performance
Noble Metal Catalysts (Rh, Ru, Pd, Pt) Noble metals are highly active for aniline hydrogenation, often allowing for milder reaction conditions compared to their non-noble counterparts.
-
Rhodium (Rh): Widely regarded as one of the most effective catalysts, Rh-based systems (e.g., Rh/Al₂O₃) demonstrate excellent activity and high selectivity to CHA. At 80°C and 8 MPa of CO₂ pressure, a 5% Rh/Al₂O₃ catalyst can achieve over 95% aniline conversion with 93% selectivity to cyclohexylamine.[7]
-
Ruthenium (Ru): Ru catalysts are also highly active. A key strategy to enhance selectivity with Ru is the addition of basic modifiers. Theoretical and experimental studies have shown that hydroxide ions from additives like LiOH can inhibit side reactions, pushing selectivity towards CHA to nearly 100% by decreasing the adsorption energy of the product and preventing the formation of enamine intermediates.[8]
-
Palladium (Pd) & Platinum (Pt): While active, Pd and Pt catalysts are also frequently used in various hydrogenation reactions.[7] However, for aniline hydrogenation, they may require more stringent process control to achieve the high selectivities offered by Rh and Ru.
Non-Noble Metal Catalysts (Ni, Co) These catalysts present a cost-effective alternative, though they often demand more forcing reaction conditions (higher temperatures and pressures).[9]
-
Nickel (Ni): Supported nickel catalysts and Raney Nickel are common industrial choices.[10] However, without modification, Ni catalysts can lead to significant amounts of DCHA. For instance, hydrogenation over a Ni/γ-Al₂O₃ catalyst at 180°C can result in 100% aniline conversion, but the combined yield of CHA and DCHA is roughly 50% each.[11] The addition of ammonia is often necessary to improve selectivity, albeit sometimes at the cost of reaction rate.[5]
-
Cobalt (Co): Cobalt-based catalysts, often on supports like calcium carbonate, are also used industrially.[4] Their performance is highly sensitive to promoters. The addition of alkali metal carbonates like Na₂CO₃ can greatly enhance selectivity to CHA by restricting the adsorption of aniline and inhibiting subsequent condensation reactions, although this can also decrease overall activity.[12][13]
Performance Data Summary: Aniline Hydrogenation
| Catalyst System | Support | Temp. (°C) | Pressure | Aniline Conv. (%) | CHA Selectivity (%) | Key Byproducts | Reference |
| 5% Rh | Al₂O₃ | 80 | 8 MPa (CO₂) | >95 | 93 | DCHA | [7] |
| Ru | Supported | - | - | High | >99 (with LiOH) | DCHA, N-PCHA | [8] |
| Ni | γ-Al₂O₃ | 180 | - | 100 | ~50 | DCHA (~50%) | [11] |
| Co | CaCO₃ | - | Vapor Phase | High | >99 (with Na₂CO₃) | DCHA, N-PCHA | [12] |
Part 2: Reductive Amination of Phenols
Synthesizing CHA from phenol is an attractive "green" alternative, especially with the increasing availability of bio-derived phenols from lignin.[14][15] This one-pot process involves the initial hydrogenation of phenol to cyclohexanone, which then reacts with ammonia to form an imine, followed by a final hydrogenation step to yield CHA.[16]
Mechanism & Catalyst Functionality
This pathway requires a catalyst with bifunctional capabilities: hydrogenation and dehydration/condensation. The balance between these functions is critical. If the hydrogenation of the intermediate imine is slow, it can lead to undesired side reactions.
Comparative Catalyst Performance
-
Nickel (Ni): Non-noble Ni catalysts have shown exceptional promise for this transformation. A key finding is the importance of the support's properties. For instance, Ni/Al₂O₃ has been shown to be highly effective, achieving a 99% yield of CHA.[15] The moderate acidity of the alumina support is believed to facilitate the necessary dehydration and condensation steps.[15]
-
Palladium (Pd): While effective for phenol hydrogenation, Pd-based catalysts often favor the formation of secondary amines, particularly when another amine is used as the nitrogen source instead of ammonia.[17][18] Low-coordination Pd sites (edges and corners) appear to favor the amination reaction.[17]
-
Rhodium (Rh): In contrast to Pd, Rh catalysts show excellent selectivity for the formation of the primary amine (CHA) from phenol and ammonia.[16]
Performance Data Summary: Phenol Reductive Amination
| Catalyst System | Support | Temp. (°C) | Pressure (H₂) | Phenol Conv. (%) | CHA Yield (%) | Key Byproducts | Reference |
| Ni | Al₂O₃ | 160 | 55 bar | >99 | 99 | DCHA | [15] |
| Pd/C | Carbon | 100 | - | High | - (favors secondary amines) | N-substituted anilines | [18] |
| Rh/C | Carbon | 100 | 2.5 bar | ~80 | - (favors secondary amines) | Cyclohexanone | [16] |
Part 3: Reductive Amination of Cyclohexanone & Cyclohexanol
This route utilizes cyclohexanone or its precursor, cyclohexanol, as the starting material. The mechanism involves the formation of an imine intermediate from cyclohexanone and ammonia, which is then hydrogenated.[19] If cyclohexanol is the feedstock, an initial dehydrogenation step to cyclohexanone is required, a process often described by the "borrowing hydrogen" methodology.[20]
Comparative Catalyst Performance
-
Nickel (Ni): Nickel catalysts are highly effective for this route. In aqueous ammonia, Raney Ni, Ni/Al₂O₃, and Ni/C can all achieve over 85% conversion and 90% CHA selectivity at elevated temperatures.[21] Ni/C demonstrates excellent stability and can be recycled multiple times without significant loss of activity.[21]
-
Rhodium (Rh): Monometallic Rh/SiO₂ is a highly selective catalyst, achieving 99.1% selectivity to CHA, although conversion may be moderate (e.g., 83.4%).[22]
-
Bimetallic Rh-Ni: The synergy between Rh and Ni creates a superior catalytic system. The addition of a small amount of Ni to a Rh/SiO₂ catalyst dramatically improves performance. A 2 wt.% NiRh/SiO₂ catalyst can achieve nearly 100% conversion of cyclohexanone with 96.6% selectivity to CHA under mild conditions (100°C, 2 bar H₂).[22][23] This enhancement is attributed to improved metal dispersion and modified electronic properties.[22][24]
Performance Data Summary: Cyclohexanone Reductive Amination
| Catalyst System | Support | Temp. (°C) | Pressure | Substrate Conv. (%) | CHA Selectivity (%) | Reusability | Reference |
| Monometallic Rh | SiO₂ | 100 | 2 bar H₂, 4 bar NH₃ | 83.4 | 99.1 | - | [22] |
| Bimetallic 2% Ni-Rh | SiO₂ | 100 | 2 bar H₂, 4 bar NH₃ | 99.8 | 96.6 | Stable for 4 cycles | [22][25] |
| Ni/C | Carbon | 180 | 2 MPa (in H₂O) | >85 | >90 | Stable for 6 cycles | [21] |
| Ru/ZrO₂ | ZrO₂ | 95 | 2 MPa | 100 | 90.0 | - | [26] |
Experimental Protocols & Workflow
Providing reproducible protocols is essential for validating claims. Below are representative procedures for key synthetic routes.
General Experimental Workflow
Caption: A generalized workflow for catalytic amination reactions.
Protocol 1: Reductive Amination of Cyclohexanone with a Bimetallic Rh-Ni/SiO₂ Catalyst
This protocol is adapted from the methodology described by Morales, K., et al. (2024).[22]
-
Catalyst Activation: The synthesized Rh-Ni/SiO₂ catalyst is reduced prior to use. This is a critical step to generate the active metallic sites. The catalyst is typically treated in a U-shaped reactor under a flow of H₂ (e.g., 40 mL/min) at elevated temperatures (e.g., 400°C) for several hours.[27]
-
Reactor Charging: A 100 mL glass-coated batch reactor is charged with the activated catalyst (e.g., 100 mg), cyclohexanone (substrate), and a solvent (e.g., 50 mL of cyclohexane). The substrate-to-metal molar ratio is a key parameter to control (e.g., 100:1 cyclohexanone/Rh).
-
System Purge: The reactor is sealed and purged with an inert gas like argon or nitrogen to remove air.
-
Reaction Initiation: The reactor is heated to the desired temperature (e.g., 100°C) with vigorous stirring (e.g., 800 rpm).
-
Pressurization: The reactor is first pressurized with ammonia (NH₃) to a specific partial pressure (e.g., 4 bar) and then with hydrogen (H₂) to the final total pressure (e.g., adding 2 bar H₂ for a total of 6 bar).
-
Reaction Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine conversion and selectivity.
-
Work-up: After the reaction is complete (e.g., 3-5 hours), the reactor is cooled to room temperature and carefully depressurized. The catalyst is separated by filtration, and the liquid product is analyzed. The catalyst can be washed, dried, and stored for reusability tests.
Conclusion and Key Considerations for Catalyst Selection
The synthesis of cyclohexylamine can be achieved with high efficiency and selectivity via multiple catalytic routes. The optimal choice is a function of economic, logistical, and performance requirements.
-
For High Selectivity from Aniline: Rhodium and Ruthenium catalysts, particularly when modified with basic additives, offer the highest selectivity to the primary amine, minimizing the formation of DCHA.[7][8] This is crucial for applications requiring high-purity CHA.
-
For Cost-Effective Production: Non-noble metal catalysts like Nickel and Cobalt are the industrial workhorses due to their lower cost.[4][5] However, achieving high selectivity often requires more stringent operating conditions and the use of additives like ammonia, which can complicate downstream processing.
-
For Sustainable Feedstocks: The reductive amination of phenol using catalysts like Ni/Al₂O₃ represents a highly promising green route, directly converting a bio-renewable feedstock into a valuable amine with excellent yields.[14][15]
-
For Mild Conditions & High Conversion: Bimetallic catalysts, such as Rh-Ni/SiO₂, demonstrate remarkable synergy, enabling near-quantitative conversion under mild conditions for the amination of cyclohexanone.[22][25] This approach highlights a modern design principle where a secondary, cheaper metal can significantly boost the performance of a primary noble metal catalyst.
Future research will likely focus on further improving the stability and selectivity of low-cost, non-noble metal catalysts and expanding the scope of routes from biomass-derived feedstocks to create a more sustainable chemical industry.
References
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Morales, K., et al. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Available at: [Link]
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The Importance of Cyclohexylamine (CHA) in Industrial Applications. (2024). Medium. Available at: [Link]
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Valeš, R., et al. (2023). Effect of alkali metal promoters on catalytic performance of Co-based catalysts in selective hydrogenation of aniline to cyclohexylamine. Polish Journal of Chemical Technology. Available at: [Link]
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Cyclohexylamine: an important industrial raw material. (2024). LinkedIn. Available at: [Link]
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CYCLOHEXYLAMINE. Ataman Kimya. Available at: [Link]
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CYCLOHEXYLAMINE. Ataman Kimya. Available at: [Link]
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Morales, K., et al. (2024). Rh–Ni Bimetallic Catalysts for Enhanced Production of Cyclohexylamine via Reductive Amination. MDPI. Available at: [Link]
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Cuypers, T., et al. (2020). Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. Green Chemistry. Available at: [Link]
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Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. ResearchGate. Available at: [Link]
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Wang, Z., et al. (2016). Nickel Catalyzed Conversion of Cyclohexanol into Cyclohexylamine in Water and Low Boiling Point Solvents. MDPI. Available at: [Link]
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Reductive amination of cyclohexanone via bimetallic Rh-Ni catalysts: A pathway to improved catalytic efficiency. UPCommons. Available at: [Link]
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Reductive amination of cyclohexanone via bimetallic Rh-Ni catalysts: A pathway to improved catalytic efficiency. FUTUR. Available at: [Link]
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Amination of cyclohexanone and cyclohexanol/cyclohexanone in the presence of ammonia and hydrogen using copper or a group VIII metal supported on a carrier as the catalyst. ResearchGate. Available at: [Link]
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Arteaga-Pérez, L.E., et al. (2021). Reductive amination of phenol over Pd-based catalysts: elucidating the role of the support and metal nanoparticle size. RSC Publishing. Available at: [Link]
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Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. ProQuest. Available at: [Link]
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Chen, J., et al. (2015). Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. RSC Publishing. Available at: [Link]
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Hydrogenation Of Aniline. ResearchGate. Available at: [Link]
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Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. Lirias - KU Leuven. Available at: [Link]
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Single-atom cobalt catalysts for chemoselective hydrogenation of nitroarenes to anilines. Huadong Shifan Daxue. Available at: [Link]
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Using cyclohexanone as the starting material, describe how each of... Pearson+. Available at: [Link]
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Aniline conversion over nickel-chromium catalyst in hydrogen atmosphere. ETDEWEB - OSTI. Available at: [Link]
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STUDY OF ANILINE HYDROGENATION IN THE PRESENCE OF DEPOSITED NICKEL NANOSTRUCTURED CATALYSTS. ResearchGate. Available at: [Link]
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Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. NIH. Available at: [Link]
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Cyclohexylamine Catalyst. WOBO Scientific. Available at: [Link]
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Vapour phase catalytic hydrogenation of aniline. etd@IISc. Available at: [Link]
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Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. Available at: [Link]
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Reductive amination of cyclohexanone in the presence of cyclohexanol over zeolites Hβ and HY. ResearchGate. Available at: [Link]
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Hydrogenation of aniline to cyclohexylamine in supercritical carbon dioxide: Significance of phase behaviour. ResearchGate. Available at: [Link]
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An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/γ-Al2O3. ResearchGate. Available at: [Link]
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One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst. RSC Publishing. Available at: [Link]
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The reaction scheme for the reductive amination of cyclohexanone with... ResearchGate. Available at: [Link]
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Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. Synfacts. Available at: [Link]
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Direct reductive amination of cyclohexanone. ResearchGate. Available at: [Link]
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Study on Ru/ZrO2 Catalyzed Reductive Amination of Cyclohexanone to Cyclohexylamine. CNKI. Available at: [Link]
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Hydrogenation of Aniline to Cyclohexylamine with Platinum Metal Catalysts. ACS Publications. Available at: [Link]
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Cobalt‐catalyzed hydrogenation of nitroarenes to anilines. ResearchGate. Available at: [Link]
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General synthesis of primary amines via reductive amination employing a reusable nickel catalyst. ResearchGate. Available at: [Link]
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Reductive amination. Wikipedia. Available at: [Link]
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Scalable and sustainable synthesis of chiral amines by biocatalysis. NIH. Available at: [Link]
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A Comparative Investigation into the Biological Activity of 3-Cyclohexylbutan-2-amine Enantiomers: A Proposed Research Guide
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chirality in Bioactivity
3-Cyclohexylbutan-2-amine is a chiral molecule that, like many pharmaceuticals and bioactive compounds, exists as a pair of non-superimposable mirror images known as enantiomers: (R)-3-Cyclohexylbutan-2-amine and (S)-3-Cyclohexylbutan-2-amine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. These differences can manifest in their pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the drug's effect on the body). One enantiomer may be therapeutically active while the other is inactive or, in some cases, may even contribute to undesirable side effects.
A thorough investigation into the distinct biological profiles of each enantiomer is therefore a critical step in the research and development of any chiral compound for therapeutic or other applications. To date, the scientific literature presents a notable gap in the comparative biological evaluation of the enantiomers of this compound. This guide is designed to provide researchers with a comprehensive, hypothetical framework for the systematic investigation of these enantiomers, from their chemical resolution to their comparative biological and pharmacological profiling. While direct experimental data for this specific compound is not yet available in published literature, the methodologies outlined herein are based on established principles of stereopharmacology and provide a robust starting point for such an investigation.
Postulated Biological Activities: An Informed Hypothesis
Based on the structural motifs present in this compound, which include a cyclohexyl ring and a butan-2-amine backbone, it is plausible to hypothesize that its enantiomers may interact with a variety of biological targets. The butan-2-amine structure is reminiscent of amphetamine and its analogues, suggesting potential activity at monoamine transporters and receptors. The cyclohexyl group, a bulky lipophilic moiety, can influence receptor binding and membrane permeability.
Therefore, a primary area of investigation should be the compound's effects on the central nervous system, particularly its interaction with dopaminergic, serotonergic, and adrenergic systems. Additionally, the broad biological activities of cyclohexylamine derivatives, which have been reported to include antimicrobial properties, warrant an investigation into this potential application.
Proposed Research Workflow
The following is a proposed workflow for a comprehensive comparison of the biological activities of the (R) and (S)-enantiomers of this compound.
Caption: Proposed workflow for the comparative analysis of this compound enantiomers.
Part 1: Enantioselective Synthesis or Chiral Resolution
To study the individual enantiomers, they must first be obtained in high enantiomeric purity. This can be achieved either through enantioselective synthesis or by resolving a racemic mixture. The latter is often more accessible for initial studies.
Protocol for Chiral Resolution via Diastereomeric Salt Formation:
-
Racemic Amine Preparation: Synthesize racemic this compound.
-
Selection of Resolving Agent: Choose a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, or (+)-camphor-10-sulfonic acid) to form diastereomeric salts with the racemic amine.
-
Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol) and add an equimolar amount of the chiral resolving agent.
-
Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt should crystallize out preferentially due to its lower solubility.
-
Isolation and Purification: Isolate the crystals by filtration. The purity of the diastereomer can be enhanced by recrystallization.
-
Liberation of the Enantiomer: Treat the purified diastereomeric salt with a base (e.g., NaOH) to liberate the free amine (one enantiomer). Extract the enantiomerically pure amine with an organic solvent.
-
Isolation of the Second Enantiomer: The other enantiomer can be recovered from the mother liquor from the crystallization step by basification and extraction.
-
Purity Assessment: Determine the enantiomeric excess (e.e.) of each separated amine using a suitable chiral chromatography method (e.g., chiral HPLC or GC).
Part 2: Comparative In Vitro Biological Assays
Rationale: To determine the affinity of each enantiomer for key CNS targets.
Methodology:
-
Targets: Dopamine transporter (DAT), Serotonin transporter (SERT), Norepinephrine transporter (NET), and Dopamine D1-D5, Serotonin 5-HT1A, 5-HT2A/2C, and Adrenergic α1, α2, β1, β2 receptors.
-
Assay: Competitive radioligand binding assays using cell membranes expressing the target receptor or transporter.
-
Procedure: Incubate varying concentrations of each enantiomer with the membrane preparation and a specific radioligand for each target.
-
Data Analysis: Determine the inhibition constant (Ki) for each enantiomer at each target. A lower Ki value indicates higher binding affinity.
Rationale: To determine if the enantiomers act as agonists, antagonists, or allosteric modulators at the receptors for which they show significant binding affinity.
Methodology:
-
For G-protein coupled receptors (GPCRs):
-
cAMP Assay: For receptors coupled to adenylyl cyclase (e.g., some adrenergic and dopaminergic receptors). Measure the stimulation or inhibition of cAMP production.
-
Calcium Flux Assay: For receptors coupled to phospholipase C (e.g., 5-HT2A receptors). Measure changes in intracellular calcium levels.
-
-
For Monoamine Transporters:
-
Neurotransmitter Uptake Assay: Use synaptosomes or cells expressing the transporters to measure the inhibition of radiolabeled dopamine, serotonin, or norepinephrine uptake.
-
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists/inhibitors) and the maximal efficacy (Emax) for each enantiomer.
Rationale: To evaluate the potential antimicrobial activity of each enantiomer.
Methodology:
-
Organisms: A panel of representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungi (e.g., Candida albicans, Aspergillus niger).
-
Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Procedure: Prepare serial dilutions of each enantiomer in a 96-well plate and inoculate with a standardized suspension of the test microorganism.
-
Data Analysis: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after a specified incubation period.
Data Presentation: A Framework for Comparison
The experimental data should be organized in clear, comparative tables to facilitate the identification of stereospecific differences in biological activity.
Table 1: Comparative Receptor and Transporter Binding Affinities (Ki, nM)
| Target | (R)-3-Cyclohexylbutan-2-amine | (S)-3-Cyclohexylbutan-2-amine |
| DAT | ||
| SERT | ||
| NET | ||
| D2 Receptor | ||
| 5-HT2A Receptor | ||
| α1-Adrenergic |
Table 2: Comparative Functional Activity (EC50/IC50, nM; Emax, %)
| Assay | (R)-Enantiomer | (S)-Enantiomer |
| D2 Receptor (cAMP) | ||
| 5-HT2A Receptor (Ca2+ flux) | ||
| Dopamine Uptake |
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL)
| Microorganism | (R)-Enantiomer | (S)-Enantiomer |
| S. aureus | ||
| E. coli | ||
| C. albicans |
Illustrative Signaling Pathway
The following diagram illustrates a generic GPCR signaling pathway that could be modulated by the this compound enantiomers, leading to downstream cellular responses.
A Senior Application Scientist's Guide to the Efficacious Purification of Cyclohexylamines
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. Cyclohexylamines, a class of compounds integral to the synthesis of pharmaceuticals, corrosion inhibitors, and rubber chemicals, are no exception. The presence of impurities, such as isomers, unreacted starting materials, or byproducts like dicyclohexylamine, can significantly impact reaction yields, product efficacy, and safety profiles. This guide provides an in-depth comparison of the primary methods for purifying cyclohexylamines: distillation, crystallization, and chromatography. We will delve into the mechanistic principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their efficacy based on available data, empowering you to make informed decisions for your specific purification challenges.
The Criticality of Purity in Cyclohexylamine Applications
Cyclohexylamine and its derivatives are foundational building blocks in numerous chemical syntheses. For instance, they are key intermediates in the production of sulfenamide accelerators for rubber vulcanization and serve as corrosion inhibitors in boiler water treatment.[1] In the pharmaceutical industry, the stereoisomeric purity of substituted cyclohexylamines can be critical to a drug's therapeutic effect and to avoid off-target effects. The presence of closely related impurities can complicate downstream processing and compromise the quality of the final active pharmaceutical ingredient (API). Therefore, selecting an appropriate purification strategy is a critical step that influences not only the purity of the final product but also the overall efficiency and economics of the process.
Distillation: The Workhorse for Volatile Amines
Distillation separates components of a liquid mixture based on differences in their boiling points.[2][3] For cyclohexylamine, which has a boiling point of approximately 134°C, distillation is a commonly employed purification method, particularly for large-scale industrial applications.
Fractional Distillation
Fractional distillation is an enhancement of simple distillation that uses a fractionating column to separate liquids with close boiling points.[4][5] This technique is essentially a series of consecutive distillations, allowing for a much finer separation.
Causality in Experimental Choices: The efficiency of a fractional distillation column, often described in terms of "theoretical plates," is crucial.[4][5] A higher number of theoretical plates allows for the separation of compounds with very similar boiling points. For the separation of cyclohexylamine from impurities like dicyclohexylamine or aniline, a well-packed and sufficiently long column is essential.
Experimental Protocol: Fractional Distillation of Cyclohexylamine
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.[4]
-
Charging the Flask: Charge the round-bottom flask with the crude cyclohexylamine mixture and add boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle. The goal is to establish a gradual temperature gradient up the column.
-
Equilibration: As the mixture boils, vapor will rise through the fractionating column. Allow the column to equilibrate by observing the condensation and re-vaporization of the liquid on the packing material.
-
Collection of Fractions: Collect the distillate in separate fractions based on the temperature reading at the distillation head. The first fraction will be enriched in the lower-boiling point components. The main fraction, containing the purified cyclohexylamine, is collected at its characteristic boiling point.
-
Purity Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected Performance: For mixtures with a significant difference in boiling points, fractional distillation can achieve high purity, often exceeding 99%. However, for isomers with very close boiling points, achieving baseline separation can be challenging and may result in lower yields due to the need for a large number of theoretical plates and a slow distillation rate.[4][6]
Azeotropic and Extractive Distillation
When simple fractional distillation is ineffective due to the formation of azeotropes (constant boiling mixtures), more advanced techniques like azeotropic or extractive distillation are employed. Cyclohexylamine forms an azeotrope with water, which can limit the concentration achievable by simple distillation of aqueous solutions.[7]
-
Azeotropic Distillation: This involves adding an entrainer that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal. For instance, in the separation of a cyclohexane-isopropanol azeotrope, water can be used as an extraction agent to break the azeotrope.[1][8]
-
Extractive Distillation: In this method, a high-boiling solvent is added to the mixture to alter the relative volatilities of the components, facilitating their separation. This technique is particularly useful for separating mixtures with very close boiling points or azeotropes.
dot
Caption: Workflow for Azeotropic Distillation.
Crystallization: Precision Purification through Solid-State Structure
Crystallization is a powerful purification technique for solid compounds, or for liquids that can be converted into solid derivatives.[9][10] The principle lies in the fact that molecules of the same compound will pack into a well-defined crystal lattice, while impurities are excluded and remain in the solvent.[11]
Fractional Crystallization of Salts
For amines like cyclohexylamine, which are liquids at room temperature, a highly effective purification method is the formation of a salt, followed by recrystallization.[12] The resulting salt is a solid with distinct solubility properties.
Causality in Experimental Choices: The choice of the acid to form the salt and the recrystallization solvent is critical. The ideal scenario is a salt that is highly soluble in a hot solvent but poorly soluble at low temperatures, while the impurities remain in solution.[10] Hydrochloric acid is commonly used to form the hydrochloride salt of amines. The choice of solvent often requires empirical screening, with alcohols like methanol or ethanol being common starting points.
Experimental Protocol: Purification of Cyclohexylamine via its Hydrochloride Salt
-
Dissolution: Dissolve the crude cyclohexylamine in a suitable organic solvent (e.g., diethyl ether or isopropanol).
-
Salt Formation: Cool the solution in an ice bath. Slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble anhydrous HCl gas through the solution while stirring. The cyclohexylamine hydrochloride salt will precipitate.
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization:
-
Transfer the crude salt to a clean flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the salt completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
-
Collection of Pure Crystals: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry them thoroughly.
-
Liberation of the Free Amine: Dissolve the purified salt in water and add a strong base (e.g., NaOH) to regenerate the free amine. The amine can then be extracted with an organic solvent, dried, and the solvent removed to yield the purified cyclohexylamine.
Expected Performance: This method can yield very high purity, often exceeding 99.5%, especially for the removal of isomeric impurities where the salts may have significantly different crystal packing energies and solubilities.[12] However, the multi-step process can lead to a lower overall yield compared to a single-step distillation.
dot
Caption: Recrystallization of Cyclohexylamine Hydrochloride.
Chromatography: High-Resolution Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For cyclohexylamine purification, preparative liquid chromatography is the most relevant.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful tool for isolating pure compounds from complex mixtures and is particularly useful for purifying small to medium quantities of material with very high purity.[13][14]
Causality in Experimental Choices: The choice of stationary phase and mobile phase is paramount for achieving good separation. For amines, reversed-phase chromatography on a C18 column is common. However, the basic nature of amines can lead to poor peak shape (tailing) due to interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, a mobile phase with a basic modifier (e.g., triethylamine) or a pH adjustment is often necessary. Alternatively, specialized "base-deactivated" columns can be used.
Experimental Protocol: Preparative HPLC of Cyclohexylamine
-
Method Development: Develop an analytical HPLC method to determine the optimal stationary phase and mobile phase for separating cyclohexylamine from its impurities.
-
Column Equilibration: Equilibrate the preparative HPLC column with the chosen mobile phase until a stable baseline is achieved.
-
Sample Injection: Dissolve the crude cyclohexylamine in the mobile phase and inject it onto the column. The amount of sample that can be loaded depends on the column dimensions and the separation efficiency.[15]
-
Elution and Fraction Collection: Elute the components from the column with the mobile phase. Collect fractions as the detector (typically UV) indicates the elution of peaks.
-
Fraction Analysis and Pooling: Analyze the collected fractions for purity. Pool the fractions containing the pure cyclohexylamine.
-
Solvent Removal: Remove the mobile phase solvent from the pooled fractions, typically by rotary evaporation, to obtain the purified cyclohexylamine.
Expected Performance: Preparative HPLC can achieve the highest levels of purity, often exceeding 99.9%. It is particularly effective for separating closely related isomers that are difficult to resolve by other methods. However, it is generally more expensive and less scalable than distillation or crystallization, making it more suitable for high-value compounds or laboratory-scale purifications.[16][17]
Comparative Analysis of Purification Methods
| Method | Principle | Typical Purity | Typical Yield | Scalability | Cost | Best Suited For |
| Fractional Distillation | Difference in boiling points[2] | >99% (for significant bp difference) | High | Excellent | Low | Large-scale purification of thermally stable, volatile amines with differing boiling points. |
| Crystallization of Salts | Differential solubility of solid derivatives[10] | >99.5%[12] | Moderate to High | Good | Moderate | High-purity purification, including separation of isomers, at lab to medium scale. |
| Preparative HPLC | Differential partitioning between mobile and stationary phases[2] | >99.9% | Moderate | Poor | High | Ultra-high purity purification of small to medium quantities, especially for valuable or difficult-to-separate mixtures.[17] |
Conclusion
The choice of purification method for cyclohexylamines is a multifaceted decision that depends on the specific impurities present, the desired final purity, the scale of the operation, and economic considerations.
-
Fractional distillation is the method of choice for large-scale, cost-effective purification when the impurities have sufficiently different boiling points.
-
Crystallization via salt formation offers a robust and highly effective method for achieving high purity, particularly for removing isomeric impurities, and is well-suited for laboratory and pilot-plant scales.
-
Preparative HPLC provides the highest achievable purity and is invaluable for challenging separations, albeit at a higher cost and lower throughput, making it ideal for research and the purification of high-value compounds.
A thorough understanding of the principles and practicalities of each technique, as outlined in this guide, will enable the selection of the most efficacious purification strategy for your specific needs, ensuring the quality and integrity of your final products.
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The Conformation Question: A Comparative Guide to Analyzing 3-Cyclohexylbutan-2-amine
For researchers and professionals in drug development, understanding the three-dimensional shape, or conformation, of a molecule is paramount. A molecule's conformation dictates its biological activity, its interaction with target receptors, and its overall efficacy. 3-Cyclohexylbutan-2-amine, a chiral amine with significant flexibility, presents a compelling case study for exploring the conformational landscape. Its structure, featuring a rotatable cyclohexyl group and a flexible butyl chain, allows it to adopt numerous low-energy shapes, each with potentially different properties.
This guide provides an in-depth comparison of the primary methodologies used to elucidate the conformational preferences of flexible molecules like this compound: computational modeling and experimental analysis. We will delve into the causality behind experimental and computational choices, present self-validating protocols, and ground our discussion in authoritative sources to provide a trusted resource for your own research endeavors.
The Challenge: Unveiling the Preferred Shape of this compound
This compound possesses several rotatable single bonds, leading to a complex potential energy surface with multiple local minima. The key conformational questions revolve around the relative orientation of the cyclohexyl ring to the butan-2-amine backbone and the spatial arrangement of the amine and methyl groups. Answering these questions is crucial for understanding how this molecule might fit into a binding pocket or participate in a chemical reaction.
Part 1: The In Silico Approach - Computational Conformational Analysis
Computational chemistry offers a powerful, predictive lens to view the conformational possibilities of a molecule before ever stepping into a lab. By calculating the potential energy of different spatial arrangements, we can identify the most stable, and therefore most probable, conformations. Density Functional Theory (DFT) has emerged as a robust and accurate method for such investigations.[1]
The Workflow: From 2D Structure to 3D Ensemble
The computational analysis is not a single calculation but a multi-step process designed to thoroughly explore the conformational space and refine the energetics of plausible structures.
Caption: Integrated workflow for computational and experimental conformational analysis.
Protocol 1: DFT-Based Conformational Analysis
This protocol outlines a best-practice approach for the conformational analysis of this compound using DFT.[2]
Objective: To identify the lowest energy conformations and their relative populations at room temperature.
Methodology:
-
Initial Structure Generation:
-
Draw the 2D structure of this compound in a molecular editor and generate an initial 3D structure.
-
-
Conformational Search:
-
Causality: A comprehensive search is critical to avoid missing important low-energy structures. Molecular mechanics (MM) is used for this initial scan because it is computationally inexpensive and can rapidly explore the vast conformational space generated by rotating the single bonds.
-
Action: Perform a systematic or stochastic conformational search using an MM force field (e.g., MMFF). Retain all unique conformers within a significant energy window (e.g., 10 kcal/mol) of the global minimum to ensure all potentially relevant structures are considered.[3]
-
-
DFT Optimization and Frequency Analysis:
-
Causality: DFT provides a much more accurate description of electron distribution and, therefore, more reliable geometries and energies than MM. A frequency calculation is essential to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data for free energy calculations.[1]
-
Action: For each unique conformer from the MM search, perform a geometry optimization using a suitable DFT functional and basis set. The B3LYP functional with the 6-31G(d) basis set is a common and effective starting point for organic molecules.[3] Follow this with a frequency calculation at the same level of theory.
-
-
Energy Refinement (Optional but Recommended):
-
Causality: For even higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a larger basis set (e.g., def2-QZVP).[1] This separates the cost of geometry optimization from the higher cost of a very accurate energy calculation.
-
Action: Perform single-point energy calculations on all optimized conformers with a larger basis set.
-
-
Boltzmann Population Analysis:
-
Causality: Molecules exist as an ensemble of conformations at a given temperature. The Boltzmann distribution allows us to calculate the relative population of each conformer based on its Gibbs free energy. This is critical for comparing with experimental data, which reflects a population-weighted average.
-
Action: Using the Gibbs free energies from the frequency calculations, calculate the Boltzmann population of each conformer at a standard temperature (e.g., 298.15 K).
-
Part 2: The In-Lab Approach - Experimental Structure Elucidation
Experimental methods provide a direct measurement of molecular properties, offering a crucial real-world benchmark for computational models. For flexible molecules in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.
NMR Spectroscopy: A Window into Molecular Geometry
NMR techniques can probe the connectivity and spatial proximity of atoms within a molecule. For conformational analysis, two types of experiments are particularly insightful: the Nuclear Overhauser Effect Spectroscopy (NOESY) and the analysis of scalar (J) couplings.
Protocol 2: 2D NOESY Experiment
Objective: To identify protons that are close to each other in space (< 5 Å), providing distance constraints that define the molecule's 3D fold.[4]
Methodology:
-
Sample Preparation:
-
Causality: Sample purity and appropriate concentration are critical for high-quality NMR data. Paramagnetic impurities can severely broaden signals and interfere with the NOE effect.
-
Action: Dissolve a purified sample of this compound (typically 5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube. The solution should be free of particulate matter and dissolved oxygen.[5]
-
-
Acquisition of Standard Spectra:
-
Action: Acquire standard 1D ¹H and ¹³C spectra, as well as a 2D COSY spectrum.
-
Causality: These spectra are necessary to assign all proton and carbon signals unambiguously. A COSY spectrum is crucial to distinguish through-bond correlations from the through-space correlations seen in NOESY.
-
-
2D NOESY Experiment Setup:
-
Causality: The mixing time (d8) is the most critical parameter in a NOESY experiment. It is the period during which magnetization transfer (the NOE) occurs. For small molecules, this needs to be long enough to allow the NOE to build up.[4][6]
-
Action: Set up a 2D NOESY experiment. A typical mixing time for a small molecule like this would be in the range of 0.5 to 1.0 seconds.[4] Acquire the spectrum with an adequate number of scans (e.g., 16-32 per increment) to achieve good signal-to-noise.
-
-
Data Processing and Analysis:
-
Action: Process the 2D data with appropriate window functions and perform phasing.
-
Interpretation: Identify cross-peaks that do not appear in the COSY spectrum. A NOESY cross-peak between two protons, Hₐ and Hᵦ, indicates they are spatially close. For this compound, NOEs between protons on the cyclohexyl ring and protons on the butyl chain would be key indicators of the preferred orientation.
-
Protocol 3: J-Coupling Analysis
Objective: To determine dihedral angles from three-bond scalar coupling constants (³J).
Methodology:
-
Measure Coupling Constants:
-
Causality: The magnitude of the coupling constant between two protons separated by three bonds (³JHH) is related to the dihedral angle between them via the Karplus equation. This provides quantitative angular information.[7][8]
-
Action: Carefully measure the ³JHH values from a high-resolution 1D ¹H spectrum. Focus on the couplings between H2-H3 and H3-H4 on the butyl chain.
-
-
Apply the Karplus Equation:
-
Action: Use a parameterized Karplus equation (³J = A cos²(θ) + B cos(θ) + C) to relate the measured J-coupling to a dihedral angle θ.[9]
-
Trustworthiness: Be aware that a single J-value can correspond to multiple possible angles. This ambiguity is often resolved by using NOE data or by comparing the experimental J-values to those predicted for each computationally-derived low-energy conformer.
-
The Gold Standard: Single-Crystal X-ray Crystallography
If a suitable single crystal of this compound can be grown, X-ray crystallography can provide an unambiguous determination of its conformation in the solid state.[10][11]
Protocol 4: X-ray Crystallography (Brief)
-
Crystallization: Grow a single crystal of high quality. This is often the most challenging step.[12]
-
Data Collection: Mount the crystal on a diffractometer and expose it to a beam of X-rays.[13]
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined and refined.[13]
Caveat: The solid-state conformation may not be the most relevant one in solution, where the molecule interacts with a solvent rather than a crystal lattice. However, it provides an invaluable benchmark for a specific, stable conformation.
Part 3: A Comparative Analysis
| Feature | Computational (DFT) | Experimental (NMR) | Experimental (X-ray) |
| Phase | Gas or Solvated (Model) | Solution | Solid |
| Information | Geometries, Energies, Populations | Atom Proximity, Dihedral Angles | Precise Atomic Coordinates |
| Cost | Computational Resources | High (Instrument Time) | Moderate to High |
| Time | Hours to Days | Days | Days to Weeks (incl. crystal growth) |
| Strengths | Predictive; provides energies; can study unstable conformers.[1] | Directly measures properties in the relevant solution phase. | Unambiguous, high-resolution structure.[11] |
| Limitations | Accuracy depends on model; can miss conformers if search is poor. | Provides average data; interpretation can be complex. | Requires a good quality single crystal; solid-state packing may influence conformation.[12] |
Synergistic Integration: The Best of Both Worlds
The most powerful approach does not treat these methods as alternatives but as complementary partners. The integration of experimental data with computational techniques can enrich the interpretation and provide a level of molecular understanding that neither method can achieve alone.[14]
A robust workflow involves using computational methods to generate a set of plausible, low-energy structures. Then, properties for this ensemble, such as population-averaged J-couplings and expected NOEs, can be calculated. These predicted data are then compared directly against the experimental NMR results. A strong correlation validates the computational model. Discrepancies can guide further refinement of the computational search or suggest that the force field or functional used was not appropriate, creating a self-correcting loop that hones in on the true conformational ensemble.[15][16]
Conclusion
Determining the conformational preferences of a flexible molecule like this compound requires a multi-faceted approach. Computational methods provide an essential predictive framework, identifying the likely players in the conformational ensemble. Experimental NMR data offers the crucial real-world validation in the solution phase, providing the distance and angle constraints that define the molecule's shape. While X-ray crystallography remains the ultimate benchmark for a single conformation, it is the synergistic use of computation and NMR that delivers the most comprehensive and reliable picture of a molecule's dynamic life in solution—a picture that is essential for modern chemical research and drug discovery.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Cyclohexylbutan-2-amine
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Cyclohexylbutan-2-amine, ensuring the safety of laboratory personnel, the integrity of your facility, and the protection of our environment. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), providing not just steps, but the scientific reasoning behind them.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the inherent risks is paramount. This compound (CAS No: 855364-40-8) is a chemical compound that demands respect. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards[1]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
These classifications dictate the stringent handling and disposal procedures necessary to mitigate risk. The corrosive nature of amines, in general, means they can cause significant harm to living tissues and ecosystems if not managed correctly[2][3].
The Core Principle: Segregation and Containment
The foundational step in the proper disposal of any hazardous chemical is the prevention of unintended reactions and environmental release. This begins with meticulous segregation and robust containment.
Experimental Protocol: Waste Segregation
-
Designate a Specific Waste Container: Dedicate a clearly labeled, compatible container specifically for this compound waste. Do not mix with other waste streams, especially acidic compounds or oxidizing agents, to prevent violent reactions[2][3].
-
Container Material: Utilize containers made of materials chemically resistant to amines. High-density polyethylene (HDPE) or other compatible plastics are generally suitable. Avoid metal containers for corrosive waste[4].
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the associated hazard pictograms (e.g., corrosive, toxic)[2][4]. This is a critical requirement under OSHA's Hazard Communication Standard[5].
-
Secure Closure: Ensure the container has a tightly sealing lid to prevent the escape of vapors, which can be irritating to the respiratory system[1][2]. Containers should be kept closed at all times except when adding waste[4][6].
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive and toxic nature of this compound, the use of appropriate Personal Protective Equipment is non-negotiable.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause severe eye damage[3][7]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to severe burns[1][3]. |
| Body Protection | A laboratory coat, apron, or other chemical-resistant outerwear. | Provides a barrier against accidental spills and contamination of personal clothing[3]. |
| Respiratory Protection | Work in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a respirator may be necessary. | Minimizes the inhalation of vapors that can cause respiratory irritation[1][8]. The need for respiratory protection should be determined by an industrial hygienist based on workplace exposure levels[9]. |
On-Site Management and Storage: A Controlled Environment
Proper on-site management is crucial while awaiting final disposal. All hazardous waste accumulation must adhere to regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[6][9][10].
Storage Protocol
-
Location: Store the sealed waste container in a designated, cool, dry, and well-ventilated area[2][11]. This area should be a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA) in compliance with EPA regulations[6][12].
-
Segregation: Keep the amine waste container segregated from incompatible materials, particularly acids and oxidizing agents[2][13].
-
Secondary Containment: Place the waste container in a secondary containment system, such as a spill pallet, that can hold at least 110% of the volume of the largest container[13].
-
Regular Inspection: Weekly inspections of hazardous waste storage areas are required to check for leaks or deterioration of containers[6].
The Disposal Pathway: A Step-by-Step Workflow
The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Attempting to neutralize or dispose of this chemical through standard laboratory drains or as regular trash is a serious violation of environmental regulations and poses a significant safety risk[2][11][14].
Workflow for Final Disposal
Caption: Disposal workflow for this compound.
Emergency Preparedness: Planning for the Unexpected
Every laboratory handling hazardous waste must have a comprehensive emergency response plan[10][15]. For this compound, this plan should specifically address:
-
Spill Management:
-
Evacuate non-essential personnel.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels[14].
-
Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container[14].
-
Clean the spill area thoroughly.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[7].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7][8].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[7][8].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[7][16].
-
Training and Compliance: The Human Element
The safe disposal of hazardous waste is fundamentally dependent on a well-trained and informed team. All personnel handling this compound must receive training on its specific hazards, handling procedures, and emergency protocols[5][15]. This training should be documented and refreshed annually, in accordance with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards where applicable[5][15].
The Final Word: A Commitment to Safety and Stewardship
The proper disposal of this compound is not merely a procedural task; it is a reflection of a laboratory's commitment to safety, ethical research, and environmental stewardship. By adhering to these scientifically grounded protocols, researchers and drug development professionals can ensure that their valuable work does not come at the cost of personal or environmental well-being. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations[17][18].
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Hazardous Waste Disposal Guide. Northwestern University, Research Safety.
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Safeguarding Your Laboratory: Proper Disposal of 2-Amino-N-cyclohexyl-N-methylbenzylamine. Benchchem.
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Navigating the Handling of 3-Cyclohexylbutan-2-amine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The prudent handling of specialized chemical reagents is a cornerstone of laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the use of 3-Cyclohexylbutan-2-amine, a compound that, while valuable in research and development, presents significant health hazards if improperly managed. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring that robust safety protocols are as integral to your workflow as the experimental design itself.
Understanding the Hazard Profile of this compound
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
H302: Harmful if swallowed.[1]
-
H314: Causes severe skin burns and eye damage.[1]
-
H335: May cause respiratory irritation.[1]
This profile firmly places the compound in a category requiring stringent protective measures. The aliphatic amine nature of this molecule contributes to its corrosive properties, capable of causing significant tissue damage upon contact.[2][3] The volatility of similar amines also suggests a potential for respiratory irritation through inhalation of vapors.[4]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[5] | The H314 hazard indicates a high risk of severe eye damage. Goggles provide a seal against splashes, while a face shield offers a secondary barrier for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile).[6] | To prevent severe skin burns (H314), gloves made of materials with high resistance to aliphatic amines are mandatory. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin. |
| Body Protection | A chemical-resistant laboratory coat or apron worn over long-sleeved clothing. | This protects against accidental spills and splashes, minimizing the risk of skin contact and subsequent chemical burns. |
| Foot Protection | Closed-toe shoes, preferably made of a non-porous material. | Protects feet from potential spills. |
| Respiratory Protection | Use in a certified chemical fume hood is the primary engineering control. If a fume hood is not available or in case of a spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and amines should be used.[7] | To mitigate the risk of respiratory irritation (H335) from vapors. |
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond simply wearing the correct PPE. It encompasses the entire lifecycle of the chemical within the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[2][8] The container should be kept tightly closed.
Handling and Use: A Step-by-Step Workflow
-
Preparation: Before handling the chemical, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9]
-
Engineering Controls: All manipulations of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[7]
-
Donning PPE: Put on all required PPE as outlined in the table above before opening the container.
-
Dispensing: When transferring the liquid, use appropriate tools (e.g., a pipette with a bulb or an automated dispenser) to avoid splashes.
-
Post-Handling: After use, securely close the container.
-
Doffing PPE: Remove PPE in a manner that prevents cross-contamination. Gloves should be removed last and disposed of immediately.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Emergency Response Plan
Spills
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact the institutional safety office.
-
Prevent the spill from entering drains.
-
Only personnel trained in hazardous spill response should attempt to clean up a large spill.
-
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[10][12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
